molecular formula C17H22N2O B585178 N,N-Diallyl-5-methoxytryptamine CAS No. 928822-98-4

N,N-Diallyl-5-methoxytryptamine

Katalognummer: B585178
CAS-Nummer: 928822-98-4
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: HGRHWEAUHXYNNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a synthetic psychedelic tryptamine first synthesized by Alexander Shulgin . This compound is of significant research interest due to its unique pharmacological profile and rapid onset of effects, making it a subject of study in preclinical neuroscience and psychopharmacology . As a synthetic analog of O-methylbufotenine (5-MeO-DMT), it provides a valuable tool for investigating the structure-activity relationships of tryptamines and their interactions with the central nervous system . The primary research value of 5-MeO-DALT lies in its action as a serotonin receptor agonist. In vitro studies indicate that it has high binding affinity for and activity at various serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, with additional interactions noted at 5-HT1D, 5-HT2B, 5-HT6, and 5-HT7 receptors . Its specific activity at the 5-HT2A receptor, a key mediator of psychedelic effects, is slightly less pronounced than that of other classical psychedelic tryptamines, offering a nuanced point of comparison for studying the mechanisms behind altered states of perception and consciousness . Research in rodent models has demonstrated that 5-MeO-DALT produces the head-twitch response, a behavioral proxy for psychedelic-like effects, and exhibits a unique profile of producing initial hyperlocomotion followed by hypolocomotion . This compound's distinct pharmacokinetics, characterized by a remarkably quick onset and a relatively short duration of action compared to other tryptamines, also makes it a practical candidate for certain experimental designs . Given the growing scientific interest in psychedelics for mood disorder research, 5-MeO-DALT serves as a relevant compound for exploring neurophysiological mechanisms and the potential therapeutic pathways of psychoactive substances .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRHWEAUHXYNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239169
Record name N,N-Diallyl-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928822-98-4
Record name 5-MeO-DALT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928822-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diallyl-5-methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diallyl-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIALLYL-5-METHOXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT): A Technical Guide to its Discovery, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), colloquially known as "Foxtrot," is a synthetic tryptamine that emerged from the pioneering work of Dr. Alexander T. Shulgin. Initially explored in the early 2000s, it gained prominence within the new psychoactive substances (NPS) landscape. This document provides an in-depth technical overview of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals. We will delve into its historical context, detail its complex pharmacological profile, outline its metabolic fate, and provide a validated synthesis protocol. The guide is structured to offer not just data, but a causal understanding of the scientific inquiry surrounding this molecule, from initial synthesis to its characterization as a potent, non-selective serotonergic agent.

Discovery and Historical Context

The Shulgin Legacy: An Unconventional Introduction

The discovery of 5-MeO-DALT is a direct extension of the exploratory chemical research conducted by Alexander and Ann Shulgin. Unlike many psychoactive compounds with ancient ethnobotanical roots, 5-MeO-DALT is a purely synthetic creation. Its synthesis and initial bioassays were first privately documented by Shulgin.

The compound was not included in the original 1997 print edition of TiHKAL: The Continuation (Tryptamines I Have Known and Loved). Instead, information regarding its synthesis and effects was disseminated in May 2004 through a research associate and subsequently published online, most notably on the Erowid repository in August 2004.[1][2] This method of release was characteristic of Shulgin's later work, aimed at ensuring the preservation and public accessibility of chemical and pharmacological information.[3]

Emergence as a New Psychoactive Substance (NPS)

Following its online disclosure, 5-MeO-DALT became available from internet-based research chemical vendors by mid-2004, often synthesized in commercial labs.[1] This rapid transition from a chemist's private notes to a globally available NPS highlights the evolving landscape of drug discovery and distribution in the 21st century. Its appearance on the illicit market prompted forensic and pharmacological investigation to characterize its effects and potential for harm.[4]

According to Shulgin's initial reports, an oral dose of 12 to 20 mg produces effects lasting 2 to 4 hours, with a remarkably rapid onset of under 15 minutes.[1] The reported subjective effects included positive emotional shifts and closed-eye visuals.

Pharmacodynamics: A Complex Receptor Interaction Profile

The primary psychoactive effects of tryptamines are largely attributed to their interaction with the serotonin 5-HT₂A receptor. While 5-MeO-DALT follows this general principle, its detailed receptor binding profile reveals a complex and non-selective pattern of interactions, suggesting a nuanced pharmacological experience. It acts as an agonist at multiple serotonin receptors and binds to a wide array of other targets.[5]

Serotonergic System Engagement

In vitro radioligand binding assays have demonstrated that 5-MeO-DALT interacts with a broad spectrum of serotonin receptors. Contrary to what might be expected for a classic psychedelic, its affinity for the 5-HT₂A receptor, while significant, is not its strongest interaction within the serotonin family. Studies show its highest affinities are for the 5-HT₁ₐ, 5-HT₁ₔ, 5-HT₂₋, 5-HT₆, and 5-HT₇ subtypes.[5] The compound is a potent full agonist of the 5-HT₁ₐ and 5-HT₂ₐ receptors.

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans. 5-MeO-DALT induces the HTR, and interestingly, this response is positively correlated with its 5-HT₂ₐ receptor affinity and negatively correlated with its 5-HT₁ₐ receptor affinity. This suggests a modulatory or "buffering" role of 5-HT₁ₐ activation on the classic psychedelic effects mediated by 5-HT₂ₐ.

Non-Serotonergic Targets

Beyond the serotonergic system, 5-MeO-DALT displays notable affinity for several other receptor systems, which likely contribute to its overall physiological and psychological effects. These include adrenergic (α₂ₐ, α₂₋, α₂C), histamine (H₁), and sigma (σ₁ and σ₂) receptors. Furthermore, it acts as an inhibitor at the serotonin (SERT) and dopamine (DAT) transporters.[6] This broad receptor engagement profile distinguishes it from more selective tryptamines and suggests a complex interplay of neurotransmitter systems.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DALT at various human receptors and transporters. Lower Ki values indicate higher binding affinity.

Receptor/TransporterBinding Affinity (Ki, nM)
Serotonin Receptors
5-HT₁ₐ10 - 80
5-HT₁₋~100
5-HT₁ₔ50 - 400
5-HT₁ₑ>1000
5-HT₂ₐ250 - 730
5-HT₂₋10 - 80
5-HT₂C~460
5-HT₅ₐ>1000
5-HT₆50 - 400
5-HT₇50 - 400
Adrenergic Receptors
α₂ₐNanomolar range
α₂₋Nanomolar range
α₂CNanomolar range
Other Targets
Histamine H₁Nanomolar range
Sigma σ₁Nanomolar range
Sigma σ₂Nanomolar range
Dopamine Transporter (DAT)~3160
Serotonin Transporter (SERT)~500

Note: Data compiled from multiple sources. Ranges are provided to reflect inter-study variability.

Pharmacokinetics and Metabolism

The metabolism of 5-MeO-DALT proceeds through several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding these pathways is critical for predicting drug-drug interactions and assessing the duration of action and detectability of the compound.

Primary Metabolic Pathways

Studies using rat urine and human liver microsomes have identified the major metabolic transformations of 5-MeO-DALT. The metabolic process is extensive and involves both Phase I and Phase II reactions.

Phase I Metabolism:

  • O-Demethylation: Removal of the methyl group from the 5-methoxy position to yield 5-hydroxy-N,N-diallyltryptamine (5-HO-DALT, or Bufotenin-DALT analog).

  • N-Dealkylation: Stepwise removal of the allyl groups from the amine.

  • Hydroxylation: Addition of hydroxyl groups to the indole ring (aromatic hydroxylation) or the allyl side chains (aliphatic hydroxylation).

  • N-Oxidation: Oxidation of the tertiary amine to form an N-oxide.

Phase II Metabolism:

  • The hydroxylated metabolites formed during Phase I undergo extensive conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), rendering them more water-soluble for excretion.

The primary CYP isoenzymes responsible for the metabolism of 5-MeO-DALT are CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . The involvement of these key enzymes indicates a high potential for pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.

Caption: Major metabolic pathways of 5-MeO-DALT.

Synthesis and Analytical Characterization

The synthesis of 5-MeO-DALT is a straightforward N-alkylation of 5-methoxytryptamine. The procedure described here is based on the principles outlined by Shulgin and is a standard method for producing N,N-dialkylated tryptamines.

Experimental Protocol: N-Alkylation of 5-Methoxytryptamine

Causality: This procedure utilizes a strong, non-nucleophilic base (sodium hydride) to deprotonate the secondary amine of the starting tryptamine, forming a highly reactive anion. This anion then acts as a nucleophile, readily attacking the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction to form the desired tertiary amine. Anhydrous conditions are critical to prevent quenching of the hydride and the tryptamine anion by water.

Materials:

  • 5-Methoxytryptamine (5-MeO-T)

  • Allyl Bromide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Hydrochloric Acid (HCl) in isopropanol or ether (for salt formation)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1.0 equivalent of 5-methoxytryptamine.

  • Suspension: Add anhydrous THF to the flask to create a stirrable suspension.

  • Deprotonation: Under a positive pressure of nitrogen, slowly add 2.2 equivalents of sodium hydride (60% dispersion). The mixture will effervesce (release H₂ gas). Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Slowly add 2.2 equivalents of allyl bromide via syringe. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Very cautiously, quench the excess sodium hydride by the dropwise addition of water until gas evolution ceases.

  • Workup: Dilute the mixture with water and extract three times with dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude freebase oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel or converted directly to a salt.

  • Salt Formation: Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in isopropanol dropwise until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Synthesis_Workflow Start 5-Methoxytryptamine + NaH in THF Deprotonation Deprotonation (Formation of Anion) Start->Deprotonation Alkylation Add Allyl Bromide Reflux Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Chromatography/Salt Formation) Workup->Purification Product 5-MeO-DALT Purification->Product

Caption: General workflow for the synthesis of 5-MeO-DALT.

Analytical Data

The identity and purity of synthesized 5-MeO-DALT are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the indole ring, the methoxy group, the ethylamine backbone, and the two N-allyl groups.

  • Mass Spectrometry (MS): GC-MS or LC-MS confirms the molecular weight (C₁₇H₂₂N₂O, Molar Mass: 270.37 g/mol ) and provides a fragmentation pattern unique to the molecule.

  • X-ray Crystallography: The solid-state structure of the freebase has been determined, showing molecules linked by N—H···N hydrogen bonds between the indole N—H and the amino nitrogen atom into zigzag chains.[7]

Conclusion

N,N-Diallyl-5-methoxytryptamine represents a fascinating case study in the discovery and characterization of a modern psychoactive substance. Born from the exploratory synthesis work of Alexander Shulgin, its history is intertwined with the rise of internet-based chemical markets. Its pharmacology is notably complex, characterized by a broad, non-selective binding profile that engages multiple serotonergic, adrenergic, and other receptor systems. This promiscuous receptor interaction likely underlies its unique and rapidly-acting subjective effects. The metabolic pathways, driven by a suite of common CYP450 enzymes, are well-defined, providing a basis for understanding its pharmacokinetics and potential for drug interactions. The synthesis is accessible through standard organic chemistry techniques, allowing for its preparation for further research. This guide provides a comprehensive, technically-grounded foundation for scientists and researchers investigating the structure-activity relationships, therapeutic potential, and forensic analysis of 5-MeO-DALT and related tryptamines.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]

  • Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(25), 7831–7842. [Link]

  • Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259–262. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. [Link]

  • Erowid. (2004). 5-MeO-DALT Vault. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(5), x200498. [Link]

  • Wikipedia. 5-MeO-DALT. [Link]

  • Release. 5-MeO Group History. [Link]

  • Bionity.com. TiHKAL. [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. [Link]

Sources

Chemical structure and properties of 5-MeO-DALT

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Introduction

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT or by the street name "Foxtrot," is a synthetic psychedelic substance of the tryptamine class.[1][2] First synthesized and documented by Alexander Shulgin in 2004, it emerged on the novel psychoactive substance (NPS) market and is often sold online as a 'research chemical'.[1][3][4] Structurally, it is an analog of 5-MeO-DMT, featuring two allyl groups on the terminal nitrogen of the tryptamine backbone.[2] This guide provides a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

5-MeO-DALT is characterized by its tryptamine core, a methoxy group substitution at the fifth position of the indole ring, and two allyl groups attached to the amino group.[5] This structure is closely related to other psychoactive tryptamines such as DALT (N,N-diallyltryptamine) and 5-MeO-DiPT (5-methoxy-N,N-diisopropyltryptamine).[3][6]

Chemical Structure and Identifiers

The fundamental chemical details of 5-MeO-DALT are summarized below.

Chemical Structure of 5-MeO-DALT Figure 1: 2D Chemical Structure of 5-MeO-DALT

Table 1: Chemical Identifiers for 5-MeO-DALT

IdentifierValue
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine[1][7]
Synonyms 5-MeO-DALT, N,N-Diallyl-5-methoxytryptamine, Foxtrot[1][7]
Molecular Formula C₁₇H₂₂N₂O[7][8]
Molar Mass 270.37 g/mol [1][6]
CAS Number 928822-98-4[7][8]
SMILES COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C[7]
Physicochemical Properties

5-MeO-DALT is typically encountered as a solid crystalline powder, with colors ranging from white and off-white to light brown.[3] Its solubility has been determined in various organic solvents, which is critical for preparing analytical standards and conducting in vitro assays.

Table 2: Physicochemical Properties of 5-MeO-DALT

PropertyValue
Physical Appearance White to light brown/tan crystalline powder[3]
Melting Point 105.1 °C[9]
Solubility [8]DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 1.5 mg/mLMethanol: 1 mg/mL
UVmax 220.6 nm, 275.1 nm[9]
Storage Recommended at -20°C for long-term stability[8]
Synthesis and Crystallization

The first synthesis of 5-MeO-DALT was described by Alexander Shulgin in 2004.[1] A common and well-established method for preparing N,N-diallyltryptamines is the Speeter and Anthony procedure.[10][11] This process generally involves the acylation of a substituted indole starting material to form an acid chloride intermediate, which is then aminated with N,N-diallylamine to yield a glyoxalylamide, followed by reduction to the final tryptamine.[10]

For analytical purposes, high-purity crystalline material is essential. The freebase of 5-MeO-DALT has been successfully crystallized for X-ray analysis through the slow evaporation of an acetone solution.[12][13] Additionally, a water-soluble fumarate salt has been synthesized to facilitate its use in aqueous systems for pharmacological studies.[14]

Pharmacology

The pharmacological profile of 5-MeO-DALT is complex, characterized by its interaction with a broad range of neurotransmitter receptors. Its primary psychoactive effects are believed to be mediated by its action on the serotonergic system.

Pharmacodynamics: Receptor Binding Profile

5-MeO-DALT is a non-selective ligand that binds to numerous receptor types.[3] It demonstrates high affinity for all serotonin (5-HT) receptor subtypes, as well as adrenergic, histamine, and sigma receptors.[3] It is a potent full agonist of the serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1] The activation of the 5-HT₂ₐ receptor is strongly correlated with the hallucinogenic effects of tryptamines, often studied in animal models via the head-twitch response (HTR).[3][15][16]

Table 3: Receptor Binding Affinities (Kᵢ, nM) of 5-MeO-DALT

Receptor TargetBinding Affinity (Kᵢ, nM)
Serotonin 5-HT₁ₐ 10 - 80[17]
Serotonin 5-HT₁ₑ ~700
Serotonin 5-HT₂ₐ 250 - 730[17]
Serotonin 5-HT₂ₑ 10 - 80[17]
Serotonin 5-HT₂C ~400
Serotonin 5-HT₆ 50 - 400[17]
Serotonin 5-HT₇ 50 - 400[17]
Adrenergic α₂ₐ, α₂ₑ, α₂C High affinity (<10 µM)[3]
Histamine H₁ High affinity (<10 µM)[3]
Sigma σ₁ & σ₂ High affinity (<10 µM)[3]
Serotonin Transporter (SERT) High affinity (<10 µM)[3]
Dopamine Transporter (DAT) High affinity (<10 µM)[3]

Note: Data compiled from multiple sources which may use different experimental conditions. Ranges are provided to reflect this variability.

The primary signaling cascade initiated by 5-HT₂ₐ receptor activation involves the Gq protein pathway, leading to intracellular calcium mobilization.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 5-MeO-DALT Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates

5-HT2A receptor Gq-coupled signaling pathway.
Pharmacokinetics and Metabolism

5-MeO-DALT is typically administered orally, with a rapid onset of effects within 15 minutes and a relatively short duration of 2 to 4 hours.[1][3] Its metabolism is complex and involves multiple Phase I and Phase II biotransformations.

The primary metabolic pathways identified in rats and the fungus Cunninghamella elegans are:

  • O-demethylation of the 5-methoxy group.[3][18]

  • Aromatic and Aliphatic Hydroxylation .[18][19]

  • N-deallylation (removal of one or both allyl groups).[3][19]

  • N-oxidation .[18][19]

These Phase I transformations are followed by extensive Phase II conjugation, primarily glucuronidation and sulfation.[18][19] The cytochrome P450 (CYP) enzymes predominantly responsible for its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[18][19]

Analytical Methodologies

Accurate identification and quantification of 5-MeO-DALT and its metabolites are crucial for forensic toxicology and clinical research. A combination of chromatographic and spectroscopic techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of tryptamines. Electron ionization (EI) mass spectra provide characteristic fragmentation patterns useful for identification.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly powerful for analyzing metabolites in biological matrices. High-resolution mass spectrometry (LC-HRMS) allows for the accurate mass determination of parent compounds and metabolites, aiding in their structural elucidation.[3][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized molecule and for differentiating it from isomers.[3][10][20]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]

Experimental Protocols

The following protocols provide a framework for the in vitro functional characterization and analytical detection of 5-MeO-DALT.

Protocol: In Vitro 5-HT₂ₐ Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based assay to measure the agonist activity of 5-MeO-DALT at the 5-HT₂ₐ receptor by quantifying intracellular calcium mobilization.[21][22]

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 1. Cell Culture Plate HEK293 cells stably expressing 5-HT2A receptor B1 3. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A1->B1 A2 2. Compound Dilution Prepare serial dilutions of 5-MeO-DALT and control agonist (e.g., Serotonin) B2 4. Compound Addition Add diluted compounds to the cell plate using a fluorometric imaging plate reader (FLIPR) A2->B2 B3 5. Signal Measurement Immediately measure fluorescence intensity over time to capture the kinetic response of calcium release B2->B3 C1 6. Data Processing Plot fluorescence change (ΔF/F₀) against time for each concentration B3->C1 C2 7. Dose-Response Curve Plot peak fluorescence response against compound concentration C1->C2 C3 8. EC₅₀ Calculation Fit the dose-response curve to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values C2->C3

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT₂ₐ receptor in appropriate media. Plate cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of 5-MeO-DALT in DMSO. Perform serial dilutions in an appropriate assay buffer (e.g., HBSS) to create a concentration range for generating a dose-response curve. Prepare a known 5-HT₂ₐ agonist, such as serotonin, as a positive control.

  • Dye Loading: Remove culture media from cells and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Signal Measurement: Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence.

  • Compound Addition: The instrument adds the prepared compound dilutions to the wells while simultaneously recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Calculate the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) by fitting the peak fluorescence response to a dose-response curve using non-linear regression.

Protocol: Sample Preparation and GC-MS Analysis

This protocol describes a general procedure for the qualitative analysis of a solid sample suspected to be 5-MeO-DALT.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the powdered sample.

  • Dissolution: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or chloroform, in a glass vial. Vortex to ensure complete dissolution.

  • Dilution: If necessary, perform further dilutions to bring the concentration within the linear range of the instrument, typically to 10-100 µg/mL.

  • GC-MS Injection: Transfer the solution to a GC autosampler vial. Inject 1 µL into the GC-MS system.

  • Instrumentation Parameters (Example):

    • GC Column: DB-1 MS or equivalent non-polar column (e.g., 30m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

  • Data Analysis: Compare the obtained retention time and mass spectrum with a certified reference standard of 5-MeO-DALT. The resulting mass spectrum should be matched against a spectral library for confirmation.

Toxicology and Safety

The toxicological profile of 5-MeO-DALT is not well-characterized, and no controlled clinical studies on its safety in humans have been published.[3][4] Case reports have documented severe adverse effects associated with overdose, including acute delirium, visual hallucinations, and rhabdomyolysis.[1][12] At least one death has been reported where the individual was believed to be under the influence of the substance.[4][5] 5-MeO-DALT has no approved therapeutic or veterinary use and is controlled in several countries.[1][3]

Conclusion

5-MeO-DALT is a potent, synthetically derived tryptamine with a complex pharmacological profile. Its primary mechanism of action involves agonist activity at multiple serotonin receptors, most notably the 5-HT₂ₐ subtype, which is consistent with its reported psychedelic effects. Its metabolism is extensive, involving several CYP450 enzymes. Standard analytical techniques, including GC-MS and LC-HRMS, are effective for its identification in forensic and research settings. Given the limited safety data and potential for severe adverse events, further rigorous scientific investigation is required to fully understand the risks and pharmacological properties of this compound.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50878551, 5-MeO-DALT. PubChem. [Link]

  • Kuypers, K. P. C., & Ramaekers, J. G. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Release. (n.d.). 5-MeO Group: Pharmacology. [Link]

  • ChemEurope.com. (n.d.). 5-MeO-DALT. [Link]

  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Psychopharmacology, 235(6), 1773-1785. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. [Link]

  • Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(22), 6847-6860. [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

  • Wagmann, L., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug Testing and Analysis, 10(1), 184-195. [Link]

  • Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259-262. [Link]

  • Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(22), 6847-6860. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Psychopharmacology, 235(6), 1773-1785. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4). [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658. [Link]

  • SWGDRUG.org. (2013). 5-Methoxy-N,N-diallyltryptamine. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4). [Link]

  • Grokipedia. (n.d.). 5-MeO-DALT. [Link]

  • Pham, D. N. K., et al. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N- diallyl-5-methoxytryptamine (5-MeO-DALT). Acta Crystallographica Section E: Crystallographic Communications, E77, 416–419. [Link]

  • Brandt, S. D., et al. (2017). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. Drug Testing and Analysis, 9(1), 115-126. [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32065–32074. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • i-TREND. (n.d.). Cross-Country Substance Information sheet on 5-MeO-DALT. [Link]

  • Deventer, M. H., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

  • Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259-262. [Link]

  • Wikipedia. (n.d.). 5-MeO-MALT. [Link]

Sources

An In-depth Technical Guide on the Psychoactive Effects of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a synthetic tryptamine that has emerged as a novel psychoactive substance (NPS) on the research chemical market.[1][2][3] First synthesized and described by Alexander Shulgin, its pharmacology is complex, exhibiting a broad receptor binding profile that distinguishes it from classic serotonergic psychedelics.[4][5] This guide provides a comprehensive technical overview of the known psychoactive effects of 5-MeO-DALT, grounded in its preclinical pharmacology and supported by detailed experimental protocols for its scientific investigation. We will dissect its mechanism of action, in vitro and in vivo pharmacological data, and provide the methodologies required to rigorously assess its properties in a laboratory setting. The objective is to equip researchers with a foundational understanding of 5-MeO-DALT's unique profile, which appears to blend hallucinogenic and stimulant properties.

Reported Psychoactive Profile and Human Administration

Controlled clinical studies of 5-MeO-DALT in humans have not been conducted.[1] Current understanding of its psychoactive effects is primarily derived from anecdotal user reports and the initial descriptions by Alexander Shulgin.[1][4]

  • Dosage and Duration: Oral doses are reported to be in the range of 12-25 mg.[4] The onset of effects is noted to be rapid for an oral tryptamine, often occurring in under 15 minutes, with a total duration of 2 to 4 hours.[4]

  • Subjective Effects: Reports frequently characterize the experience as being more physical and stimulating than classic psychedelics like psilocybin or LSD.[1] Users often describe potent stimulant and libido-enhancing effects, with a "shallow" headspace that lacks the profound perceptual distortions or cognitive depth associated with other hallucinogens.[1]

  • Adverse Effects: Uncomfortable cardiovascular effects, such as increased heart rate and blood pressure, are commonly reported.[1] Cases of overdose have been associated with severe symptoms including acute delirium, loss of consciousness, and rhabdomyolysis.[4][6]

Preclinical Pharmacology and Mechanism of Action

The psychoactive effects of 5-MeO-DALT are a direct consequence of its interactions with a wide array of neurochemical receptors. Unlike classic psychedelics that show high selectivity for the serotonin 5-HT2A receptor, 5-MeO-DALT is a pharmacologically promiscuous compound.

Receptor Binding Profile

Radioligand binding assays have revealed that 5-MeO-DALT binds with notable affinity to numerous receptors, suggesting that its net psychoactive effect is a composite of these interactions.[1][5] It displays high affinity (<10 µM) across all serotonin (5-HT) receptor subtypes, as well as at adrenergic, histamine, kappa opioid, and sigma receptors, and the serotonin and dopamine transporters (SERT and DAT).[1]

Notably, while its activity at the 5-HT2A receptor is critical for its hallucinogen-like effects, its affinity for this specific subtype is lower than for other serotonin receptors like 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7.[1][6][7] This broad-spectrum activity likely accounts for its unique blend of stimulant and modest psychedelic effects.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DALT

Receptor Family Subtype Binding Affinity (Ki, nM)
Serotonin 5-HT1A 10 - 80
5-HT1D 50 - 400
5-HT2A 250 - 730
5-HT2B 10 - 80
5-HT2C >100
5-HT6 50 - 400
5-HT7 50 - 400
Adrenergic α2A Nanomolar Range
α2B Nanomolar Range
α2C Nanomolar Range
Histamine H1 Nanomolar Range
Sigma σ1 Nanomolar Range
σ2 Nanomolar Range
Transporters SERT Nanomolar Range
DAT Nanomolar Range

(Data synthesized from multiple sources, providing a representative range of reported affinities).[1][5][8]

Functional Activity and Signaling

Binding affinity does not equate to functional effect. Functional assays confirm that 5-MeO-DALT acts as a 5-HT2A receptor agonist .[8] This agonism initiates the canonical signaling pathway for hallucinogenic tryptamines, which involves the activation of the Gq/11 protein, leading to downstream mobilization of intracellular calcium.

In functional assays measuring G protein activation ([35S]GTPγS), 5-MeO-DALT demonstrated high potency with a half-maximal effective concentration (EC50) of 6.6 × 10−7 M and an efficacy (% Emax) of 39.6% relative to serotonin, indicating it is a partial agonist at this pathway.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MeODALT 5-MeO-DALT 5HT2AR 5-HT2A Receptor 5MeODALT->5HT2AR Binds & Activates Gq Gαq/11 5HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates CellularResponse Psychoactive Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets

Figure 1: 5-HT2A Receptor Gq-PLC Signaling Pathway

In Vivo Behavioral Pharmacology (Animal Models)

Animal models provide a crucial translational link between in vitro receptor activity and potential human psychoactive effects. Studies in rodents have helped to classify the behavioral profile of 5-MeO-DALT.

  • Head-Twitch Response (HTR): In mice, 5-MeO-DALT produces an inverted U-shaped dose-response curve for the head-twitch response.[1] The HTR is a well-established behavioral proxy for 5-HT2A receptor activation and is a characteristic effect of classic hallucinogens.[1][4] This confirms that 5-MeO-DALT engages the 5-HT2A receptor in vivo to produce a behaviorally relevant effect.

  • Drug Discrimination: In drug discrimination studies, rats trained to distinguish the classic hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) from saline fully substituted 5-MeO-DALT for DOM.[1] Conversely, 5-MeO-DALT did not substitute for the entactogen MDMA.[1] This finding strongly suggests that the subjective state produced by 5-MeO-DALT in rodents is more similar to that of a classic hallucinogen than an entactogen.

  • Locomotor Activity: Unlike DOM, which typically suppresses locomotion, 5-MeO-DALT produces dose-related increases in locomotor activity.[1] This effect is more akin to MDMA and points to a significant stimulant component in its pharmacological profile, likely mediated by its action at dopamine and serotonin transporters or other receptor systems.[1][4]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the fundamental pharmacological properties of a compound like 5-MeO-DALT.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes the determination of a compound's binding affinity (Ki) for the human 5-HT2A receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the affinity of 5-MeO-DALT for the 5-HT2A receptor.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human 5-HT2A receptor. Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of 5-MeO-DALT (e.g., from 10 mM to 0.1 nM) in the binding buffer.

  • Radioligand Preparation: Use [3H]ketanserin as the radioligand. Dilute it in binding buffer to a final concentration equal to its Kd value for the 5-HT2A receptor (typically ~1-2 nM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted cell membranes.

    • 25 µL of binding buffer (for total binding) or a high concentration of a non-labeled competitor like mianserin (10 µM, for non-specific binding).

    • 25 µL of the 5-MeO-DALT serial dilution or vehicle.

    • 50 µL of diluted [3H]ketanserin.

  • Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 5-MeO-DALT.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of 5-MeO-DALT that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - 5-HT2A Membranes - [3H]ketanserin (Radioligand) - 5-MeO-DALT Dilutions start->prep plate Plate Assay: Combine Membranes, Radioligand & Compound prep->plate incubate Incubate (60 min @ 25°C) plate->incubate harvest Harvest & Filter (Separate Bound/Unbound) incubate->harvest count Scintillation Counting (Measure Radioactivity) harvest->count analyze Data Analysis: - Calculate IC50 - Apply Cheng-Prusoff - Determine Ki count->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay
Protocol: Calcium Mobilization Functional Assay

This protocol measures the ability of 5-MeO-DALT to act as an agonist at the 5-HT2A receptor by quantifying the resulting increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MeO-DALT as a 5-HT2A receptor agonist.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gα15) into black-walled, clear-bottom 96-well plates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells.

  • Compound Preparation: Prepare a serial dilution of 5-MeO-DALT in assay buffer at 4x the final desired concentration. Also prepare a 4x solution of a reference full agonist (e.g., serotonin).

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument automatically adds 50 µL of the 4x 5-MeO-DALT dilutions (or reference agonist/vehicle) to the wells containing 150 µL of buffer.

    • Immediately begin recording the change in fluorescence intensity (typically at Ex/Em ~494/516 nm for Fluo-4) over time for 90-120 seconds.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading for each well.

    • Normalize the data by setting the response to the vehicle control as 0% and the response to the maximal concentration of the reference full agonist (serotonin) as 100%.

    • Plot the normalized response against the log concentration of 5-MeO-DALT.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).

Calcium_Assay_Workflow start Start culture Plate 5-HT2A-expressing Cells in 96-well Plate start->culture dye_load Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) culture->dye_load prepare_compounds Prepare Serial Dilutions of 5-MeO-DALT dye_load->prepare_compounds measure Measure Fluorescence in Plate Reader (FLIPR) prepare_compounds->measure add_compound Inject Compound & Record Fluorescence Change measure->add_compound analyze Data Analysis: - Normalize Response - Determine EC50 & Emax add_compound->analyze end End analyze->end

Figure 3: Workflow for Calcium Mobilization Assay

Conclusion and Future Directions

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a psychoactive tryptamine with a complex pharmacological profile that differentiates it from classic hallucinogens. Its psychoactivity is underpinned by agonist activity at the 5-HT2A receptor, as confirmed by in vivo behavioral models such as the head-twitch response and drug discrimination studies.[1][4] However, its broad-spectrum binding to multiple serotonin, adrenergic, and other receptors, along with its activity at monoamine transporters, likely contributes to its pronounced stimulant effects and distinct subjective character.[1][5]

The divergence between its classic hallucinogen-like profile in drug discrimination tests and its stimulant-like locomotor signature highlights the need for further investigation.[1] Future research should focus on:

  • Biased Agonism: Investigating whether 5-MeO-DALT exhibits biased agonism at the 5-HT2A receptor, preferentially activating certain downstream pathways (e.g., G-protein vs. β-arrestin), which could explain its unique psychoactive profile.

  • Deconstructing Polypharmacology: Using selective antagonists for its other high-affinity targets (e.g., 5-HT1A, α2-adrenergic) in combination with behavioral assays to parse the contribution of each receptor to its overall in vivo effects.

  • Metabolism: Characterizing its metabolic pathways, as its metabolites may also possess pharmacological activity.[1]

A thorough understanding of 5-MeO-DALT's multifaceted mechanism of action is crucial for both public health, in understanding the risks associated with its use, and for the field of drug discovery, where its unique structure-activity relationships may inform the development of novel therapeutics.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • De Vriendt, T., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

  • Wikipedia. 5-MeO-DALT. [Link]

  • Wikipedia. 5-MeO-DMT. [Link]

  • Riggs, M., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 13(1), 195. [Link]

  • Brandt, S. D., et al. (2021). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 13(4), 814-826. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259-262. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(5), x200498. [Link]

Sources

Pharmacological profile of 5-MeO-DALT.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT)

Introduction

N,N-diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT or by its street name "Foxtrot," is a synthetic psychedelic substance belonging to the tryptamine class.[1] First synthesized and described by Alexander Shulgin in 2004, it emerged on the "research chemical" market and was identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) Early Warning System in 2007.[2] As a structural analogue of psychoactive compounds like 5-MeO-DiPT and N,N-diallyltryptamine (DALT), its pharmacology is complex, characterized by interactions with a wide array of receptor systems.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, pharmacodynamics, pharmacokinetics, and preclinical behavioral effects, supported by detailed experimental protocols and data.

Chemical Profile and Synthesis

5-MeO-DALT is a ring-substituted N,N-diallyltryptamine.[2] Its chemical structure features a core indole ring with a methoxy group at the 5-position and two allyl groups attached to the terminal nitrogen of the ethylamine side chain.

  • IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine[1]

  • Chemical Formula: C₁₇H₂₂N₂O[1]

  • Molar Mass: 270.376 g·mol⁻¹[1]

  • Physical Appearance: Typically a solid, crystalline powder, described as white, off-white, grey, or light brown/tan.[2]

The synthesis method was first published online in 2004 by Alexander Shulgin.[2] While various synthetic routes are possible, they generally involve the alkylation of 5-methoxytryptamine with an allyl halide. The freebase form can be crystallized from an acetone solution.[3] Various analytical techniques are employed for its identification, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Pharmacodynamics: A Multi-Receptor Interaction Profile

The primary mechanism of action for 5-MeO-DALT, like other classic psychedelics, involves its interaction with the serotonergic system. However, its profile is notably promiscuous, demonstrating affinity for a wide range of serotonin (5-HT) receptor subtypes as well as other neurotransmitter systems.

Serotonergic System Activity

5-MeO-DALT is a non-selective serotonin receptor agonist.[2][4] Radioligand binding assays have demonstrated that it binds to all 5-HT receptor subtypes with similar high affinities (<10 μM).[2] It acts as a potent full agonist at both the 5-HT₁A and 5-HT₂A receptors.[1]

Studies using calcium mobilization assays have confirmed that 5-MeO-DALT is a full agonist at the 5-HT₂A receptor.[5] The head-twitch response (HTR) in rodents, a classic behavioral proxy for 5-HT₂A receptor activation and psychedelic potential, is reliably induced by 5-MeO-DALT.[1][2] The potency of this response has been shown to be positively correlated with its 5-HT₂A receptor affinity and negatively with its 5-HT₁A receptor affinity, suggesting a complex interplay between these two receptor subtypes in mediating its overall effects.[1]

While its affinity is weakest at the 5-HT₂A receptor among the 5-HT₂ subtypes, its functional activity at this site is considered central to its hallucinogenic properties.[6][7]

Signaling Pathway: 5-HT₂A Receptor Activation

The activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular events crucial for its psychoactive effects.

5-HT2A_Signaling_Pathway 5HT2A_R 5-HT₂A Receptor Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling & Gene Expression PKC->Downstream

Caption: 5-HT₂A receptor signaling cascade initiated by 5-MeO-DALT.

Activity at Other Receptor Systems

Beyond the serotonergic system, 5-MeO-DALT displays a broad receptor binding profile, which likely contributes to its unique physiological and psychological effects. It binds with high affinity to:

  • Adrenergic Receptors: α2A, α2B, α2C[2]

  • Histamine Receptors: H1, H3[2]

  • Opioid Receptors: Notably the kappa opioid receptor (KOR), with more significant activity than at mu (MOR) or delta (DOR) receptors.[1][2]

  • Sigma Receptors: σ1 and σ2[2]

  • Monoamine Transporters: Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[2]

Conflicting data exists regarding its effects on monoamine uptake and release. One study found no activity in rat brain synaptosomes, while others have demonstrated binding to DAT and SERT, suggesting a potential to modulate synaptic concentrations of these neurotransmitters.[2]

Quantitative Receptor Binding Profile

The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DALT at various human receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)Reference
Serotonin Receptors
5-HT₁A10 - 80[6]
5-HT₁D50 - 400[6]
5-HT₂A250 - 730[6][8]
5-HT₂BHigh Affinity (<10,000)[2][6]
5-HT₂CHigh Affinity (<10,000)[2]
5-HT₆High Affinity (<10,000)[2]
5-HT₇High Affinity (<10,000)[2]
Other Targets
Adrenergic α2ANanomolar range[2][6]
Adrenergic α2BNanomolar range[2][6]
Adrenergic α2CNanomolar range[2][6]
Histamine H1Nanomolar range[2][6]
Sigma σ1Nanomolar range[2][6]
Sigma σ2Nanomolar range[2][6]
SERTNanomolar range[2][6]

Note: Data is compiled from multiple sources and represents a general profile. Specific values can vary based on experimental conditions.

Pharmacokinetics

The pharmacokinetic profile of 5-MeO-DALT is characterized by a rapid onset and relatively short duration of action, particularly when compared to other tryptamines.

Administration, Dosage, and Duration
  • Routes of Administration: Primarily oral, though intravenous, intranasal, and rectal use have been anecdotally reported.[2]

  • Dosage (Oral): Reports from user forums suggest a dose range of 12-25 mg.[1]

  • Onset of Action: Remarkably fast for an oral substance, typically less than 15 minutes.[1][2]

  • Duration of Action: The primary effects last between 2 to 4 hours.[1]

Metabolism

The biotransformation of 5-MeO-DALT is extensive. In vivo studies in Wistar rats have identified numerous metabolites, indicating complex metabolic pathways.[2]

  • Primary Metabolic Pathways: The main routes of metabolism are O-demethylation, hydroxylation (both aromatic and aliphatic), and N-deallylation.[2][9][10]

  • Enzymes Involved: The cytochrome P450 (CYP) isoenzymes predominantly responsible for its metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[9][10]

  • Metabolites: Studies have identified at least 20 phase I and 8 phase II metabolites in rats.[2] The biotransformation also includes N-oxidation and subsequent glucuronidation or sulfation of phase I metabolites.[9][10]

Metabolic_Pathways parent 5-MeO-DALT cyp CYP1A2, CYP2C19 CYP2D6, CYP3A4 parent->cyp path1 O-Demethylation cyp->path1 path2 Hydroxylation cyp->path2 path3 N-Deallylation cyp->path3 metabolite1 5-HO-DALT (Bufotenine analogue) path1->metabolite1 metabolite2 Hydroxylated Metabolites path2->metabolite2 metabolite3 N-monoallyl-5-MeO-T path3->metabolite3 phase2 Phase II Conjugation (Glucuronidation, Sulfation) metabolite1->phase2 metabolite2->phase2 metabolite3->phase2 excretion Excretion phase2->excretion

Caption: Primary metabolic pathways of 5-MeO-DALT.

Analytical Detection

Due to its status as an NPS, robust analytical methods are crucial for its detection in forensic and clinical settings. LC-MSⁿ and LC-HR-MS/MS have been deemed suitable for monitoring its consumption, capable of identifying the parent compound and its numerous metabolites in biological fluids like urine.[9][10]

Preclinical Behavioral and Physiological Effects

Animal models provide crucial insights into the in vivo effects of 5-MeO-DALT.

  • Locomotor Activity: In rodents, 5-MeO-DALT produces a dose-dependent effect on movement. Lower doses (e.g., 10 mg/kg) cause hyperlocomotion (increased activity), while higher doses (e.g., 25 mg/kg) lead to an initial depression of locomotor activity followed by stimulation.[1][2] This mixed stimulant/depressant profile is also seen with related compounds like 5-MeO-DET.[1]

  • Head-Twitch Response (HTR): As a key indicator of 5-HT₂A agonism, 5-MeO-DALT induces an inverted U-shaped dose-response curve for the HTR in mice.[2] This suggests that while the effect increases with dose up to a certain point, very high doses may lead to a reduction in this specific behavior, possibly due to the engagement of other receptor systems or receptor desensitization.

  • Drug Discrimination: In drug discrimination tests, rodents trained to recognize the serotonergic psychedelic DOM fully substitute 5-MeO-DALT, indicating a shared subjective effect profile.[1][2] Conversely, it does not substitute for the entactogen MDMA, highlighting a distinction in its mechanism of action from phenethylamines.[1][2]

  • Thermoregulation: The compound has been shown to produce hypothermia in rodents.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for studying the pharmacology of novel compounds.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol outlines the general steps to determine the binding affinity (Ki) of 5-MeO-DALT for a specific receptor, such as the 5-HT₂A receptor.

Objective: To quantify the affinity of a test compound (5-MeO-DALT) for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compound (5-MeO-DALT) at various concentrations.

  • Non-specific binding agent (e.g., unlabeled ketanserin at high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Microplate harvester.

Methodology:

  • Preparation: Prepare serial dilutions of 5-MeO-DALT in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand ([³H]ketanserin) at a fixed concentration (near its Kd), and varying concentrations of 5-MeO-DALT.

  • Total & Non-Specific Binding: For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competitor.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 5-MeO-DALT.

    • Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ value (the concentration of 5-MeO-DALT that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

Caption: General experimental workflow for a radioligand binding assay.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 5-MeO-DALT by quantifying a specific head-twitch behavior in mice.

Materials:

  • Male C57BL/6J mice.

  • 5-MeO-DALT dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers (e.g., clear Plexiglas cylinders).

  • Video recording equipment (optional but recommended for unbiased scoring).

Methodology:

  • Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.

  • Administration: Administer 5-MeO-DALT or vehicle via intraperitoneal (i.p.) injection at the desired doses.

  • Observation Period: Immediately after injection, place the mice back into the chambers and begin the observation period, which typically lasts for 30-60 minutes.

  • Scoring: An observer, blind to the experimental conditions, counts the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 5-MeO-DALT to the vehicle control.

    • Plot the dose-response curve to visualize the relationship between the dose of 5-MeO-DALT and the frequency of the head-twitch response.

Toxicology and Human Data

There is a significant lack of controlled clinical studies on 5-MeO-DALT in humans.[2] The available information is primarily derived from anecdotal user reports and a few case reports from emergency medicine. These reports have described adverse reactions including acute delirium, agitation, visual hallucinations, and rhabdomyolysis.[1][3][7] While fatalities have been seldom attributed directly to the substance, at least one death has been reported involving behavioral intoxication where an individual under the influence of 5-MeO-DALT sustained fatal injuries.[7][11]

Conclusion

The pharmacological profile of 5-MeO-DALT is that of a potent, non-selective tryptamine psychedelic with a complex mechanism of action. Its primary psychoactive effects are likely driven by its agonist activity at the 5-HT₂A receptor, a hallmark of classic hallucinogens. However, its significant affinity for a broad range of other serotonin, adrenergic, histamine, and opioid receptors undoubtedly contributes to its distinct and nuanced effects. The rapid onset and short duration of action, coupled with extensive and complex metabolism, further define its pharmacokinetic character. The preclinical data demonstrate clear psychedelic-like and stimulant effects in animal models. Given the lack of formal human safety data and reports of severe adverse events, 5-MeO-DALT remains a compound of concern from a public health perspective, while its intricate pharmacology makes it a subject of continued interest for scientific research.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Daley, P. F., & Cozzi, N. V. (2016). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs.
  • Wikipedia. (n.d.). 5-MeO-DMT. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. Retrieved from [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism.
  • Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved from [Link]

  • Shao, S. J., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv.
  • Araújo, A. M., et al. (2020).
  • Kwan, A. C., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology.
  • Meyer, M. R., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry.
  • Yu, A. M., et al. (2014). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition.
  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters.
  • Zancajo, R., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC–MS, LC–MSn, and LC–HR–MS–MS. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (n.d.). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Retrieved from [Link]

  • Healy, M. D., et al. (2018). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine.
  • Shao, S. J., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology.
  • Sherwood, A. M., et al. (2020).
  • Riga, M. S., et al. (2019). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT1A and 5-HT2A Receptors. Neuropharmacology.
  • Kalasho, S., & Nielsen, S. (2016). 5-MeO-DALT; a novel designer drug on the market causing acute delirium and rhabdomyolysis. Case Reports in Emergency Medicine.

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), a synthetic tryptamine first described by Alexander Shulgin in 2004, has emerged as a psychoactive substance of interest within both recreational and research settings.[1][2] Its complex pharmacological profile is characterized by a notable lack of selectivity, demonstrating affinity for a wide array of neurotransmitter receptors and transporters.[3][4] This guide provides a comprehensive technical overview of the receptor binding characteristics of 5-MeO-DALT. We will synthesize data from authoritative studies to present a quantitative binding profile, explore its functional activity and associated signaling pathways, and provide a detailed, field-proven protocol for its characterization via competitive radioligand binding assays. The objective is to equip researchers with the foundational knowledge and practical methodology required to investigate this multifaceted compound.

Introduction to a Promiscuous Psychedelic Agent

5-MeO-DALT, colloquially known as "Foxtrot," is a structural analog of other psychoactive 5-methoxy-tryptamines.[2] Unlike many classic psychedelics that show a high degree of selectivity for the serotonin 2A (5-HT2A) receptor, 5-MeO-DALT exhibits a broad-spectrum binding profile.[3][4] It interacts with multiple serotonin receptor subtypes, adrenergic, histamine, and opioid receptors, as well as the serotonin and dopamine transporters.[3][4] This polypharmacology is critical to understanding its unique behavioral effects, which in rodents include not only the 5-HT2A-mediated head-twitch response (HTR) but also increased locomotor activity, a characteristic not typically associated with classic hallucinogens like DOM.[3] This guide delves into the specifics of these interactions, providing the quantitative data and methodological context necessary for its scientific evaluation.

Quantitative Receptor Binding Profile of 5-MeO-DALT

The foundational step in characterizing any psychoactive compound is to quantify its binding affinity (typically expressed as the inhibition constant, Kᵢ) at a range of relevant biological targets. A lower Kᵢ value signifies a higher binding affinity. Data from comprehensive screening studies reveal that 5-MeO-DALT is a non-selective ligand, with affinities in the nanomolar to low-micromolar range for dozens of receptors.[3][4]

Expert Insight: The promiscuity of 5-MeO-DALT is a key differentiator from classic psychedelics like psilocin or LSD. While its 5-HT2A receptor affinity is central to its hallucinogenic potential, its engagement with other targets (e.g., 5-HT1A, adrenergic receptors, SERT) undoubtedly modulates the overall subjective and physiological effects. This "receptor signature" is crucial for explaining its unique profile and presents both challenges and opportunities for medicinal chemists aiming to design more selective analogs.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 5-MeO-DALT

Receptor Family Receptor Subtype Kᵢ (nM)
Serotonin 5-HT1A 10 - 80
5-HT1D 50 - 400
5-HT1E >1,000
5-HT2A 250 - 730
5-HT2B 10 - 80
5-HT2C >1,000
5-HT6 50 - 400
5-HT7 50 - 400
Adrenergic α2A < 1,000
α2B < 1,000
α2C < 1,000
Histamine H1 < 1,000
Opioid Kappa (KOR) < 10,000
Sigma σ1 < 1,000
σ2 < 1,000
Transporter SERT (Serotonin) < 1,000
DAT (Dopamine) < 10,000

Note: Data synthesized from multiple sources, primarily Cozzi & Daley, 2016.[4] Ranges are provided to reflect inter-study variability. Affinities are generally in the nanomolar range.

Functional Activity & Intracellular Signaling

Binding affinity (Kᵢ) measures how well a ligand binds to a receptor, but it does not describe the cellular response that follows. Functional assays are required to determine whether the ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

Studies confirm that 5-MeO-DALT acts as a full or partial agonist at several serotonin receptors, most notably the 5-HT2A receptor.[5][6] This agonism is the mechanistic basis for its hallucinogenic-like effects, such as the induction of the head-twitch response (HTR) in mice.[7] The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 G-protein, which in turn activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium (Ca²⁺) levels.[8][9] Functional assays have demonstrated that 5-MeO-DALT effectively stimulates G-protein binding and calcium mobilization.[3][5]

Interestingly, a multiple regression analysis revealed that while 5-HT2A receptor affinity positively contributes to HTR potency, 5-HT1A receptor affinity has a negative contribution.[7] This suggests that the simultaneous activation of 5-HT1A receptors by 5-MeO-DALT may serve to buffer or modulate the classic psychedelic effects mediated by 5-HT2A.[7]

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 5-MeO-DALT (Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor activated by 5-MeO-DALT.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure scientific integrity, any described protocol must be self-validating. The following method for determining the Kᵢ of a test compound (e.g., 5-MeO-DALT) at the human 5-HT2A receptor is a standard, robust procedure used widely in pharmacology.

Principle: This assay measures the ability of an unlabeled test compound (the "competitor," 5-MeO-DALT) to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Radioligand_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Membrane Prepare Membranes (e.g., from HEK293 cells expressing h5-HT2A) Incubate Incubate Components (Membranes + Radioligand + Competitor at various conc.) Membrane->Incubate Reagents Prepare Reagents - Radioligand ([3H]Ketanserin) - Test Compound (5-MeO-DALT) - Non-specific agent (Mianserin) Reagents->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Quantifies bound radioactivity) Filter->Count Plot Plot Competition Curve (% Specific Binding vs. [Competitor]) Count->Plot Calculate Calculate IC50 and Ki (Using Cheng-Prusoff equation) Plot->Calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: The assay requires a source of the target receptor. Membranes from cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor are ideal for consistency.

    • Procedure: Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending and re-centrifuging. Finally, resuspend the washed pellet in the final assay buffer and determine the protein concentration (e.g., via BCA assay).[10]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, membrane preparation, and the radioligand (e.g., [³H]ketanserin at a concentration near its Kₑ).

    • Non-Specific Binding (NSB) Wells: Add assay buffer, membrane preparation, the radioligand, and a high concentration of a non-radiolabeled, high-affinity competitor (e.g., 10 µM mianserin) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific.

    • Competition Wells: Add assay buffer, membrane preparation, the radioligand, and varying concentrations of the test compound (5-MeO-DALT), typically in a serial dilution (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Rationale: Allow the binding reaction to reach equilibrium.

    • Procedure: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[10]

  • Filtration and Washing:

    • Rationale: Rapidly separate the receptor-bound radioligand from the unbound radioligand in the solution.

    • Procedure: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. The receptors and bound ligand are trapped on the filter. Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[10]

  • Quantification:

    • Rationale: Measure the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.

    • Procedure: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding: For each data point, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor (5-MeO-DALT) concentration. This will yield a sigmoidal dose-response curve.

    • Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit the curve and determine the IC₅₀ value.

    • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] = concentration of the radioligand used.

      • Kₑ = equilibrium dissociation constant of the radioligand for the receptor.

    • Trustworthiness Check: The Cheng-Prusoff equation is only valid under specific assumptions (e.g., competitive binding at a single site). The quality of the curve fit (R²) and the slope factor should be examined to ensure the model is appropriate.

Discussion and Implications

The data clearly establish 5-MeO-DALT as a compound with a complex and promiscuous receptor binding profile. Its primary psychoactive effects are likely driven by 5-HT2A receptor agonism, a hallmark of classic hallucinogens.[7] However, its concurrent activity at a multitude of other receptors, including 5-HT1A, adrenergic sites, and monoamine transporters, provides a molecular basis for its distinct behavioral profile.[3][4] For drug development professionals, 5-MeO-DALT serves as an intriguing scaffold. While its lack of selectivity makes it a "dirty drug" and unsuitable for targeted therapeutic use, its structure can inform the design of novel analogs with improved selectivity for specific targets, potentially separating desired therapeutic effects from unwanted side effects. Understanding this detailed receptor affinity profile is the critical first step in any such rational drug design endeavor.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. WHO. [Link]

  • Wikipedia. 5-MeO-DALT. [Link]

  • SB Drug Discovery. 5-HT2A Receptor Screening For Psychedelics. [Link]

  • Páleníček, T., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. PubMed Central. [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. [Link]

  • Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Cell and Regenerative Biology. [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-Psychopharmacology & Biological Psychiatry. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. [Link]

  • PsychonautWiki. 5-MeO-DALT. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (2012). In vitro receptor binding assays: General methods and considerations. [Link]

  • bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]

  • Li, M., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. [Link]

Sources

An In-depth Technical Guide to Preclinical Animal Studies of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diallyl-5-methoxytryptamine, or 5-MeO-DALT, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic 5-MeO-DMT.[1] First synthesized and described by Alexander Shulgin in 2004, it has since emerged as a novel psychoactive substance on the research chemical market.[2][3] Characterized by a rapid onset and a relatively short duration of action of 2 to 4 hours with oral doses ranging from 12 to 20 mg in humans, its effects are reported to include emotional shifts and sensory enhancement.[3][4] As a member of the tryptamine family, 5-MeO-DALT's pharmacological activity is primarily centered on the serotonergic system, exhibiting complex interactions with various serotonin (5-HT) receptor subtypes.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the design and execution of preclinical animal studies to elucidate the pharmacological profile of 5-MeO-DALT.

Core Pharmacology and Receptor Binding Profile

A foundational understanding of a compound's interaction with neural receptors is paramount to designing meaningful in vivo experiments. 5-MeO-DALT exhibits a broad receptor binding profile, indicating a complex mechanism of action that likely contributes to its unique psychoactive effects.

Serotonin (5-HT) Receptor Interactions

Radioligand binding assays have demonstrated that 5-MeO-DALT interacts with multiple 5-HT receptor subtypes.[2] It displays notable affinity for 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[1][2] While it binds to a range of 5-HT receptors, its affinity is reportedly lower at the 5-HT2A receptor compared to other subtypes, a receptor classically associated with the psychedelic effects of tryptamines.[1] However, it still acts as a 5-HT2A agonist.[4][5] The interplay between its activity at 5-HT2A and other 5-HT receptors, particularly 5-HT1A, is crucial in shaping its overall behavioral effects.[3][5]

Other Receptor and Transporter Affinities

Beyond the serotonergic system, 5-MeO-DALT demonstrates affinity for adrenergic α2A, α2B, and α2C receptors, histamine H1 receptors, and sigma (σ1 and σ2) receptors.[2] It also interacts with the serotonin transporter (SERT), potentially inhibiting serotonin reuptake.[2][6] This broad receptor engagement suggests that the physiological and behavioral outcomes of 5-MeO-DALT administration are not solely attributable to its action at a single receptor but rather a consequence of its polypharmacology.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki) of 5-MeO-DALT at various receptors. Lower Ki values indicate higher binding affinity.

Receptor/TransporterBinding Affinity (Ki, nM)Reference
5-HT1A10-80[7]
5-HT2A250-730[7]
5-HT2BHigh Affinity[2]
5-HT6High Affinity[2]
5-HT7High Affinity[2]
Adrenergic α2A, α2B, α2CNanomolar Affinity[7]
Histamine H1Nanomolar Affinity[7]
Sigma σ1, σ2Nanomolar Affinity[7]
SERTNanomolar Affinity[7]

In Vitro Functional Assays: Probing Cellular Mechanisms

Before proceeding to in vivo studies, in vitro functional assays are essential to characterize the functional activity of 5-MeO-DALT at its target receptors. These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist and can quantify its potency and efficacy.

G-Protein Coupled Receptor (GPCR) Activation Assays

As most of 5-MeO-DALT's targets are GPCRs, assays measuring downstream signaling are critical.

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism. Studies have shown that 5-MeO-DALT stimulates [35S]GTPγS binding, indicating its agonist activity at G-protein coupled 5-HT receptors.[2]

  • Calcium Mobilization Assay: For Gq-coupled receptors like 5-HT2A and 5-HT2C, agonist binding leads to an increase in intracellular calcium.[8] Fluorometric assays using calcium-sensitive dyes can quantify this response.[8] All tested 5-MeO-tryptamines, including 5-MeO-DALT, have shown full agonism in calcium mobilization assays for the 5-HT2A receptor.[9]

β-Arrestin Recruitment Assays

GPCRs can also signal through β-arrestin pathways, which can lead to different cellular outcomes than G-protein signaling. Assays like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the recruitment of β-arrestin to the receptor upon ligand binding.[10] Characterizing the "biased agonism" of 5-MeO-DALT at key receptors like 5-HT2A can provide deeper insights into its unique pharmacological profile.[10]

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a standard method for assessing the functional activity of 5-MeO-DALT at the 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MeO-DALT at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-MeO-DALT hydrochloride.

  • Serotonin (5-HT) as a reference agonist.

  • Selective 5-HT2A antagonist (e.g., ketanserin) for validation.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture the 5-HT2A-expressing HEK293 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Compound Preparation: Prepare a serial dilution of 5-MeO-DALT and the reference agonist (5-HT) in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the different concentrations of 5-MeO-DALT or 5-HT into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Subtract the baseline fluorescence to obtain the net change in fluorescence.

    • Normalize the data to the maximum response of the reference agonist (5-HT).

    • Plot the concentration-response curve and fit it using a non-linear regression model to determine the EC50 and Emax values.

In Vitro Signaling Pathway Diagram

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MeODALT 5-MeO-DALT 5HT2A_R 5-HT2A Receptor 5MeODALT->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Agonist activation of the 5-HT2A receptor and the subsequent Gq signaling cascade.

In Vivo Behavioral Pharmacology: Assessing Psychoactive Potential

Animal behavioral models are indispensable for characterizing the psychoactive effects of novel compounds. For serotonergic psychedelics, several well-established paradigms can be employed to study the effects of 5-MeO-DALT.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[11][12] 5-MeO-DALT has been shown to induce a dose-dependent, inverted U-shaped head-twitch response in mice, which is a characteristic of many serotonergic hallucinogens.[2] This response is mediated by 5-HT2A receptors and can be attenuated by 5-HT1A receptor activation.[4][5]

Locomotor Activity

Unlike many classic psychedelics that typically decrease locomotor activity, 5-MeO-DALT produces a dose-dependent increase in locomotor activity in rodents at lower doses, with higher doses leading to a subsequent decrease.[2][3] This biphasic effect on locomotion is more similar to MDMA than to classic hallucinogens like DOM.[2]

Drug Discrimination

Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of a drug. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward. Studies have shown that 5-MeO-DALT fully substitutes for the discriminative stimulus of the classic hallucinogen DOM, but not the entactogen MDMA.[2] This suggests that the subjective effects of 5-MeO-DALT are more similar to those of classic psychedelics.[2]

Experimental Protocol: Head-Twitch Response (HTR) in Mice

Objective: To quantify the head-twitch response induced by 5-MeO-DALT in mice and determine its dose-response relationship.

Animals: Male C57BL/6J mice are commonly used for this assay.[4]

Materials:

  • 5-MeO-DALT hydrochloride dissolved in saline.

  • Observation chambers (e.g., clear Plexiglas cylinders).

  • Video recording equipment (optional, but recommended for accurate scoring).

Procedure:

  • Acclimation: Allow the mice to acclimate to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer 5-MeO-DALT or vehicle (saline) via intraperitoneal (i.p.) injection. A range of doses should be tested (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response curve.

  • Observation: Immediately after injection, place the mice back into their individual observation chambers. Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior.

  • Scoring: The number of head twitches for each mouse is counted. If using video, the recordings can be scored by a trained observer who is blind to the experimental conditions.

  • Data Analysis: Compare the number of head twitches in the 5-MeO-DALT-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curve.

Experimental Workflow Diagram

HTR_Workflow Start Start Acclimation Acclimate Mice to Chambers (30 min) Start->Acclimation Grouping Randomly Assign Mice to Treatment Groups Acclimation->Grouping Dosing Administer 5-MeO-DALT or Vehicle (i.p.) Grouping->Dosing Observation Place in Chambers and Record Behavior (30-60 min) Dosing->Observation Scoring Count Head Twitches (Blinded Observer) Observation->Scoring Analysis Statistical Analysis and Dose-Response Curve Scoring->Analysis End End Analysis->End

Caption: A typical experimental workflow for the mouse head-twitch response assay.

Pharmacokinetic and Toxicological Evaluation

A comprehensive preclinical evaluation of 5-MeO-DALT requires an assessment of its pharmacokinetic (PK) properties and toxicological profile.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 5-MeO-DALT. While specific PK data for 5-MeO-DALT is limited, studies on the related compound 5-MeO-DMT show nonlinear pharmacokinetics in mice, with disproportionate increases in plasma and brain concentrations at higher doses.[13][14] It is crucial to determine the PK profile of 5-MeO-DALT to inform dose selection for subsequent studies and to understand its potential for accumulation and toxicity. Studies in rats have identified several metabolic pathways for 5-MeO-DALT, including O-demethylation, N-dealkylation, and hydroxylation, followed by glucuronidation or sulfation.[15]

Toxicology

The toxicological profile of 5-MeO-DALT has not been extensively characterized.[16] Acute and chronic toxicity studies in animal models are necessary to identify potential adverse effects and to determine a safe dose range. These studies should include observation of clinical signs, body weight changes, and post-mortem histopathological analysis of major organs. Given the limited data, caution should be exercised in all handling and administration of this compound.[17][18]

Translational Considerations and Future Directions

While animal models provide valuable insights into the pharmacology of 5-MeO-DALT, it is important to consider the translational limitations.[11][19] The subjective and complex nature of the psychedelic experience in humans cannot be fully replicated in rodents.[20][21] However, behavioral assays like the head-twitch response and drug discrimination have high predictive validity for hallucinogenic potential in humans.[11]

Future research should focus on more complex behavioral paradigms that assess cognitive and affective changes, such as tests of learning and memory, anxiety, and social interaction. Additionally, advanced neuroimaging techniques in animal models can help to elucidate the neural circuits affected by 5-MeO-DALT. A thorough understanding of its metabolism and potential for drug-drug interactions is also a critical area for further investigation.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. WHO. [Link]

  • Chadeayne, A. R., & Z-R., T. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Cameron, L. P., & Olson, D. E. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Cell Reports. [Link]

  • Release. Pharmacology - 5-MeO Group. Release. [Link]

  • Pottie, E., & van der Hart, M. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

  • Glatfelter, G. C., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. [Link]

  • Wikipedia. 5-MeO-DALT. Wikipedia. [Link]

  • Shen, H., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. [Link]

  • Glatfelter, G. C., et al. (2022). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ACS Chemical Neuroscience. [Link]

  • Glatfelter, G. C., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]

  • Banks, M. L., et al. (2020). Behavioral effects of three synthetic tryptamine derivatives in rodents. Journal of the experimental analysis of behavior. [Link]

  • Pottie, E., & van der Hart, M. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. Journal of Neurochemistry. [Link]

  • Niwa, T., et al. (2009). Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse. Yakugaku Zasshi. [Link]

  • Hanks, J. B., & Gonzalez-Maeso, J. (2012). Animal models of serotonergic psychedelics. ACS chemical neuroscience. [Link]

  • Shen, H., et al. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug Metabolism and Disposition. [Link]

  • Hanks, J. B., & Gonzalez-Maeso, J. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]

  • Wikipedia. 5-MeO-DMT. Wikipedia. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Canal, C. E., & Morgan, D. (2012). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. Handbook of experimental pharmacology. [Link]

  • Trans-European Drug Information (TEDI). Cross-Country Substance Information sheet on 5-MeO-DALT. TEDI. [Link]

  • Dinis-Oliveira, R. J. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences. [Link]

  • Shen, H., et al. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition. [Link]

  • Meyer, M. R., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]

  • Dinis-Oliveira, R. J. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. 5-MeO-DALT. PubChem. [Link]

  • Ujváry, I. (2019). Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae). Journal of Analytical Toxicology. [Link]

  • Ujváry, I., et al. (2021). Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae). Journal of analytical toxicology. [Link]

  • Sharp, T., & McQuade, R. (2000). Characterization of the in vitro effects of 5-hydroxytryptamine (5-HT) on identified neurones of the rat dorsal motor nucleus of the vagus (DMV). British Journal of Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a psychoactive tryptamine that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-MeO-DALT, intended for researchers, scientists, and drug development professionals. The document delves into the chemical principles, step-by-step experimental protocols, and critical considerations for the successful synthesis, purification, and characterization of this compound. The synthesis routes discussed herein are grounded in established chemical literature, with a focus on providing a robust and reproducible framework for laboratory-scale preparation.

Introduction

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a substituted tryptamine characterized by a methoxy group at the 5-position of the indole ring and two allyl groups attached to the terminal nitrogen of the ethylamine side chain.[1][2] First synthesized by Alexander Shulgin, its synthesis and preliminary psychoactive properties were disseminated in 2004.[1][3] As a compound of interest in neuropharmacological research, access to reliable and well-documented synthetic procedures is paramount. This guide will focus on two principal and chemically sound pathways for the synthesis of 5-MeO-DALT:

  • Direct N,N-Diallylation of 5-Methoxytryptamine: A straightforward approach involving the direct alkylation of the primary amine of 5-methoxytryptamine with an allyl halide.

  • The Speeter-Anthony Tryptamine Synthesis: A more classical multi-step approach that builds the ethylamine side chain from the 5-methoxyindole core.

The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's technical capabilities. This guide will provide the necessary detail to enable an informed decision and successful execution of the chosen pathway.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for its synthesis, purification, and handling.

PropertyValueReference
Molecular Formula C₁₇H₂₂N₂O[4]
Molecular Weight 270.37 g/mol [4]
Appearance White crystalline solid (freebase)[3]
Melting Point (Freebase) 98-101 °C[3]
Melting Point (HCl salt) 163-164 °C[3]
CAS Number 928822-98-4[4]

Synthesis Pathways

This section provides a detailed examination of the two primary synthetic routes to 5-MeO-DALT.

Pathway 1: Direct N,N-Diallylation of 5-Methoxytryptamine

This method is arguably the most direct approach to 5-MeO-DALT, starting from the commercially available 5-methoxytryptamine. The core of this synthesis is a nucleophilic substitution reaction where the primary amine of 5-methoxytryptamine acts as a nucleophile, attacking an electrophilic allyl source, typically an allyl halide.

3.1.1. Reaction Principle and Causality

The lone pair of electrons on the nitrogen atom of the 5-methoxytryptamine side chain is nucleophilic and will readily attack the electron-deficient carbon atom of the allyl halide (e.g., allyl iodide or allyl bromide), displacing the halide ion in an SN2 reaction. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is crucial to scavenge the hydrohalic acid (HI or HBr) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal as it can solvate the cations formed during the reaction without interfering with the nucleophile.

3.1.2. Experimental Protocol (Shulgin Method)

The following protocol is adapted from the synthesis described by Alexander Shulgin.[3]

Diagram of Direct N,N-Diallylation Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5-MeO-Tryptamine 5-Methoxytryptamine ReactionVessel Combine and stir at room temperature for 12h 5-MeO-Tryptamine->ReactionVessel AllylIodide Allyl Iodide AllylIodide->ReactionVessel DIPEA Diisopropylethylamine DIPEA->ReactionVessel THF Tetrahydrofuran THF->ReactionVessel Decant Decant supernatant ReactionVessel->Decant EtherWash Wash solids with ether Decant->EtherWash Evaporate Evaporate solvents EtherWash->Evaporate AcidWash Dissolve in dilute HCl, wash with CH2Cl2 Evaporate->AcidWash Basify Basify with dilute NaOH AcidWash->Basify Extract Extract with CH2Cl2 Basify->Extract Dry Dry organic extracts Extract->Dry Distill Kugelrohr Distillation Dry->Distill Crystallize Crystallize as HCl salt from isopropanol/ether Distill->Crystallize

Caption: Workflow for the direct N,N-diallylation of 5-methoxytryptamine.

Materials:

  • 5-Methoxytryptamine: 2.08 g (11 mmol)

  • Diisopropylethylamine (DIPEA): 5.2 mL

  • Allyl iodide: 2.7 mL (30 mmol)

  • Tetrahydrofuran (THF): 25 mL

  • Anhydrous ether

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide

  • Methylene chloride

  • Isopropanol

  • Concentrated hydrochloric acid

Procedure:

  • To a solution of 2.08 g of 5-methoxytryptamine in 25 mL of tetrahydrofuran, add 5.2 mL of diisopropylethylamine followed by 2.7 mL of allyl iodide.

  • Stir the mixture at room temperature for 12 hours. A cloudy appearance should be observed shortly after the addition of the reagents.

  • Decant the supernatant from the solid precipitate.

  • Wash the solids with two 10 mL portions of anhydrous ether.

  • Combine the supernatant and the ether washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dilute aqueous hydrochloric acid and wash with two 50 mL portions of methylene chloride to remove non-basic impurities.

  • Make the aqueous layer basic with dilute aqueous sodium hydroxide.

  • Extract the product with two 50 mL portions of methylene chloride.

  • Pool the organic extracts and remove the solvent under reduced pressure to yield the crude 5-MeO-DALT freebase as a tan oil that crystallizes upon standing.

  • Purify the crude product by Kugelrohr distillation (165-175 °C at 40 microns) to obtain a colorless oil that solidifies into a white crystalline mass (yield: 0.53 g).

  • For the preparation of the hydrochloride salt, dissolve the purified freebase in 10 mL of warm isopropanol and add concentrated hydrochloric acid dropwise until the solution is acidic.

  • Induce crystallization by scratching the inside of the flask. With vigorous stirring, slowly add 10 mL of anhydrous ether to precipitate a heavy crystalline mass.

  • Collect the crystals by filtration, wash with ether, and air dry to a constant weight to obtain 5-MeO-DALT hydrochloride (yield: 0.51 g).

3.1.3. Characterization Data (Shulgin)

  • Melting Point (Freebase): 98-101 °C[3]

  • Melting Point (HCl salt): 163-164 °C[3]

  • Infrared (Freebase, cm⁻¹): 796, 923, 939, 1009, 1033, 1061, 1115[3]

  • Infrared (HCl salt, cm⁻¹): 809, 829, 837, 946, 1002, 1083, 1180[3]

  • GC-MS: Purity >99%[3]

Pathway 2: The Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a versatile and widely employed method for the preparation of various tryptamine derivatives.[5][6][7][8] This pathway constructs the N,N-diallylethylamine side chain at the 3-position of the 5-methoxyindole nucleus.

3.2.1. Reaction Principle and Causality

This multi-step synthesis proceeds through the following key transformations:

  • Acylation: 5-Methoxyindole is reacted with oxalyl chloride in an electrophilic substitution reaction, preferentially at the electron-rich 3-position of the indole ring, to form 5-methoxy-3-indoleglyoxylyl chloride.

  • Amidation: The resulting acid chloride is a highly reactive acylating agent and readily reacts with N,N-diallylamine to form the stable intermediate, 5-methoxy-N,N-diallyl-3-indoleglyoxylamide.

  • Reduction: The glyoxylamide intermediate is then reduced to the corresponding tryptamine. A powerful reducing agent, such as lithium aluminum hydride (LAH), is required to reduce both the amide and the ketone functionalities to the corresponding amine and methylene group, respectively.

3.2.2. General Experimental Protocol

Diagram of Speeter-Anthony Synthesis Workflow:

G cluster_start Starting Materials cluster_acylation Acylation cluster_amidation Amidation cluster_reduction Reduction cluster_purification Purification 5-MeO-Indole 5-Methoxyindole AcylationStep React 5-Methoxyindole with Oxalyl Chloride 5-MeO-Indole->AcylationStep OxalylChloride Oxalyl Chloride OxalylChloride->AcylationStep Diallylamine N,N-Diallylamine AmidationStep React glyoxylyl chloride with N,N-Diallylamine Diallylamine->AmidationStep LAH Lithium Aluminum Hydride ReductionStep Reduce glyoxylamide with LiAlH4 LAH->ReductionStep AcylationStep->AmidationStep AmidationStep->ReductionStep PurificationStep Work-up and Purification ReductionStep->PurificationStep

Caption: General workflow for the Speeter-Anthony synthesis of 5-MeO-DALT.

Materials:

  • 5-Methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran

  • N,N-Diallylamine

  • Lithium aluminum hydride (LAH)

  • Appropriate work-up reagents (e.g., water, sodium hydroxide solution)

  • Solvents for extraction and purification

Procedure:

  • Preparation of 5-Methoxy-3-indoleglyoxylyl chloride: Dissolve 5-methoxyindole in an anhydrous solvent (e.g., diethyl ether) and cool in an ice bath. Add a solution of oxalyl chloride in the same solvent dropwise with stirring. The product, 5-methoxy-3-indoleglyoxylyl chloride, will precipitate as a solid.

  • Preparation of 5-Methoxy-N,N-diallyl-3-indoleglyoxylamide: Suspend the freshly prepared 5-methoxy-3-indoleglyoxylyl chloride in an anhydrous solvent. Add a solution of N,N-diallylamine in the same solvent dropwise with stirring. After the reaction is complete, the glyoxylamide can be isolated by filtration and purified by recrystallization.

  • Reduction to 5-MeO-DALT: In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an anhydrous solvent (e.g., THF). Add the 5-methoxy-N,N-diallyl-3-indoleglyoxylamide portion-wise or as a solution in the same solvent. Heat the reaction mixture to reflux for several hours. After cooling, carefully quench the excess LAH by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. Combine the filtrate and washes, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the crude 5-MeO-DALT.

  • Purification: The crude product can be purified by distillation under high vacuum and/or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.

Safety and Handling

N,N-Diallyl-5-methoxytryptamine is a psychoactive substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 5-MeO-DALT and the reagents used in its synthesis.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Reagent Hazards:

    • Oxalyl chloride: Corrosive and toxic. Reacts violently with water.

    • Allyl iodide/bromide: Lachrymators and toxic.

    • Lithium aluminum hydride: Highly flammable and reacts violently with water.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This technical guide has detailed two primary and reliable pathways for the synthesis of N,N-Diallyl-5-methoxytryptamine. The direct N,N-diallylation of 5-methoxytryptamine, as described by Alexander Shulgin, offers a more concise route with a well-documented experimental protocol. The Speeter-Anthony synthesis, while more laborious, is a classic and versatile method for preparing a wide array of tryptamines and provides an alternative approach. The choice of synthesis will ultimately be guided by the specific needs and resources of the research laboratory. Adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe synthesis of 5-MeO-DALT.

References

  • Wikipedia. (2023). 5-MeO-DALT. [Link]

  • PsychonautWiki. (n.d.). 5-MeO-DALT. [Link]

  • Shulgin, A. (2004). #xxx 5-METHOXY-DALT. Erowid. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4). [Link]

  • Erowid. (2010). What Drug Is in My Drug? Chemical Analysis of 5-MeO-DALT and Discussion of Inconsistent RCs in the 2010 Market. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32.
  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. [Link]

  • CaaMTech, LLC. (2021). Crystalline 5-methoxy-n,n-diallyltryptamine compounds. WO2021207171A1.
  • Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-57. [Link]

  • ResearchGate. (n.d.). Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. [Link]

  • The Speeter-Anthony Tryptamine Synthesis. (n.d.). [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. Semantic Scholar.
  • Dodd, et al. (2022).
  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

Sources

5-MeO-DALT: A Comprehensive Technical Guide to its Chemical Identity and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for the synthetic tryptamine, 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine). As a compound of interest in forensic, clinical, and research settings, a thorough understanding of its identification, synthesis, and metabolic fate is crucial. This document offers detailed protocols and in-depth scientific insights to support professionals in the fields of analytical chemistry, pharmacology, and drug development.

Core Chemical Identifiers

5-MeO-DALT is a tryptamine derivative characterized by a methoxy group at the fifth position of the indole ring and two allyl groups attached to the terminal nitrogen of the ethylamine side chain.[1] Its unique structure gives rise to its psychoactive properties and dictates its analytical characteristics. The fundamental chemical identifiers for 5-MeO-DALT are summarized in the table below.

IdentifierValueSource
CAS Number 928822-98-4[2]
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine[3]
Chemical Formula C₁₇H₂₂N₂O[2]
Molecular Weight 270.37 g/mol [3]
PubChem CID 50878551[4]
SMILES COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C
InChI InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3
InChIKey HGRHWEAUHXYNNP-UHFFFAOYSA-N
Synonyms 5-Methoxy-N,N-diallyltryptamine, Foxtrot[4][5]

Visualizing the Core Structure

The chemical structure of 5-MeO-DALT is fundamental to understanding its reactivity and interactions with biological systems.

Caption: Chemical structure of 5-MeO-DALT.

Synthesis Pathway

The synthesis of 5-MeO-DALT was first described by Alexander Shulgin.[5] A common synthetic route involves the reaction of 5-methoxytryptamine with an allyl halide, such as allyl bromide, in the presence of a base. This results in the dialkylation of the primary amine to form the tertiary amine of 5-MeO-DALT.

Synthesis_Pathway 5-Methoxytryptamine 5-Methoxytryptamine 5-MeO-DALT 5-MeO-DALT 5-Methoxytryptamine->5-MeO-DALT Diallylation Allyl_Bromide Allyl Bromide (2 eq.) + Base Allyl_Bromide->5-MeO-DALT

Caption: A simplified synthetic pathway for 5-MeO-DALT.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the identification and quantification of 5-MeO-DALT in various matrices. Certified reference materials are available to ensure the quality and accuracy of these analytical tests.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of 5-MeO-DALT.

Experimental Protocol:

  • Sample Preparation: For seizure or reference material, dissolve the sample in a suitable organic solvent like methanol to a concentration of approximately 1 mg/mL. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent) can be utilized.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-1 MS (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, then ramped at 10°C/min to 310°C and held for 3 minutes.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Key Fragments: The mass spectrum of 5-MeO-DALT is characterized by a molecular ion peak and specific fragmentation patterns that allow for its unambiguous identification.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of 5-MeO-DALT, particularly in complex biological matrices like blood and urine.

Experimental Protocol:

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for blood samples. For urine, a "dilute-and-shoot" approach or solid-phase extraction may be employed.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[9]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 150 mm).[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[9]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for 5-MeO-DALT and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 5-MeO-DALT and for the characterization of reference standards. Both ¹H and ¹³C NMR are employed to confirm the molecular structure.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the pure substance in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed spectral analysis.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment.

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methoxy group, the ethylamine chain, and the two allyl groups. The ¹³C NMR spectrum will complement this information by showing the corresponding carbon resonances.

Metabolic Pathways

Understanding the metabolic fate of 5-MeO-DALT is critical for interpreting toxicological findings and for developing drug screening methods. In vivo studies in rats have shown that 5-MeO-DALT undergoes extensive phase I and phase II metabolism.[11]

The primary metabolic pathways include:

  • O-demethylation: Removal of the methyl group from the methoxy substituent.

  • Hydroxylation: Addition of a hydroxyl group to the indole ring or the allyl side chains.

  • N-deallylation: Removal of one or both allyl groups from the nitrogen atom.[3]

These phase I metabolites can then undergo phase II conjugation, primarily with glucuronic acid or sulfate.[11] The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been identified as being involved in the metabolism of 5-MeO-DALT.[11][12]

Metabolic_Pathways 5-MeO-DALT 5-MeO-DALT O-demethylation O-demethylation (CYP1A2, CYP2D6) 5-MeO-DALT->O-demethylation Hydroxylation Hydroxylation (CYP2C19, CYP3A4) 5-MeO-DALT->Hydroxylation N-deallylation N-deallylation (CYP2D6, CYP3A4) 5-MeO-DALT->N-deallylation Phase_I_Metabolites Phase I Metabolites O-demethylation->Phase_I_Metabolites Hydroxylation->Phase_I_Metabolites N-deallylation->Phase_I_Metabolites Phase_II_Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Phase_I_Metabolites->Phase_II_Conjugation Excretion Excretion Phase_II_Conjugation->Excretion

Caption: Major metabolic pathways of 5-MeO-DALT.

Conclusion

This technical guide provides a foundational understanding of the chemical identifiers, synthesis, analytical methodologies, and metabolic pathways of 5-MeO-DALT. The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough grasp of these core scientific principles is paramount for the accurate identification, quantification, and toxicological assessment of this psychoactive compound.

References

  • World Health Organization. (2020). Critical Review Report: 5-MeO-DALT. [Link]

  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. Analytical and bioanalytical chemistry, 407(25), 7831–7842. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of 5-MeO-2-Me-DALT. Retrieved from [Link]

  • Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Giorgetti, R. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of analytical toxicology, 44(7), 706–718. [Link]

  • Clinical Lab Products. (2015, March 2). Certified Reference Materials. [Link]

  • Corazza, O., Schifano, F., Simonato, P., Fergus, S., Assi, S., Stair, J., & Corkery, J. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Journal of psychopharmacology (Oxford, England), 26(8), 1159–1164. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. [Link]

  • Li, L. A., Li, C. T., Chen, Y. C., Lin, C. H., & Chen, Y. C. (2018). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PloS one, 13(3), e0194869. [Link]

  • Corkery, J. M., Orsolini, L., Schifano, F., & Papanti, D. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in neuro-psychopharmacology & biological psychiatry, 39(2), 259–264. [Link]

  • Brandt, S. D., Martins, C. P., & Kavanagh, P. V. (2015). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 7(7), 587–600. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. [Link]

  • Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. IUCrData, 5(10), x201334. [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of applied pharmaceutical science, 6(1), 28-34. [Link]

  • Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and bioanalytical chemistry, 407(25), 7831–7842. [Link]

  • Agilent Technologies. (2013). 5975T LTM GC/MSD Transportable GC/MS System. [Link]

  • Wang, Y., Zhang, Y., Wang, Q., Li, T., & Zhang, Y. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of forensic and legal medicine, 73, 101980. [Link]

  • Mardal, M., Miserez, B., Bade, R., Gampfer, T. M., Kjellgren, A., & Vik, O. S. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 9(10), 1548–1557. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In-Vitro Characterization of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a synthetic tryptamine that has garnered interest within the research community for its complex pharmacological profile.[1][2] As a derivative of the potent psychedelic 5-MeO-DMT, understanding its interactions with various receptor systems is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in-vitro pharmacology of 5-MeO-DALT, with a focus on its activity at serotonin receptors. The protocols outlined herein are designed to ensure scientific rigor and reproducibility.

5-MeO-DALT exhibits a broad receptor binding profile, with notable affinity for a range of serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[4] It also interacts with adrenergic, histamine, and kappa-opioid receptors.[1] Functionally, it has been demonstrated to act as a 5-HT2A receptor agonist, an activity commonly associated with the hallucinogenic effects of tryptamines.[5] The following protocols will enable the detailed characterization of these interactions in a controlled laboratory setting.

I. Preliminary Considerations: Compound Handling and Solution Preparation

Accurate and consistent preparation of 5-MeO-DALT solutions is paramount for reliable experimental outcomes. Due to the lipophilic nature of many tryptamines, proper solubilization is a critical first step.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 5-MeO-DALT.[6][7]

Stock Solution Preparation (10 mM):

  • Accurately weigh the desired amount of 5-MeO-DALT hydrochloride (Molar Mass: 270.37 g/mol ) in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM stock concentration.

  • Gently vortex or sonicate the solution until the compound is completely dissolved.[7]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light.

Working Solution Preparation:

Working solutions should be prepared fresh for each experiment by serially diluting the DMSO stock solution in the appropriate assay buffer or cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells and does not interfere with the assay.

Assay TypeRecommended Final DMSO ConcentrationNotes
General Cell-Based Assays≤ 0.5%Many cell lines can tolerate up to 1%, but 0.5% is a safer upper limit to avoid cytotoxicity.[7]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to solvent effects.[7]

Vehicle Control: A vehicle control, consisting of the assay buffer or medium with the same final concentration of DMSO as the test wells, must be included in all experiments to account for any solvent-induced effects.[8][9]

II. Core Assays for Pharmacological Characterization

The following section details the protocols for key in-vitro assays to determine the pharmacological profile of 5-MeO-DALT.

A. Cell Viability Assay (MTT Assay)

Before proceeding with functional assays, it is essential to determine the cytotoxic potential of 5-MeO-DALT on the chosen cell lines to ensure that observed effects are not due to cell death. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of 5-MeO-DALT add_compound Add 5-MeO-DALT to cells prepare_compound->add_compound incubate_24h Incubate for 24-48 hours add_compound->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

  • Cell Plating: Seed cells (e.g., CHO-K1 or HEK-293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2x concentrated 5-MeO-DALT solutions in culture medium from your DMSO stock. A suggested concentration range is from 0.01 µM to 100 µM (final concentration).

  • Cell Treatment: Remove the old medium and add 100 µL of the 5-MeO-DALT solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

B. Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically achieved by measuring the displacement of a known radiolabeled ligand.

Principle: This competitive binding assay measures the ability of 5-MeO-DALT to displace a radiolabeled antagonist (e.g., [3H]ketanserin for 5-HT2A receptors) from the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol (adapted for 5-HT2A):

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1/5-HT2A).[2][3]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (e.g., [3H]ketanserin at its Kd concentration), and varying concentrations of 5-MeO-DALT.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of 5-MeO-DALT that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

C. Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor.

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[12] This can be measured using calcium-sensitive fluorescent dyes.

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Upon agonist binding, the Gq pathway is activated, leading to the release of calcium from intracellular stores, which causes an increase in the fluorescence of the dye.[13][14]

Signaling Pathway:

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum agonist 5-MeO-DALT receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca_store Ca²⁺ Store ip3r->ca_store Opens ca_release Ca²⁺ Release ca_store->ca_release

Caption: Simplified 5-HT2A Receptor Gq Signaling Pathway.

Protocol:

  • Cell Plating: Seed CHO-K1/5-HT2A cells in a black-walled, clear-bottom 96-well plate and incubate overnight.[1][15]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of 5-MeO-DALT in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence microplate reader with kinetic reading capabilities (e.g., a FLIPR) to measure the baseline fluorescence. Then, automatically add the 5-MeO-DALT solutions and continue to measure the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the 5-MeO-DALT concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

This assay directly measures the activation of G-proteins following receptor stimulation and is a valuable tool for characterizing the efficacy of agonists.[16][17][18][19]

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of bound [³⁵S]GTPγS is a direct measure of G-protein activation.[18]

Protocol:

  • Membrane Preparation: Prepare membranes from cells expressing the receptor of interest (e.g., HEK-293 cells expressing 5-HT1A receptors).[5]

  • Assay Buffer: Prepare a GTPγS binding buffer (containing MgCl2, NaCl, and GDP).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of 5-MeO-DALT, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log of the 5-MeO-DALT concentration to obtain a dose-response curve, from which the EC50 and Emax can be determined.

III. Data Interpretation and Summary

The data generated from these assays will provide a comprehensive in-vitro pharmacological profile of 5-MeO-DALT.

ParameterAssayInterpretation
CC50 MTT AssayConcentration at which 5-MeO-DALT reduces cell viability by 50%.
Ki Receptor Binding AssayAffinity of 5-MeO-DALT for the receptor. A lower Ki indicates higher affinity.
EC50 Functional AssaysPotency of 5-MeO-DALT as an agonist. A lower EC50 indicates higher potency.
Emax Functional AssaysEfficacy of 5-MeO-DALT relative to a known full agonist.

By comparing the EC50 values from functional assays with the Ki values from binding assays, insights into the compound's efficacy and potential for receptor reserve can be gained.

IV. Conclusion

The protocols detailed in these application notes provide a robust framework for the in-vitro characterization of N,N-Diallyl-5-methoxytryptamine. By systematically evaluating its cytotoxicity, receptor binding affinity, and functional activity at key serotonin receptors, researchers can build a comprehensive pharmacological profile of this compound. This information is essential for understanding its mechanism of action and for guiding future research, including in-vivo studies and potential therapeutic applications. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, contributing to the collective scientific understanding of novel psychoactive compounds.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Wikipedia. 5-MeO-DALT. [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]

  • Wikipedia. 5-MeO-DMT. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • GenScript. CHO-K1/5-HT2A Stable Cell Line. [Link]

  • GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • ResearchGate. Expression of 5-HT 6 and 5-HT 7 receptors in HEK 293 cells. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(6), x200498. [Link]

  • Johnson, M. S., et al. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. Cellular Signalling, 15(8), 803-811. [Link]

  • Meller, E., et al. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 137(1), 122–132. [Link]

  • Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. The Journal of Neuroscience, 17(1), 45-57. [Link]

  • Sijbesma, H., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 19(1-4), 383-393. [Link]

  • ResearchGate. What should be the vehicle control?. [Link]

  • ScienceDirect. Vehicle control: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • Scott, R. C., et al. (1995). Vehicle effects on in vitro percutaneous absorption through rat and human skin. Journal of Applied Toxicology, 15(3), 197-203. [Link]

  • ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]

  • Reddit. I don't understand what the vehicle control is for. [Link]

  • Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135-4144. [Link]

  • ResearchGate. Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(3), 567–577. [Link]

  • Molecules. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • ResearchGate. I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. [Link]

  • Wikipedia. Tryptamine. [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • Glida, K., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Scientific Reports, 7, 45293. [Link]

  • Østervold, K. L., et al. (2022). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis, 14(7), 1279-1290. [Link]

  • ResearchGate. What is the min DMSO concentration to dissolve unknown drugs?. [Link]

  • Fisher, A. J., et al. (2019). Facile in vitro biocatalytic production of diverse tryptamines. ACS Catalysis, 9(10), 9474-9478. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

Sources

Application Note: Protocols for the Dissolution of 5-MeO-DALT Freebase for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides detailed protocols and technical guidance for the dissolution of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) for scientific research applications. Proper solubilization is a critical first step for ensuring reproducible and accurate experimental results in pharmacology, toxicology, and analytical chemistry. This guide outlines solvent selection criteria based on empirical solubility data, step-by-step procedures for preparing high-concentration stock solutions and aqueous working solutions, and best practices for solution verification, storage, and stability. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable methods for handling this compound in a laboratory setting.

Compound Profile: 5-MeO-DALT

5-MeO-DALT is a substituted tryptamine that is the N,N-diallyl analog of 5-MeO-DMT.[1][2] Understanding its fundamental chemical properties is essential for selecting an appropriate dissolution strategy. The compound is typically supplied as a crystalline solid freebase.[1][3]

PropertyValueSource
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine[1][4]
Synonyms N,N-Diallyl-5-methoxytryptamine, 5-methoxy DALT, "Foxtrot"[2][3]
CAS Number 928822-98-4[3][4]
Molecular Formula C₁₇H₂₂N₂O[1][4]
Molecular Weight 270.37 g/mol [1][4]
Appearance White to off-white or tan crystalline solid[1][3]
UV/Vis. (λmax) 224, 279 nm[3][5]

Critical Safety Precautions

5-MeO-DALT is a potent psychoactive compound intended for research purposes only and is not for human or veterinary use.[5] All handling must be performed in a controlled laboratory environment by trained personnel.

  • Hazard Identification: Aggregated GHS data indicates that 5-MeO-DALT may be toxic if swallowed (H301) and may cause drowsiness or dizziness (H336).[4] It should be considered hazardous until more toxicological information is available.[3][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Engineering Controls: Handle the solid compound and concentrated solutions within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust or aerosols.

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[3][6]

Principles of Solubility and Solvent Selection

The choice of solvent is the most critical factor in preparing 5-MeO-DALT solutions. As a freebase, 5-MeO-DALT is hydrophobic and thus has very poor solubility in aqueous solutions but is soluble in various organic solvents.[3] If a water-soluble form is required for specific applications, a salt form such as 5-MeO-DALT fumarate may be considered.[7] The following protocols are based on the freebase form.

Solvent Compatibility and Quantitative Solubility

The most reliable solubility data comes from major chemical suppliers. Cayman Chemical provides the following quantitative data for 5-MeO-DALT freebase.[3][5]

SolventApproximate SolubilityMolar Concentration (Max)Recommended Use
Dimethylformamide (DMF) 20 mg/mL~74 mMPrimary stock solutions
Dimethyl sulfoxide (DMSO) 15 mg/mL~55 mMPrimary stock solutions
Ethanol 1.5 mg/mL~5.5 mMDirect prep of working solutions
Methanol 1.0 mg/mL~3.7 mMAnalytical standards, working solutions
DMF:PBS (pH 7.2) (1:5) 0.15 mg/mL~0.55 mMFinal aqueous working solutions
Rationale for Solvent Choice
  • DMSO and DMF: These are powerful polar aprotic solvents ideal for creating high-concentration stock solutions due to their high solvating capacity for 5-MeO-DALT.[3] Causality: Their polarity allows them to effectively disrupt the crystal lattice of the compound. However, they can be cytotoxic at concentrations typically above 0.5-1% in many in vitro assays. Therefore, stock solutions in these solvents must be diluted significantly for final experimental use.

  • Ethanol and Methanol: These polar protic solvents are often better tolerated in biological systems. While the solubility of 5-MeO-DALT is significantly lower in alcohols, they may be suitable for preparing working solutions directly, provided the final concentration required is below 1.5 mg/mL.[3][5]

  • Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous media is not recommended for the freebase. A two-step process, involving initial dissolution in an organic solvent like DMF or DMSO, is required to achieve even modest concentrations in a buffer system.[3][6]

Protocol 1: Preparation of High-Concentration Stock Solutions (e.g., in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • 5-MeO-DALT freebase

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Pipettes, vortex mixer, and optional sonicator

Procedure:

  • Equilibrate Compound: Allow the vial of 5-MeO-DALT to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh Compound: Accurately weigh the desired amount of 5-MeO-DALT (e.g., 5.0 mg) into a tared amber glass vial. Perform this step in a fume hood or ventilated enclosure.

  • Calculate Solvent Volume: Calculate the volume of DMSO required. For a 10 mg/mL solution with 5.0 mg of compound, you will need 500 µL of DMSO.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the 5-MeO-DALT.

  • Promote Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If particulates remain, the process can be aided by:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart solute aggregates and accelerate dissolution.

    • Gentle Warming: Briefly warm the solution to 30-40°C in a water bath. Causality: Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Do not overheat, as it may risk degradation.

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear, free of any solid particles, and homogenous.

  • Storage: Purge the vial headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize oxidative degradation. Store the tightly sealed vial at -20°C for long-term stability.[3][5]

Protocol 2: Preparation of Working Solutions in Aqueous Buffers

This protocol details the recommended two-step method for preparing a working solution in a buffer like PBS, based on supplier recommendations.[3]

Materials:

  • High-concentration stock solution of 5-MeO-DALT in DMF or DMSO (from Protocol 1)

  • Sterile physiological buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock: First, prepare a concentrated stock solution in DMF or DMSO as described in Protocol 1. The solubility is highest in DMF (20 mg/mL).[3][5]

  • Calculate Dilution: Determine the volume of the stock solution needed for your final working concentration. Crucial: Ensure the final concentration of the organic solvent (e.g., DMF) in the aqueous solution is minimal and below the tolerance level for your specific assay (typically <0.5%).

  • Dilution Step: Add the aqueous buffer to a sterile tube first. Then, while gently vortexing or swirling the buffer, add the small, calculated volume of the concentrated stock solution dropwise.

    • Causality: Adding the concentrated organic stock to the larger volume of aqueous buffer promotes rapid dispersion and minimizes the risk of the compound "crashing out" or precipitating due to localized supersaturation. Reversing this order (adding buffer to the stock) will almost certainly cause precipitation.

  • Final Mix: Gently mix the final solution to ensure homogeneity. Do not vortex excessively, as this can introduce oxygen.

  • Immediate Use: Aqueous solutions of tryptamines can be unstable. It is strongly recommended to prepare these working solutions fresh on the day of the experiment and not to store them for more than one day.[3][6]

Solution Verification and Handling

  • Visual Inspection: Always perform a visual check for particulates or cloudiness before use. A properly prepared solution should be a clear, homogenous liquid.

  • Analytical Verification: For applications requiring precise quantification, the concentration of the stock solution can be verified using UV-Vis spectrophotometry. Using a quartz cuvette, measure the absorbance at the λmax of 279 nm.[3][5] Concentration can be determined using a standard curve prepared from serial dilutions of a precisely weighed standard.

Storage and Stability

  • Solid Compound: When stored as a crystalline solid at -20°C, protected from light and moisture, 5-MeO-DALT is stable for at least 5 years.[3][5]

  • Organic Stock Solutions: Stock solutions in anhydrous DMSO or DMF are stable for several months when stored at -20°C, sealed tightly under an inert gas atmosphere. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These are the least stable. The indole ring common to tryptamines is susceptible to oxidation and the overall molecule can undergo hydrolysis. Prepare these solutions fresh for each experiment and discard any unused portion.[3]

Visualization: Dissolution Workflow

The following diagram illustrates the decision-making process for preparing a 5-MeO-DALT solution.

G start Start: Weigh 5-MeO-DALT Freebase decision_conc Desired Concentration? start->decision_conc high_conc High-Concentration Stock (> 2 mg/mL) decision_conc->high_conc High low_conc Low-Concentration Working (< 1.5 mg/mL) decision_conc->low_conc Low solvent_dmf Select DMSO or DMF (Solubility: 15-20 mg/mL) high_conc->solvent_dmf solvent_etoh Select Ethanol (Solubility: ~1.5 mg/mL) low_conc->solvent_etoh protocol1 Follow Protocol 1: Dissolve with vortex/sonication. Store at -20°C. solvent_dmf->protocol1 protocol_direct Dissolve directly in ethanol. Use for non-aqueous assays. solvent_etoh->protocol_direct decision_assay Aqueous Assay? protocol1->decision_assay end_use Final Solution Ready for Use protocol_direct->end_use protocol2 Follow Protocol 2: Dilute stock into buffer. PREPARE FRESH. decision_assay->protocol2 Yes decision_assay->end_use No (Use Stock Directly) protocol2->end_use

Caption: Workflow for selecting a solvent and protocol for 5-MeO-DALT.

Troubleshooting

ProblemPotential Cause & Solution
Compound fails to dissolve completely. 1. Insufficient Solvent: Re-check calculations. Add slightly more solvent if appropriate. 2. Low Temperature: Ensure solvent and compound are at room temperature. 3. Insufficient Energy: Use sonication or gentle warming (30-40°C) as described in Protocol 1 to aid dissolution.
Solution is cloudy or hazy. 1. Incomplete Dissolution: Fine, undissolved particles are suspended. Continue sonication or warming. 2. Moisture Contamination: Water may have been introduced into the organic solvent, reducing solubility. Use fresh, anhydrous solvent. 3. Impurity: The starting material may contain insoluble impurities. If the solution cannot be clarified, consider filtration through a 0.22 µm PTFE syringe filter (for organic solvents).
Precipitate forms when diluting stock into aqueous buffer. 1. Incorrect Dilution Order: You may have added the buffer to the stock. Always add the small volume of stock to the large volume of buffer with constant mixing. 2. Concentration Too High: The final concentration in the aqueous buffer may exceed its solubility limit (~0.15 mg/mL). Re-calculate to a lower final concentration. 3. Solvent Percentage Too High: The final percentage of DMSO/DMF may be too high, altering the buffer properties. Keep the organic solvent percentage as low as possible.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. WHO. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50878551, 5-MeO-DALT. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. Wikipedia. Available at: [Link]

  • Chadeayne, A. R., et al. (2020). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). IUCrData, 5(11). Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Identification of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT or "Foxtrot," is a synthetic tryptamine derivative with psychoactive properties.[1][2] As a substance encountered in forensic and clinical settings, its accurate and unambiguous identification is paramount.[3] This document provides a comprehensive guide to the principal analytical techniques for the characterization of 5-MeO-DALT, tailored for researchers, forensic scientists, and professionals in drug development. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. The causality behind experimental choices is explained to ensure robust and reliable results.

Introduction: The Analytical Imperative for 5-MeO-DALT

5-MeO-DALT is a ring-substituted N,N-diallyltryptamine, first synthesized by Alexander Shulgin and reported in 2004.[2][4] It has since been identified as a new psychoactive substance (NPS) on the illicit drug market.[2][5] The pharmacological profile of 5-MeO-DALT involves interactions with various serotonin receptors, contributing to its hallucinogenic effects.[5] Given its potential for abuse and adverse health effects, the development of validated analytical methods for its detection is a critical need for forensic laboratories and clinical toxicology.[3][6]

This guide provides a multi-faceted analytical approach, leveraging the strengths of different instrumental techniques to provide a high degree of confidence in the identification of 5-MeO-DALT in various sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Screening and Confirmatory Tool

GC-MS is a cornerstone technique in forensic drug analysis due to its excellent chromatographic separation and highly specific mass spectral data, which provides a molecular fingerprint of the analyte.[7] For tryptamines like 5-MeO-DALT, GC-MS offers a reliable method for both initial screening and confirmation.[8]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the compound's structure.

Protocol for GC-MS Analysis of 5-MeO-DALT

Sample Preparation (for solid samples):

  • Accurately weigh approximately 1 mg of the suspected 5-MeO-DALT material.

  • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol or chloroform).

  • If necessary, dilute the sample to an appropriate concentration (e.g., 100 µg/mL).

  • For biological samples, such as urine, an extraction step is necessary to isolate the analyte from the matrix.[1][9]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, non-polar column that provides good separation for a wide range of compounds, including tryptamines.[10]
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 mL/min (constant flow)Optimal for maintaining good peak shape and resolution.
Inlet Temperature280 °CEnsures complete vaporization of the analyte without thermal degradation.[10]
Injection Volume1 µL (split or splitless, depending on concentration)A standard volume for GC analysis.
Oven ProgramInitial: 100 °C, hold for 1 min; Ramp: 20 °C/min to 300 °C, hold for 5 minA temperature program designed to elute 5-MeO-DALT in a reasonable time while separating it from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVThe standard ionization energy that provides reproducible fragmentation patterns for library matching.
Mass Rangem/z 40-550Covers the expected molecular ion and fragment ions of 5-MeO-DALT.
Solvent Delay3-4 minutesPrevents the solvent peak from saturating the detector.

Data Interpretation: The resulting mass spectrum of 5-MeO-DALT should be compared to a reference spectrum. Key identifying fragments should be present. While specific fragmentation patterns can vary slightly between instruments, characteristic ions for N,N-dialkylated tryptamines often include the iminium ion as the base peak and indole-related key ions.[3]

Visual Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis start Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute (if necessary) dissolve->dilute inject Inject into GC dilute->inject column Separation in Column inject->column ionize Ionization (EI) column->ionize fragment Fragmentation ionize->fragment detect Mass Analysis fragment->detect spectrum Mass Spectrum detect->spectrum library Library Comparison spectrum->library identification Identification library->identification

Caption: Workflow for the GC-MS analysis of 5-MeO-DALT.

Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity for Complex Matrices

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of tryptamines in biological samples due to its high sensitivity and selectivity.[11][12] It is especially well-suited for detecting metabolites of 5-MeO-DALT in urine.[1][9]

Principle of LC-MS/MS Analysis

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of 5-MeO-DALT) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.

Protocol for LC-MS/MS Analysis of 5-MeO-DALT

Sample Preparation (for biological fluids):

  • To 100 µL of sample (e.g., plasma or urine), add an internal standard.

  • Perform protein precipitation by adding a threefold excess of cold acetonitrile.

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[13]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for tryptamines.
Mobile Phase AWater with 0.1% formic acidThe acid improves peak shape and ionization efficiency.
Mobile Phase BAcetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography.
GradientA linear gradient from 5% to 95% B over several minutesAllows for the elution of a range of compounds with varying polarities.
Flow Rate0.3-0.5 mL/minAppropriate for the column dimensions.
Column Temperature40 °CImproves peak shape and reproducibility.
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)Tryptamines readily form positive ions.
MS/MS TransitionsPrecursor ion (m/z of [M+H]+ for 5-MeO-DALT) → Product ionsSpecific transitions should be optimized for the instrument being used.

Data Interpretation: The identification of 5-MeO-DALT is confirmed by the presence of a peak at the expected retention time with the correct precursor-to-product ion transitions and their corresponding intensity ratios.

Visual Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_msms MS/MS Detection cluster_data Data Analysis start Sample extract Extraction/Precipitation start->extract reconstitute Reconstitute extract->reconstitute inject Inject into LC reconstitute->inject column Separation in Column inject->column ionize Ionization (ESI) column->ionize select Precursor Ion Selection ionize->select fragment Fragmentation select->fragment detect Product Ion Detection fragment->detect chromatogram Chromatogram detect->chromatogram transitions MRM Transitions chromatogram->transitions quantification Quantification transitions->quantification

Caption: Workflow for the LC-MS/MS analysis of 5-MeO-DALT.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an invaluable tool for the unambiguous identification of new psychoactive substances.[3] Both ¹H and ¹³C NMR are used for the characterization of 5-MeO-DALT.

Principle of NMR Spectroscopy

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency range by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei.

Protocol for NMR Analysis of 5-MeO-DALT

Sample Preparation:

  • Dissolve 5-10 mg of the 5-MeO-DALT sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[14]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
¹H NMR
Pulse ProgramStandard single-pulse experimentFor routine proton spectra.
Number of Scans16-64Sufficient to obtain a good signal-to-noise ratio.
Relaxation Delay1-5 secondsAllows for full relaxation of the protons between scans.
¹³C NMR
Pulse ProgramProton-decoupled experiment (e.g., zgpg30)Simplifies the spectrum by removing proton coupling.
Number of Scans1024 or more¹³C has a low natural abundance, requiring more scans.

Data Interpretation: The ¹H NMR spectrum will show signals corresponding to the different protons in the 5-MeO-DALT molecule. Key signals to look for include those from the aromatic protons on the indole ring, the methoxy group protons (a singlet), and the protons of the diallyl groups. The ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a complete picture of the molecular structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Indole NH: ~8.0 ppm (broad singlet)

  • Aromatic Protons: ~6.8-7.2 ppm

  • Allyl CH=CH₂: ~5.8-6.0 ppm (multiplet)

  • Allyl =CH₂: ~5.1-5.3 ppm (multiplet)

  • Methoxy OCH₃: ~3.8 ppm (singlet)[15]

  • Ethyl and Allyl CH₂: ~2.7-3.4 ppm (multiplets)

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not as specific as mass spectrometry or NMR, it can provide valuable confirmatory information.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Different functional groups absorb at characteristic frequencies, resulting in a unique infrared spectrum.

Protocol for FTIR Analysis of 5-MeO-DALT

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 5-MeO-DALT sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrometer FTIR spectrometer with an ATR accessoryATR is a simple and rapid sampling technique for solid samples.
Spectral Range 4000-400 cm⁻¹Covers the mid-infrared region where most functional groups absorb.
Resolution 4 cm⁻¹Sufficient for most qualitative analyses.
Number of Scans 16-32Provides a good signal-to-noise ratio.

Data Interpretation: The FTIR spectrum of 5-MeO-DALT should be compared to a reference spectrum. Key absorption bands to look for include:

  • N-H stretch (indole): ~3400 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

  • C=C stretch (aromatic and alkene): ~1600-1650 cm⁻¹

  • C-O stretch (methoxy): ~1030-1250 cm⁻¹

Conclusion

The analytical techniques detailed in this guide provide a robust framework for the identification and characterization of N,N-Diallyl-5-methoxytryptamine. A multi-technique approach is always recommended for the definitive identification of unknown substances. GC-MS and LC-MS/MS are powerful tools for screening and confirmation, especially in complex matrices, while NMR provides unequivocal structural elucidation. FTIR serves as a rapid and valuable technique for functional group analysis. By following these protocols and understanding the principles behind them, researchers and forensic scientists can confidently identify 5-MeO-DALT and contribute to the monitoring and control of new psychoactive substances.

References

  • Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(24), 7353–7364. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliot, S. P., Dowling, G., & Wallach, J. (2017). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 9(1), 24–32. [Link]

  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(6), x200723. [Link]

  • Wagmann, L., Brandt, S. D., & Maurer, H. H. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug Testing and Analysis, 10(1), 184–195. [Link]

  • Sherwood, A. M., Claveau, R., Lancelotta, R., Kaylo, K. W., & Lenoch, K. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS omega, 5(49), 32067–32075. [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. ResearchGate. [Link]

  • Wikipedia. (2023, December 2). 5-MeO-DALT. [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2663–2668. [Link]

  • Giorgetti, A., Brunelli, A., Auer, J., Iannoccari, A., Talarico, C., & Peluso, G. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of analytical toxicology, 45(8), 886–898. [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2663–2668. [Link]

  • SWGDRUG. (2015). 5-Methoxy-DALT. [Link]

  • National Institute of Standards and Technology. (2023). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. [Link]

  • I-TREND. (n.d.). Cross-Country Substance Information sheet on 5-MeO-DALT. [Link]

  • De-la-Torre, R., & Farré, M. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug testing and analysis, 8(1), 71–79. [Link]

Sources

Quantitative Analysis of 5-MeO-DALT in Biological Matrices Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). 5-MeO-DALT is a synthetic tryptamine derivative and a novel psychoactive substance (NPS) whose prevalence is increasing.[1] The accurate and reliable quantification of such compounds is crucial for forensic toxicology, clinical research, and drug metabolism studies.[1] The described method employs a straightforward protein precipitation for sample preparation and a reverse-phase chromatographic separation coupled with highly selective Multiple Reaction Monitoring (MRM) mass spectrometry. This protocol is designed to be a self-validating system, providing the necessary framework for determining key analytical performance characteristics such as linearity, accuracy, precision, and sensitivity, in accordance with international validation guidelines.

Introduction and Scientific Rationale

5-MeO-DALT is a psychedelic tryptamine first synthesized by Alexander Shulgin.[2] It acts as an agonist at serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its psychoactive effects.[3][4] As an NPS, it is often encountered in forensic casework, and understanding its pharmacokinetics and metabolism is a key area of research.[5][6]

The analytical challenge with NPS like 5-MeO-DALT lies in their often low dosage, rapid metabolism, and the presence of complex biological matrices.[7] Consequently, a highly sensitive and selective analytical technique is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[1][5] Its power lies in the combination of physical separation by HPLC with the mass-based specificity of a tandem mass spectrometer, which can distinguish target analytes from matrix interferences with high confidence.[8]

This guide provides a comprehensive protocol grounded in the fundamental principles of chromatography and mass spectrometry, explaining the causality behind key experimental choices to ensure both technical accuracy and practical applicability.

Analyte Characteristics

Understanding the physicochemical properties of 5-MeO-DALT is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine[9]
Molecular Formula C₁₇H₂₂N₂O[9][10]
Molecular Weight 270.37 g/mol [9]
Chemical Class Tryptamine[2][10]
Key Structural Feature Basic tertiary amine side chain[11]
Solubility Soluble in methanol, DMSO, DMF[10]

The presence of the tertiary amine makes 5-MeO-DALT a basic compound. This is a critical feature for method development, as it allows for efficient protonation in an acidic mobile phase, which is ideal for both reverse-phase chromatographic retention and positive mode electrospray ionization (ESI).

Principle of the Method: Reverse-Phase LC-MS/MS

The analytical strategy is a two-stage process: separation followed by detection.

  • Chromatographic Separation: Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed.[12][13] In this mode, the stationary phase (a C18 column) is nonpolar, while the mobile phase is more polar. The analyte, 5-MeO-DALT, is retained on the column and then eluted by a gradually increasing concentration of an organic solvent (acetonitrile). The addition of a small amount of formic acid to the mobile phase serves a dual purpose: it protonates the tertiary amine of 5-MeO-DALT, leading to a more consistent interaction with the stationary phase and improved peak shape, and it facilitates the generation of the protonated molecular ion [M+H]⁺ in the mass spectrometer source.[13][14]

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in positive ESI mode. The protonated molecule of 5-MeO-DALT ([M+H]⁺ at m/z 271.2) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[13] The fragmentation of tryptamines typically involves the cleavage of the amine side chain, providing characteristic product ions.[7][15]

G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) A Sample Injection B C18 Reverse-Phase Column A->B Analyte Loading C Gradient Elution (Water/Acetonitrile + Formic Acid) B->C Separation D Electrospray Ionization (ESI+) [M] -> [M+H]⁺ C->D Eluent Transfer E Q1: Precursor Ion Selection (m/z 271.2) D->E F Q2: Collision-Induced Dissociation (Fragmentation) E->F G Q3: Product Ion Monitoring (e.g., m/z 160.1, 115.1) F->G H Detector & Data Acquisition G->H

Figure 1: General workflow for the LC-MS/MS analysis of 5-MeO-DALT.

Detailed Experimental Protocol

This protocol is a template and may require optimization based on the specific instrumentation and sample matrix used.

Materials and Reagents
  • 5-MeO-DALT certified reference material

  • 5-MeO-DALT-d4 (or other suitable deuterated internal standard)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Control blank biological matrix (e.g., human plasma, urine)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-MeO-DALT and the internal standard (IS) in 1 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A typical range might be 0.1 to 100 ng/mL.

  • Internal Standard (IS) Working Solution (e.g., 10 ng/mL): Dilute the IS stock solution in methanol.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.[13]

  • Label 1.5 mL microcentrifuge tubes.

  • To 100 µL of sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended ConditionRationale
Liquid Chromatography
HPLC SystemAgilent 1290, Waters Acquity, or equivalentHigh-pressure system for efficient separation.
ColumnC18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Standard for tryptamine analysis, providing good retention.[13]
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization and good peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature40°CImproves peak shape and reduces viscosity.
Injection Volume5 µLAdjustable based on sensitivity needs.
Gradient Program Time (min) %B
0.010
1.010
8.095
10.095
10.110
12.010
Tandem Mass Spectrometry
MS SystemSciex QTRAP 6500, Waters Xevo TQ, or equivalentHigh sensitivity and fast scanning capabilities.
Ionization ModeElectrospray Ionization (ESI), PositiveIdeal for basic amines.[16]
Capillary Voltage+4500 VOptimize for maximum signal.
Source Temperature500°CFacilitates desolvation.
MRM Transitions Precursor Ion (Q1) Product Ion (Q3)
5-MeO-DALT (Quantifier)271.2160.1
5-MeO-DALT (Qualifier)271.2115.1
5-MeO-DALT-d4 (IS)275.2164.1

Note: MRM transitions and collision energies are compound-specific and must be optimized empirically on the instrument used.

Figure 2: Proposed fragmentation pathway for 5-MeO-DALT in MS/MS.

Method Validation Protocol

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[17][18] Key parameters should be assessed according to guidelines from bodies like the FDA or ICH.[18][19][20]

Validation ParameterDescription and ProcedureTypical Acceptance Criteria
Specificity Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.No interfering peaks >20% of the LLOQ area.
Linearity & Range Analyze calibration standards at 5-8 concentration levels in triplicate. Plot the peak area ratio (analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze quality control (QC) samples at low, mid, and high concentrations (n=5) on three separate days.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of variation (CV) ≤15%.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >10; Accuracy within ±20%; Precision (CV) ≤20%.
Matrix Effect Compare the peak area of an analyte spiked into a post-extraction blank matrix with the peak area of a pure standard solution.IS-normalized matrix factor should be between 0.85 and 1.15.
Stability Assess analyte stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler).Mean concentration should be within ±15% of the initial concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 5-MeO-DALT in biological samples. The combination of a streamlined protein precipitation sample preparation with the specificity of MRM detection makes it suitable for high-throughput analysis in research and forensic settings. Adherence to the outlined validation procedures will ensure that the data generated is reliable, accurate, and defensible, meeting the stringent requirements of the scientific and regulatory communities.

References

  • Floriani, G., & Rando, D. (1978). Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives.
  • SIELC Technologies. (n.d.). Separation of Tryptamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Psychedelic Science Review. (2021). 5-MeO-DALT. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50878551, 5-MeO-DALT. Retrieved from [Link]

  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(26), 8031-8043. [Link]

  • Karinen, R., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis. [Link]

  • Weigl, M., et al. (2016).
  • Wikipedia. (n.d.). 5-MeO-DALT. Retrieved from [Link]

  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. ResearchGate. [Link]

  • Pichini, S., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Haque, M. A., & Ghosh, A. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Pharmaceutical Sciences and Research, 2(9), 548-557.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177.
  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Lee, D., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(8), 9557-9571. [Link]

Sources

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and analysis of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT), a synthetic tryptamine and novel psychoactive substance (NPS), using gas chromatography-mass spectrometry (GC-MS).[1][2] The document outlines detailed protocols for both direct analysis of the underivatized compound and analysis following trimethylsilyl (TMS) derivatization to enhance chromatographic performance. This guide is intended for researchers, forensic scientists, and drug development professionals requiring a robust and reliable method for the detection and structural elucidation of 5-MeO-DALT.

Introduction

N,N-diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a psychedelic tryptamine that has emerged as a novel psychoactive substance on the recreational drug market.[1] Structurally related to other regulated tryptamines, its identification in seized materials and biological samples is crucial for forensic and clinical toxicology laboratories. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely accessible technique for the unambiguous identification of such compounds due to its high chromatographic resolution and the generation of reproducible mass spectra that provide a structural "fingerprint" of the molecule.[3]

This document details two effective approaches for the GC-MS analysis of 5-MeO-DALT. The first is a direct analysis method suitable for screening and identification of the freebase form. The second is a derivatization protocol, which is often necessary to improve the volatility and thermal stability of tryptamines, leading to better peak shape and sensitivity.[4] The rationale behind key experimental parameters and data interpretation are discussed to provide a thorough understanding of the analytical process.

Materials and Reagents

  • 5-MeO-DALT Reference Standard: A certified reference material is essential for method validation and confirmation of retention time and mass spectrum.[5] Cerilliant and LGC Standards are commercial suppliers of 5-MeO-DALT standards.

  • Solvents: HPLC-grade or GC-grade methanol, acetonitrile, and ethyl acetate.

  • Derivatization Reagents:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These are powerful silylating agents that replace active hydrogens with a TMS group.[4][6]

    • Anhydrous Pyridine (optional, as a catalyst/solvent).

  • GC-MS System: An Agilent Gas Chromatograph (or equivalent) coupled to a Mass Selective Detector.

  • GC Column: A non-polar or low-polarity column, such as a DB-1 MS or HP-5MS (5% phenyl-methylpolysiloxane), is recommended.[5][7] These columns provide good separation for a wide range of compounds.

Experimental Protocols

Protocol 1: Direct Analysis of Underivatized 5-MeO-DALT

This protocol is suitable for rapid screening and identification of 5-MeO-DALT in solid samples or extracts.

3.1.1. Sample Preparation

  • Prepare a stock solution of the 5-MeO-DALT reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to 10 µg/mL in methanol or ethyl acetate.

  • For unknown samples, dissolve a small amount of the material in methanol and dilute to a similar concentration. Ensure the sample is free of non-volatile matrix components.

3.1.2. GC-MS Instrumentation and Parameters

The following parameters have been shown to be effective for the analysis of 5-MeO-DALT:[5]

ParameterValueRationale
GC Column DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar column providing good inertness and low bleed, suitable for a wide range of analytes including tryptamines.[5][7]
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good efficiency.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[5]
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.[5]
Injection Vol. 1 µLStandard injection volume.
Oven Program Initial 100 °C for 1.0 min, ramp at 12 °C/min to 300 °C, hold for 9.0 min.A temperature ramp allows for the separation of compounds with different boiling points and ensures elution of the analyte.[5]
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.[5]
MS Source Temp. 230 °CStandard temperature for electron ionization.[5]
MS Quad Temp. 150 °CStandard quadrupole temperature.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 30-550 amuA wide scan range to capture the molecular ion and all significant fragment ions.[5]

3.1.3. Expected Results

Under the conditions specified above, the retention time for 5-MeO-DALT is approximately 14.55 minutes .[5]

Protocol 2: Analysis of 5-MeO-DALT via Trimethylsilyl (TMS) Derivatization

Derivatization is employed to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as the indole nitrogen in 5-MeO-DALT. This process replaces the active hydrogen with a non-polar trimethylsilyl (-Si(CH₃)₃) group, which can lead to improved peak shape, reduced tailing, and enhanced sensitivity.[4][6][8]

3.2.1. Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Evaporate sample/standard to complete dryness (e.g., under Nitrogen stream) AddReagent Add 50 µL MSTFA and 50 µL anhydrous ethyl acetate DrySample->AddReagent Anhydrous conditions are critical Heat Cap vial tightly and heat at 70°C for 30 minutes AddReagent->Heat Cool Cool to room temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Caption: Workflow for TMS derivatization of 5-MeO-DALT.

3.2.2. Detailed Derivatization Procedure

  • Aliquot a sample containing approximately 10-50 µg of 5-MeO-DALT (or the dried extract of a sample) into a 2 mL GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylating reagents are moisture-sensitive.[9]

  • Add 50 µL of anhydrous ethyl acetate (or another suitable solvent like pyridine) to redissolve the residue.

  • Add 50 µL of MSTFA (or BSTFA).

  • Immediately cap the vial tightly to prevent moisture from entering.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Cool the vial to room temperature before injection.

  • Analyze the derivatized sample using the same GC-MS parameters as in Protocol 1, with a possible adjustment to the temperature program if needed to optimize separation.

Data Interpretation and Fragmentation Analysis

The mass spectrum generated by electron ionization is the key to identifying 5-MeO-DALT. The molecule will fragment in a predictable and reproducible manner.

Fragmentation of Underivatized 5-MeO-DALT

The molecular weight of 5-MeO-DALT (C₁₇H₂₂N₂O) is 270.37 g/mol . The EI mass spectrum is characterized by the following key ions:[5][10]

m/zIon Structure/FragmentRelative Intensity
270[M]⁺ (Molecular Ion)Moderate
229[M - C₃H₅]⁺ (Loss of an allyl group)Moderate
174[C₁₁H₁₂NO]⁺ (5-methoxy-3-ethyl-indole fragment)High
160[C₁₀H₁₀NO]⁺ (5-methoxy-skatole cation)High
130Indole-related fragmentHigh
117Indole-related fragmentModerate
41[C₃H₅]⁺ (Allyl cation)High

The base peak (most intense ion) in the spectrum of 5-MeO-DALT is often observed at m/z 160 . The fragmentation is dominated by cleavage of the bond beta to the indole ring (β-cleavage), which is a characteristic fragmentation pathway for tryptamines. This cleavage results in the formation of the stable 5-methoxy-skatole cation at m/z 160.

Fragmentation cluster_mol cluster_frag1 cluster_frag2 mol [Indole-CH2-CH2-N(Allyl)2]⁺˙ frag1 [Indole-CH2]⁺ (5-Methoxy-skatole cation) m/z 160 mol->frag1 Dominant Pathway frag2 [M - C3H5]⁺ m/z 229 mol->frag2

Caption: Primary fragmentation pathways of 5-MeO-DALT in EI-MS.

Fragmentation of TMS-Derivatized 5-MeO-DALT

After derivatization, the molecular weight increases by 72 amu (due to the addition of a Si(CH₃)₃ group and loss of H). The TMS-derivatized 5-MeO-DALT will have a molecular weight of 342.5 g/mol .

The mass spectrum of the derivatized compound will show:

  • A molecular ion [M]⁺ at m/z 342 .

  • Characteristic ions for silylated compounds, such as a prominent ion at m/z 73 ([Si(CH₃)₃]⁺).

  • The fragmentation pattern will be influenced by the TMS group, but β-cleavage will still be a significant pathway, leading to a silylated indole fragment.

Conclusion

The GC-MS methods described in this application note provide a reliable framework for the identification and analysis of 5-MeO-DALT. Direct analysis on a non-polar column offers a rapid and effective screening method, yielding a characteristic retention time and mass spectrum. For enhanced chromatographic performance and sensitivity, trimethylsilyl derivatization is recommended. Accurate identification relies on the combined use of retention time data and mass spectral fragmentation patterns, confirmed with a certified reference standard. These protocols are designed to be adaptable to various laboratory settings and serve as a foundational method for the forensic and toxicological analysis of this novel psychoactive substance.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link][1]

  • SWGDRUG. (2015). 5-Methoxy-DALT Monograph. [Link][5]

  • The Science Publication. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link][6]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link][8]

  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(25), 7831-7842. [Link][2]

  • National Institutes of Health. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. [Link][9]

  • Agilent Technologies. Guide to GC Column Selection and Optimizing Separations. [Link][7]

Sources

Application Notes and Protocols for the Administration of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diallyl-5-methoxytryptamine, commonly known as 5-MeO-DALT, is a synthetic tryptamine that has emerged as a compound of interest in psychedelic research.[1][2] As a structural analog of the endogenous neurotransmitter serotonin, 5-MeO-DALT interacts with various serotonin receptors, exhibiting a complex pharmacological profile.[3] Understanding its in vivo effects is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive guide for researchers on the preparation, administration, and behavioral assessment of 5-MeO-DALT in rodent models, with a focus on scientific integrity and reproducible methodologies.

While 5-MeO-DALT has its own unique properties, much can be inferred from the extensive research on its close analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Both are potent serotonergic agents, and the protocols for handling and administration share significant overlap.[4][5] This guide will leverage the well-established data on 5-MeO-DMT to inform best practices for 5-MeO-DALT, while highlighting the known specifics of the latter.

Mechanism of Action: The Serotonergic Pathway

5-MeO-DALT's primary mechanism of action is through its interaction with serotonin (5-HT) receptors.[3] Of particular importance for its psychedelic effects is the 5-HT2A receptor.[3][6] Agonism at the 5-HT2A receptor initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular effects, including the modulation of neuronal excitability that is thought to underlie the psychedelic experience.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects 5_MeO_DALT 5-MeO-DALT 5_HT2A_Receptor 5-HT2A Receptor 5_MeO_DALT->5_HT2A_Receptor Binds to Gq_G11 Gq/G11 5_HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Neuronal_Excitability Modulation of Neuronal Excitability IP3->Neuronal_Excitability DAG->Neuronal_Excitability Psychedelic_Effects Psychedelic Effects Neuronal_Excitability->Psychedelic_Effects

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for 5-MeO-DALT and its close analog, 5-MeO-DMT, to aid in experimental design.

Table 1: Dosage and Administration of 5-MeO-DALT in Rodents

SpeciesRoute of AdministrationDosage RangeObserved EffectsReference(s)
MiceIntraperitoneal (i.p.)1-10 mg/kgDose-dependent increase in locomotor activity[3]
MiceIntraperitoneal (i.p.)25 mg/kgDepressed locomotor activity[3]
MiceIntraperitoneal (i.p.)Not SpecifiedInverted U-shaped dose-response for Head-Twitch Response (HTR)[3]
RatsNot SpecifiedNot SpecifiedFull substitution for DOM in drug discrimination studies[3]

Table 2: Dosage and Pharmacokinetics of 5-MeO-DMT in Mice (for reference)

ParameterRoute of Administration2 mg/kg10 mg/kg20 mg/kgReference(s)
Cmax Intraperitoneal (i.p.)~3-5 min~3-5 min~3-5 min[4]
t1/2 (half-life) Intravenous (i.v.)~9.2 min~12 min~15 min[4]
AUC0→∞ (μmol·min/l) Intraperitoneal (i.p.)24.9231654[4]
LD50 Multiple routes48 - 278 mg/kg[4][5]

Note: The pharmacokinetics of 5-MeO-DMT are nonlinear, with disproportionate increases in systemic exposure at higher doses.[4][7][8]

Experimental Protocols

Protocol 1: Preparation of 5-MeO-DALT for Administration

Rationale: Proper preparation of the test compound is critical for accurate and reproducible results. The choice of vehicle depends on the salt form of 5-MeO-DALT and the intended route of administration. The fumarate salt of 5-MeO-DALT is water-soluble, making sterile saline an appropriate vehicle.[2][9] For the freebase form, which may have limited aqueous solubility, a co-solvent system may be necessary.

Materials:

  • N,N-Diallyl-5-methoxytryptamine (fumarate salt or freebase)

  • Sterile saline (0.9% NaCl)[10][11][12]

  • Ethanol (for freebase)

  • Tween 80 (for freebase)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for the route of administration)

Procedure for 5-MeO-DALT Fumarate:

  • Calculate the required amount of 5-MeO-DALT fumarate based on the desired dose and the number of animals.

  • Weigh the compound accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline to the tube.

  • Vortex the solution until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If present, the solution may be gently warmed or sonicated.

  • Draw the solution into syringes for administration.

Procedure for 5-MeO-DALT Freebase (Co-solvent method adapted from 5-MeO-DMT protocols): [13]

  • Calculate the required amount of 5-MeO-DALT freebase.

  • In a sterile microcentrifuge tube, dissolve the freebase in a small volume of ethanol (e.g., 5% of the final volume).

  • Add a small volume of Tween 80 (e.g., 2% of the final volume) and vortex to mix.

  • Bring the solution to the final volume with sterile saline and vortex thoroughly.

  • The final vehicle composition would be approximately 5% ethanol, 2% Tween 80, and 93% saline.

  • Draw the solution into syringes for administration.

Protocol 2: Administration of 5-MeO-DALT

Rationale: The choice of administration route influences the pharmacokinetics and subsequent behavioral effects of the compound. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common in rodent studies for systemic effects. Oral gavage is used to assess oral bioavailability and effects.

G Start Start: Acclimated Animal Drug_Prep Prepare 5-MeO-DALT Solution (Protocol 1) Start->Drug_Prep Route_Selection Select Route of Administration Drug_Prep->Route_Selection IP_Injection Intraperitoneal (i.p.) Injection Route_Selection->IP_Injection Systemic SC_Injection Subcutaneous (s.c.) Injection Route_Selection->SC_Injection Systemic Oral_Gavage Oral Gavage Route_Selection->Oral_Gavage Oral Behavioral_Assay Proceed to Behavioral Assay (e.g., HTR, Locomotor Activity) IP_Injection->Behavioral_Assay SC_Injection->Behavioral_Assay Oral_Gavage->Behavioral_Assay End End: Data Collection Behavioral_Assay->End

Figure 2: General Experimental Workflow for 5-MeO-DALT Administration.

Intraperitoneal (i.p.) Injection (Mice):

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Inject the solution smoothly and withdraw the needle.

  • Return the mouse to its cage and monitor for any adverse reactions.

Subcutaneous (s.c.) Injection (Mice):

  • Gently grasp the loose skin over the shoulders to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Inject the solution, creating a small bolus under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the mouse to its cage.

Oral Gavage (Rats): [14][15][16][17][18]

  • Select an appropriately sized gavage needle for the rat.

  • Measure the length of the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Restrain the rat securely, ensuring the head and body are in a straight line.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

  • Administer the solution slowly.

  • Withdraw the needle smoothly and return the rat to its cage.

  • Monitor the animal for any signs of distress or respiratory difficulty.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

Rationale: The head-twitch response (HTR) is a reliable behavioral proxy for 5-HT2A receptor activation in rodents and is widely used to screen for potential psychedelic activity.[19]

Materials:

  • Mice with surgically implanted head magnets (optional, for automated detection)

  • Observation chambers

  • Video recording equipment or a magnetometer system

  • Prepared 5-MeO-DALT solutions and vehicle control

Procedure:

  • Habituation: Place the mice in the observation chambers for at least 30 minutes to acclimate to the environment.

  • Administration: Administer the prepared 5-MeO-DALT solution or vehicle control via i.p. or s.c. injection.

  • Observation: Immediately after injection, begin recording the number of head twitches for a predetermined period, typically 30-60 minutes.

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of rapid, side-to-side head movements.

    • Automated Scoring: If using a magnetometer system, the software will record and quantify the head twitches based on the movement of the implanted magnet.

  • Data Analysis: Compare the number of head twitches in the 5-MeO-DALT-treated groups to the vehicle control group. An inverted U-shaped dose-response curve is expected.[3]

Concluding Remarks and Best Practices

The administration of 5-MeO-DALT in animal models requires careful consideration of the compound's properties and the experimental goals. Due to the limited toxicological data for 5-MeO-DALT, it is prudent to start with low doses and perform dose-escalation studies.[3][6] The extensive data available for 5-MeO-DMT provides a valuable starting point for estimating appropriate dose ranges.[4][5] Researchers should always adhere to ethical guidelines for animal research and ensure that all procedures are performed by trained personnel. By following these detailed protocols and application notes, researchers can obtain reliable and reproducible data on the in vivo effects of 5-MeO-DALT, contributing to a better understanding of this intriguing psychedelic compound.

References

  • Shen, H., Yu, A., Gatch, M. B., & Forster, M. J. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 39(7), 1251–1258. [Link]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 689–697. [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Dakic, V., de Moraes, M. P., Faria, J. D., & Rehen, S. K. (2018). A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. Frontiers in Molecular Neuroscience, 11, 293. [Link]

  • Winter, J. C., & Fiorella, D. (1992). Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD. Pharmacology Biochemistry and Behavior, 43(4), 1139–1144. [Link]

  • Winter, J. C., Filipink, R. A., Timin, E. N., & Rabin, R. A. (2011). Stimulus control by 5-methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. Pharmacology Biochemistry and Behavior, 99(3), 438–442. [Link]

  • Florida State University. (2016). Oral Gavage in the Rat. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Neuropsychopharmacology, 47(13), 2243–2250. [Link]

  • Norecopa. (n.d.). Oral Gavage in the Rat. [Link]

  • Shen, H., Yu, A., Gatch, M., & Forster, M. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug metabolism and disposition: the biological fate of chemicals, 39(7), 1251–1258. [Link]

  • Wikipedia. (2024). 5-MeO-DMT. [Link]

  • Wikipedia. (2024). 5-MeO-DALT. [Link]

  • Shen, H., Yu, A. M., Gatch, M. B., & Forster, M. J. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. ResearchGate. [Link]

  • Drugs.com. (2023). Saline Solution 0.9% for Animal Use. [Link]

  • Drugs.com. (2023). Sterile Saline for Animal Use. [Link]

  • Kavanagh, P., & Power, J. D. (2019). Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. ResearchGate. [Link]

  • DailyMed. (2023). STERILE SALINE- sodium chloride injection, solution. [Link]

  • Zanda, M. T., et al. (2023). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. Psychopharmacology, 240(4), 837–851. [Link]

  • Pham, D. N. K., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 405–409. [Link]

  • Shao, L. Y., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. [Link]

  • Shao, L. Y., et al. (2022). 5-MeO-DMT elicits a briefer duration of head-twitch response than psilocybin. ResearchGate. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259–264. [Link]

  • Halberstadt, A. L. (2015). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 232(12), 2161–2173. [Link]

  • Pham, D. N. K., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). IUCrData, 6(4), x210352. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. PubMed. [Link]

  • Wikipedia. (2024). Head-twitch response. [Link]

  • PubChem. (n.d.). 5-MeO-DALT. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. IUCrData, 5(5), x200499. [Link]

  • Davis, A. K., et al. (2019). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 33(7), 785–795. [Link]

  • Gatch, M. B., et al. (2017). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 5-MeO-DALT

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cellular Mechanisms of 5-MeO-DALT

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a psychoactive tryptamine that has emerged within the research chemical landscape.[1][2] Understanding its pharmacological profile is crucial for both harm reduction and exploring any potential therapeutic applications. Like many psychedelic compounds, its primary interactions are with the serotonergic system, but its broad receptor binding profile suggests a complex mechanism of action.[1][3][4] 5-MeO-DALT demonstrates affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as other receptor systems like adrenergic, histamine, and opioid receptors.[1]

This guide provides a detailed framework of cell-based assays to systematically dissect the molecular effects of 5-MeO-DALT. By employing these in vitro methods, researchers can quantify its binding affinity, functional potency and efficacy at key receptor targets, assess its potential cytotoxicity, and investigate its influence on downstream gene expression. Such a multi-faceted approach is essential in the early stages of drug discovery and pharmacological characterization.[5][6]

Section 1: Assessing Receptor Engagement - Radioligand Binding Assays

Rationale: The initial step in characterizing a novel compound is to determine its affinity for specific molecular targets. Radioligand binding assays are a gold-standard technique to quantify the interaction between a compound (the "ligand," in this case 5-MeO-DALT) and a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.

  • Materials:

    • HEK-293-h5-HT2A cell membrane preparation

    • Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist)

    • Non-specific binding control: Mianserin

    • 5-MeO-DALT stock solution

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well filter plates

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of 5-MeO-DALT in assay buffer.

    • In a 96-well plate, add the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and either assay buffer (for total binding), mianserin (for non-specific binding), or a dilution of 5-MeO-DALT.

    • Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 5-MeO-DALT and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptor TargetKi (nM)
5-MeO-DALT5-HT2AHypothetical Value
5-MeO-DALT5-HT1AHypothetical Value
5-MeO-DALT5-HT2CHypothetical Value
Serotonin5-HT2AReference Value
Ketanserin5-HT2AReference Value

Section 2: Characterizing Functional Activity - Second Messenger Assays

Rationale: While binding assays reveal affinity, they do not provide information about the functional effect of the compound on the receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays measure the downstream cellular response following receptor activation.[7] Many serotonin receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger changes in intracellular second messengers like calcium (Ca2+) or cyclic adenosine monophosphate (cAMP).[7][8]

  • 5-HT2A and 5-HT2C Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[9] This increase in intracellular calcium can be measured using fluorescent dyes.

  • 5-HT1A Receptors: These receptors typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cAMP.

Signaling Pathways:

G_Protein_Signaling cluster_Gq 5-HT2A/2C Signaling cluster_Gi 5-HT1A Signaling 5-MeO-DALT 5-MeO-DALT 5-HT2A/2C Receptor 5-HT2A/2C Receptor 5-MeO-DALT->5-HT2A/2C Receptor 5-HT1A Receptor 5-HT1A Receptor 5-MeO-DALT->5-HT1A Receptor Gq Protein Gq Protein 5-HT2A/2C Receptor->Gq Protein PLC PLC Gq Protein->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Gi Protein Gi Protein 5-HT1A Receptor->Gi Protein Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP

Caption: Simplified Gq and Gi signaling pathways for serotonin receptors.

Protocol 2: Calcium Flux Assay for 5-HT2A/2C Receptor Activation

  • Cell Line: Chinese Hamster Ovary (CHO) or HEK 293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.[10][11][12]

  • Materials:

    • Receptor-expressing cells

    • Black-walled, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

    • 5-MeO-DALT stock solution

    • Reference agonist (e.g., serotonin)

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

    • Fluorescence microplate reader with kinetic reading capability and automated injection.[9]

  • Procedure:

    • Seed cells into the 96-well plates and allow them to adhere overnight.

    • Remove the growth medium and load the cells with the Fluo-4 AM dye solution (containing probenecid) for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Use the automated injector to add varying concentrations of 5-MeO-DALT or the reference agonist to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.[9]

    • The change in fluorescence (peak signal minus baseline) is proportional to the increase in intracellular calcium.

    • Plot the response against the log concentration of 5-MeO-DALT to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy relative to a full agonist like serotonin).

Protocol 3: cAMP Assay for 5-HT1A Receptor Activation

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.[13]

  • Materials:

    • CHO-h5-HT1A cells

    • Forskolin (an adenylyl cyclase activator)

    • 5-MeO-DALT stock solution

    • Reference agonist (e.g., 8-OH-DPAT)

    • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)[14][15]

    • Plate reader compatible with the chosen detection kit

  • Procedure:

    • Plate the cells and allow them to grow to the desired confluency.

    • Pre-treat the cells with varying concentrations of 5-MeO-DALT or the reference agonist for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The Gi-coupled 5-HT1A receptor, when activated by an agonist, will inhibit this forskolin-induced cAMP increase.

    • Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure the amount of cAMP produced.

    • The signal will be inversely proportional to the agonist activity of 5-MeO-DALT.

    • Plot the inhibition of the forskolin response against the log concentration of 5-MeO-DALT to determine the EC50 and Emax.

Data Presentation:

AssayReceptor TargetParameter5-MeO-DALTSerotonin (Reference)
Calcium Flux5-HT2AEC50 (nM)Hypothetical ValueReference Value
Calcium Flux5-HT2AEmax (%)Hypothetical Value100%
cAMP Assay5-HT1AEC50 (nM)Hypothetical ValueReference Value
cAMP Assay5-HT1AEmax (%)Hypothetical Value100%

Section 3: Evaluating Cellular Health - Cytotoxicity Assays

Rationale: It is imperative to assess whether the observed effects of a compound are due to specific receptor interactions or a general toxic effect on the cells. Cytotoxicity assays are used to measure the degree to which a substance can damage or kill cells.[16] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.[17]

Experimental Workflow:

Caption: Workflow for an MTT-based cytotoxicity assay.

Protocol 4: MTT Cytotoxicity Assay

  • Cell Line: A relevant cell line, such as SH-SY5Y (human neuroblastoma) or the cell lines used in the functional assays.

  • Materials:

    • Cells

    • Clear 96-well cell culture plates

    • 5-MeO-DALT stock solution

    • Positive control for cytotoxicity (e.g., doxorubicin)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Remove the medium and add fresh medium containing serial dilutions of 5-MeO-DALT, a vehicle control, and a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the crystals.[20]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log concentration of 5-MeO-DALT to determine the CC50 (the concentration that reduces cell viability by 50%).

Section 4: Investigating Downstream Effects - Gene Expression Analysis

Rationale: Psychedelic compounds have been shown to induce changes in gene expression related to neuroplasticity, inflammation, and neurotransmission.[21][22][23] Quantitative real-time polymerase chain reaction (qPCR) is a sensitive technique used to measure the expression levels of specific genes of interest. By treating cells with 5-MeO-DALT and then quantifying the mRNA levels of target genes, researchers can gain insight into the downstream cellular pathways modulated by the compound. Key target genes could include those involved in the serotonergic system, synaptic plasticity (e.g., BDNF), or cellular stress responses.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression

  • Cell Line: A neuronally-derived cell line such as SH-SY5Y or primary cortical neurons.

  • Materials:

    • Cells

    • 5-MeO-DALT

    • RNA extraction kit (e.g., using TRIzol)

    • cDNA synthesis kit (reverse transcriptase)

    • Gene-specific primers for target genes (e.g., BDNF, c-Fos, HTR2A) and housekeeping genes (e.g., GAPDH, ACTB)

    • SYBR Green or TaqMan qPCR master mix[24]

    • qPCR instrument[24]

  • Procedure:

    • Cell Treatment: Treat cultured cells with 5-MeO-DALT at a non-toxic concentration (determined from the MTT assay) for a specified time (e.g., 6, 12, or 24 hours).[24]

    • RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA).[24]

    • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.[25]

    • Data Acquisition: Run the reaction in a qPCR instrument using a standard thermal cycling program.[24]

    • Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to the Ct values of one or more stable housekeeping genes. Calculate the fold change in gene expression in 5-MeO-DALT-treated cells compared to vehicle-treated cells using the ΔΔCt method.

Conclusion

The protocols outlined in this guide provide a robust, multi-tiered approach for the in vitro characterization of 5-MeO-DALT. By systematically evaluating its receptor binding profile, functional activity, cytotoxicity, and impact on gene expression, researchers can build a comprehensive pharmacological understanding of this compound. These foundational data are critical for guiding further preclinical research, including more complex studies in 3D cell cultures or in vivo models, and for informing the broader scientific and medical communities about its cellular and molecular effects.[26]

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • DiscoverX. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

  • Wikipedia. 5-MeO-DMT. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Simmler, L. D., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Psychopharmacology, 240(6), 1255-1269. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]

  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(13), 3404-3417.e18. [Link]

  • Van der Velden, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Spirit Pharmacist. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • ResearchGate. 5-HT1A R GTPγS and 5-HT7A R Gs cAMP Functional Assay for Agonist Effects. [Link]

  • Wikipedia. 5-MeO-DALT. [Link]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 689-697. [Link]

  • Blossom. Psychedelics Drug Development Tracker. [Link]

  • Benneyworth, M. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of Pharmacological and Toxicological Methods, 65(2-3), 101-109. [Link]

  • DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

  • Charles River Laboratories. (2022). Psyched up: Psychedelic Therapeutics From Chemistry to Clinical Trials. [Link]

  • Gibco. (2019). Reprogrammed stem cells to study psychedelic substances. [Link]

  • BayBridge Bioscience. (2022). The Rise of Psychedelic Drug Discovery in the Biotech Industry. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [Link]

  • Jefsen, M., et al. (2023). A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Riedl, A., et al. (2018). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. ASSAY and Drug Development Technologies, 16(5), 269-281. [Link]

  • Martin, D. A., et al. (2017). Chronic LSD alters gene expression profiles in the mPFC relevant to schizophrenia. Neuropharmacology, 123, 11-19. [Link]

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. [Link]

  • Bustin, S., et al. (2017). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. Scientific Reports, 7, 13437. [Link]

  • Lu, J., et al. (2025). Cross-species mapping of psychedelic gene expression reveals links to the 5HT2A receptor, cortical layers, and human accelerated regions. Science Advances, 11(40), eabo6809. [Link]

Sources

Application Notes & Protocols for N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Topic: Ethical Considerations for Research with N,N-Diallyl-5-methoxytryptamine

Introduction: Navigating the Research Landscape of a Novel Tryptamine

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), also known as "Foxtrot," is a synthetic tryptamine first described by Alexander Shulgin in 2004.[1][2] It has appeared on the new psychoactive substances (NPS) market and is primarily sold online as a 'research chemical'.[3][4] As a structural analog of other psychoactive tryptamines like 5-MeO-DMT, its pharmacology is complex, exhibiting activity at multiple serotonin receptors.[3][5] The limited body of formal scientific literature, contrasted with its availability, places a significant ethical burden on the scientific community.[4]

This document serves as a comprehensive guide to the ethical considerations and practical protocols essential for conducting responsible research with 5-MeO-DALT. It is designed not as a rigid template, but as a foundational framework to guide principal investigators, institutional review boards (IRBs), and laboratory personnel in designing and executing scientifically valid and ethically sound studies. The core principle underpinning this guide is that rigorous science and robust ethics are inextricably linked, particularly when investigating substances with psychoactive potential.

Part 1: Foundational Ethical Principles in Psychoactive Substance Research

The investigation of any psychoactive compound necessitates a return to the four core principles of biomedical ethics, which must be interpreted through the unique lens of psychedelic research.[6][7]

  • Beneficence and Non-Maleficence ("Do Good" and "Do No Harm"): The primary objective is to generate knowledge that could ultimately benefit society, while rigorously minimizing all potential risks.[7] For 5-MeO-DALT, where formal toxicological data is scarce, this principle mandates a cautious, stepwise approach.[3] Research should begin with in silico and in vitro models before proceeding to any in vivo studies, ensuring that potential harms are thoroughly assessed at each stage.

  • Autonomy (Respect for Persons): This principle requires profound respect for the decision-making capacity of all individuals involved in research.[8] In preclinical research, this translates to the humane treatment of laboratory animals. In the context of any potential future human research, autonomy demands an "enhanced" informed consent process, acknowledging the difficulty of describing a novel psychedelic experience and the inherent vulnerability of participants.[8][9]

  • Justice: This principle addresses the fair distribution of the benefits and burdens of research.[7] It compels researchers to consider the societal implications of their work. For example, study populations should be inclusive to ensure findings are generalizable.[7] Furthermore, researchers must be vigilant against the potential for their findings to be misinterpreted or misused, and should strive to communicate results responsibly.

Part 2: Investigator and Institutional Responsibilities

Ethical conduct is a shared responsibility between the individual researcher and the institution. A robust framework of oversight and accountability is non-negotiable.

Regulatory Compliance and Institutional Oversight

All research involving 5-MeO-DALT must be conducted in full compliance with local, national, and international regulations. The legal status of 5-MeO-DALT varies significantly by country, and it is the investigator's responsibility to ensure all activities are lawful.[1]

Prior to any experimental work, a detailed research proposal must be submitted to and approved by the relevant ethics committees:

  • Institutional Review Board (IRB) or Ethics Committee (EC): For any research that could foreseeably involve human subjects in the future. The unique challenges of informed consent for psychedelics must be proactively addressed.[9]

  • Institutional Animal Care and Use Committee (IACUC): For all studies involving laboratory animals. The "Three Rs" (Replacement, Reduction, Refinement) must be central to the experimental design.

Personnel Qualifications and Training

All personnel handling 5-MeO-DALT must be thoroughly trained in chemical safety, laboratory procedures, and the specific ethical considerations outlined in this document.[10][11] Records of this training should be meticulously maintained. A culture of safety and ethical awareness should be actively promoted within the research team.

Data Integrity and Responsible Reporting

Maintaining accurate and detailed records is a cornerstone of trustworthy science.[10] All experimental parameters, observations, and results must be documented. When reporting findings, researchers have an ethical obligation to be transparent and avoid sensationalism. Both positive and negative results should be published to provide a balanced evidence base and prevent publication bias.[12]

Part 3: Compound Management and Laboratory Safety Protocols

The physical handling of 5-MeO-DALT demands strict protocols to ensure the safety of personnel, the integrity of the research, and the protection of the environment.

Sourcing, Synthesis, and Characterization
  • Sourcing: 5-MeO-DALT should be obtained from reputable chemical suppliers who provide a Certificate of Analysis (CoA) detailing its purity and identity. If synthesized in-house, the synthesis method, such as the Speeter and Anthony route, should be well-documented.[3][13]

  • Characterization: The identity and purity of each batch of 5-MeO-DALT must be independently verified before use. This is a critical step for reproducibility and safety. Standard analytical techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS)[14][15]

    • High-Performance Liquid Chromatography (HPLC)[16]

    • Nuclear Magnetic Resonance (NMR) spectroscopy[13]

Table 1: Analytical Parameters for 5-MeO-DALT Identification

Parameter Value/Description Source(s)
Chemical Formula C₁₇H₂₂N₂O [2]
Molecular Weight 270.37 g/mol [3]
Appearance Solid, crystalline powder (white, off-white, grey, or tan) [3]
Primary MS Ions Expected iminium ion base peak and indole-related key ions [13]

| Solubility | Soluble in acetone for crystallization |[2] |

Handling, Storage, and Disposal

Protocol 1: Safe Handling and Storage of 5-MeO-DALT

  • Review Safety Data Sheet (SDS): Before handling, all personnel must read and understand the compound's SDS.[11][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[17]

  • Ventilation: Handle solid (powder) forms of 5-MeO-DALT in a chemical fume hood to prevent inhalation.[11][17]

  • Designated Area: Confine all handling to a designated and clearly labeled laboratory area.[17]

  • Storage: Store 5-MeO-DALT in a secure, cool, dry, and dark location, typically at ≤ –20°C for long-term stability.[10][18] The container must be clearly labeled with the compound name, batch number, concentration (if in solution), and hazard information.[18]

  • Spill Response: Maintain a chemical spill kit in the laboratory. In case of a spill, alert others, evacuate if necessary, and follow established institutional procedures for cleanup and waste disposal.[17][18]

  • Disposal: Dispose of all chemical waste, including contaminated PPE and unused compound, through approved hazardous waste channels in accordance with institutional and environmental regulations.[10][11] Never pour chemical waste down the drain.[10]

Ethical Research Workflow Visualization

The following diagram illustrates the critical checkpoints in an ethical research workflow for a novel psychoactive compound like 5-MeO-DALT.

EthicalWorkflow cluster_prep Phase 1: Preparation & Approval cluster_preclinical Phase 2: Preclinical Research cluster_dissemination Phase 3: Analysis & Dissemination acq Compound Acquisition & Purity Verification (CoA, GC-MS, NMR) ethics Ethics Committee Approval (IACUC / IRB) acq->ethics lit Literature Review & Risk Assessment lit->acq invitro In Vitro Studies (Binding, Functional Assays) ethics->invitro invivo In Vivo Studies (Adherence to 3Rs) invitro->invivo tox Metabolism & Toxicology Assessment invivo->tox analysis Data Analysis & Interpretation tox->analysis report Responsible Publication (Balanced Reporting) analysis->report

Caption: Ethical research workflow for 5-MeO-DALT.

Part 4: Preclinical Research Protocols & Considerations

Preclinical studies form the bedrock of our understanding of 5-MeO-DALT's mechanism of action, efficacy, and safety profile.

In Vitro Characterization

In vitro assays are essential for determining the compound's pharmacological profile at specific molecular targets, providing a mechanistic basis for its psychoactive effects without the use of whole organisms.[19]

Pharmacological Profile: 5-MeO-DALT is a potent agonist at several serotonin receptors, with its psychedelic effects likely mediated primarily through the 5-HT₂A receptor.[1][3] It also shows affinity for other serotonin, adrenergic, and histamine receptors.[3]

Table 2: Receptor Binding Affinities (Ki, nM) of 5-MeO-DALT

Receptor Binding Affinity (Ki, nM) Primary Action Source(s)
5-HT₁A High Affinity (<10 µM) Full Agonist [1][3]
5-HT₂A High Affinity (<10 µM) Full Agonist [1][3]
5-HT₂B High Affinity (<10 µM) Agonist [1][3]
5-HT₂C High Affinity (<10 µM) Agonist [1][3]
Adrenergic α₂A, α₂B, α₂C High Affinity (<10 µM) - [3]
Histamine H₁ High Affinity (<10 µM) - [3]
SERT (Serotonin Transporter) High Affinity (<10 µM) - [3]

| DAT (Dopamine Transporter) | High Affinity (<10 µM) | - |[3] |

Protocol 2: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol is adapted from standard high-throughput screening methods.[20][21]

  • Materials: Cell membranes expressing human 5-HT₂A receptors, [³H]ketanserin (radioligand), unlabeled ketanserin (for non-specific binding), test compound (5-MeO-DALT), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well filter plates, scintillation fluid, microplate scintillation counter.

  • Plate Preparation: Pre-soak filter plates with 0.5% polyethyleneimine to reduce non-specific binding.[20]

  • Assay Setup: In each well, combine a fixed concentration of cell membranes and [³H]ketanserin with varying concentrations of 5-MeO-DALT (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Controls:

    • Total Binding: Membranes + [³H]ketanserin only.

    • Non-specific Binding: Membranes + [³H]ketanserin + high concentration of unlabeled ketanserin.

  • Incubation: Incubate plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of the plates through the filter mat using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 5-MeO-DALT. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

5-HT₂A Receptor Signaling Pathway:

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, initiates a signaling cascade leading to the mobilization of intracellular calcium, a key event in its physiological and psychedelic effects.[19]

Caption: Simplified 5-HT₂A receptor signaling cascade.

In Vivo Research

Animal models are critical for understanding the behavioral and physiological effects of 5-MeO-DALT in a complex biological system.[22] The choice of model must be justified, and all procedures must prioritize animal welfare.

Relevant Animal Models:

  • Head-Twitch Response (HTR) in Mice: The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation in humans and has high predictive validity for psychedelic potential.[23][24] 5-MeO-DALT has been shown to produce an inverted U-shaped dose-response curve for the HTR.[3]

  • Locomotor Activity: Unlike many classic psychedelics, 5-MeO-DALT increases locomotor activity in rodents at certain doses, an effect more similar to MDMA.[3] This suggests a complex pharmacological profile that warrants further investigation.

  • Drug Discrimination: In drug discrimination studies, rodents trained to recognize a specific drug can be tested with a novel compound. 5-MeO-DALT fully substitutes for the classic hallucinogen DOM, but not for MDMA, reinforcing its classification as a classic psychedelic.[3]

Protocol 3: Mouse Head-Twitch Response (HTR) Assay

  • Animals: Use male mice (e.g., C57BL/6J strain) housed under standard conditions with a 12-hour light/dark cycle. Allow for a one-week acclimatization period.

  • Habituation: On the day of the experiment, place mice individually into transparent observation chambers (e.g., Plexiglas cylinders) and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer 5-MeO-DALT or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, begin a 30-minute observation period. An experimenter blinded to the treatment conditions should count the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming.

  • Data Analysis: Compare the mean number of head twitches in each drug-dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curve.

Metabolism and Toxicology

Understanding how 5-MeO-DALT is metabolized is crucial for interpreting its duration of action and identifying potential toxicities.

  • Metabolic Pathways: Studies in rats have identified O-demethylation, hydroxylation, and N-deallylation as the primary metabolic pathways for 5-MeO-DALT.[3][25] The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are predominantly involved.[25][26] The O-demethylation pathway produces bufotenine, an active metabolite, which is a key consideration in the compound's overall pharmacological profile.[27]

Metabolic Pathways of 5-MeO-DALT:

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 5-MeO-DALT m1 O-Demethylation (Bufotenine - Active) parent->m1 CYP2D6 m2 N-Deallylation parent->m2 CYP2C19, 2D6, 3A4 m3 Hydroxylation (Aromatic & Aliphatic) parent->m3 CYP1A2, 2C19, 2D6, 3A4 conj Glucuronidation & Sulfation m1->conj m2->conj m3->conj

Sources

Technical Guide: Sourcing, Purification, and Characterization of High-Purity N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a synthetic tryptamine that has garnered significant interest within the neuroscience and pharmacology communities for its unique psychoactive profile and potential as a research tool.[1][2] As with any rigorous scientific investigation, the reliability and reproducibility of experimental data are contingent upon the purity of the starting materials. This guide provides a comprehensive framework for researchers to source, purify, and rigorously characterize 5-MeO-DALT, ensuring the high-purity material required for sensitive preclinical applications. We detail field-proven protocols for recrystallization, acid-base extraction, and column chromatography, alongside the analytical techniques required to validate compound identity and purity at each stage.

Introduction: The Critical Role of Purity in 5-MeO-DALT Research

5-MeO-DALT is a structural analogue of other well-known 5-methoxy-tryptamines, such as 5-MeO-DMT, and interacts with a range of serotonergic and other receptors.[3][4] Its pharmacological activity, particularly at various 5-HT receptor subtypes, makes it a valuable compound for probing neural circuits and receptor function.[4] However, impurities arising from synthesis—such as starting materials, side-products, or degradation products—can introduce significant experimental artifacts, leading to misinterpretation of results. These impurities can possess their own biological activity, confound binding assays, or produce unforeseen toxicological effects.

Therefore, obtaining and verifying a high-purity (>98%) sample of 5-MeO-DALT is not merely a procedural formality but a foundational pillar of scientific validity. This document serves as a practical guide for the research scientist to navigate the challenges of sourcing and handling this compound with the highest degree of scientific integrity.

Sourcing and Initial Quality Assessment

Selecting a Reputable Supplier

The initial procurement of 5-MeO-DALT should be from established chemical suppliers that specialize in providing reference standards and research chemicals for laboratory use.[5][6] When evaluating a potential supplier, researchers should prioritize those who provide:

  • A comprehensive Certificate of Analysis (CoA) with every batch.

  • Purity data determined by quantitative methods, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Spectroscopic data confirming the compound's identity, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

  • Clear information on storage conditions and stability.[10]

Table 1: Physicochemical Properties of N,N-Diallyl-5-methoxytryptamine

PropertyValueSource(s)
Formal Name 5-methoxy-N,N-di-2-propen-1-yl-1H-indole-3-ethanamine[10]
CAS Number 928822-98-4[10]
Molecular Formula C₁₇H₂₂N₂O[10]
Molecular Weight 270.4 g/mol [10]
Appearance White to off-white crystalline powder or solid[9]
UV λmax 224, 279 nm[10]
Interpreting the Certificate of Analysis (CoA)

A CoA is the first line of quality control. Researchers must critically evaluate the analytical data provided.

Table 2: Key Analytical Techniques for Initial Purity Assessment

TechniquePurposeKey Indicators for 5-MeO-DALT
HPLC Quantifies purity and detects non-volatile impurities.A single major peak (>98%) using a reverse-phase column (e.g., C18) with UV detection around 280 nm is expected for indole derivatives.[11]
GC-MS Confirms identity and detects volatile impurities.Expect a molecular ion peak at m/z 270.38 and characteristic fragments, including a base peak at m/z 174 (indole moiety).[8][11]
¹H NMR Confirms the precise molecular structure and proton environment.Look for a characteristic singlet for the 5-methoxy group (~δ 3.8 ppm) and signals corresponding to the allyl and indole protons.[11]
LC-HRMS Provides high-accuracy mass for unambiguous formula confirmation.Confirms the elemental composition (C₁₇H₂₂N₂O) with high precision.[3]

Protocols for Further Purification

Even when sourced from a reputable vendor, the purity requirements of a specific assay may necessitate further purification. The following protocols are presented in order of increasing purification power.

Workflow for Sourcing and Purification

The following diagram outlines the logical flow from acquiring the compound to achieving a research-ready, high-purity sample.

G cluster_sourcing Sourcing & Initial QC cluster_decision Purity Check cluster_purification Purification Protocols (If Required) cluster_validation Final Validation & Storage S1 Identify Reputable Supplier S2 Procure 5-MeO-DALT with CoA S1->S2 S3 Review CoA Data (HPLC, GC-MS, NMR) S2->S3 D1 Purity > 98% and No Suspect Impurities? S3->D1 P1 Recrystallization (Basic Purification) D1->P1 No V1 Confirm Purity & Identity (HPLC, MS, NMR) D1->V1 Yes P2 Acid-Base Extraction (Intermediate Purification) P1->V1 P3 Column Chromatography (High-Resolution Purification) P2->V1 P3->V1 V2 Dry Under Vacuum V1->V2 V3 Store at -20°C Under Inert Gas V2->V3

Caption: Workflow for sourcing, purifying, and validating 5-MeO-DALT.

Protocol 1: Recrystallization

Principle: This technique purifies crystalline solids by leveraging differences in solubility between the compound of interest and its impurities in a given solvent. Slow cooling of a saturated hot solution allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent. A published report indicates that slow evaporation of an acetone solution yields high-quality crystals of 5-MeO-DALT suitable for X-ray analysis.[4]

Experimental Protocol:

  • Solvent Selection: Place a small amount (~10 mg) of crude 5-MeO-DALT into a test tube. Add a suitable solvent (e.g., acetone, toluene, or ethyl acetate) dropwise while gently warming.[12][13] The ideal solvent will dissolve the compound when hot but not when cold. Acetone is a confirmed choice.[4]

  • Dissolution: Place the bulk of the crude 5-MeO-DALT into an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

Principle: This liquid-liquid extraction method exploits the basicity of the tertiary amine in 5-MeO-DALT. The compound can be protonated with an acid to form a water-soluble salt, separating it from non-basic, organic-soluble impurities. Subsequently, basifying the aqueous solution deprotonates the tryptamine, rendering it organic-soluble again for extraction.[12]

G cluster_layers1 Separation 1 cluster_layers2 Separation 2 start Crude 5-MeO-DALT in Organic Solvent (e.g., DCM) step1 Add Aqueous Acid (e.g., 1M HCl) Shake and Separate Layers start->step1 org1 Organic Layer Neutral/Acidic Impurities step1->org1 aq1 Aqueous Layer Protonated 5-MeO-DALT (Salt Form) step1->aq1 step2 Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer Shake with Fresh Organic Solvent aq1->step2 org2 Organic Layer Purified 5-MeO-DALT (Freebase) step2->org2 aq2 Aqueous Layer Discard step2->aq2 end Dry and Evaporate Organic Layer to Yield Pure Product org2->end

Caption: Principle of Acid-Base Extraction for 5-MeO-DALT purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude 5-MeO-DALT in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated 5-MeO-DALT will move to the aqueous layer.

  • Separation: Drain the lower organic layer (containing neutral impurities) and collect the upper aqueous layer. For thorough extraction, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the pH is >10. This deprotonates the 5-MeO-DALT, making it insoluble in water.

  • Back Extraction: Add a fresh portion of an organic solvent (DCM or ethyl acetate) to the separatory funnel. Shake vigorously to extract the purified 5-MeO-DALT freebase back into the organic phase.

  • Washing and Drying: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 5-MeO-DALT freebase.

Protocol 3: Preparative Column Chromatography

Principle: This is a highly effective method for separating compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[14][15] By carefully selecting the stationary and mobile phases, 5-MeO-DALT can be separated from closely related impurities.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., pure dichloromethane or a hexane/ethyl acetate mixture). Pour the slurry into a glass column and allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude 5-MeO-DALT in a minimal amount of the mobile phase. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin passing the mobile phase through the column. A common mobile phase system for tryptamines is a gradient of increasing polarity, such as dichloromethane with an increasing percentage of methanol (e.g., starting with 100% DCM and gradually increasing to 5% MeOH in DCM).[16][17]

  • Fraction Collection: Collect the eluate in a series of small, numbered fractions.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot small aliquots from each fraction onto a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.

  • Pooling and Isolation: Combine the fractions that contain the pure 5-MeO-DALT (as determined by TLC). Remove the solvent under reduced pressure to obtain the highly purified product.

Purity Confirmation and Safe Handling

After any purification procedure, the identity and purity of the final compound must be re-verified using the analytical methods detailed in Table 2.

Safe Handling and Personal Protective Equipment (PPE)

Tryptamine derivatives should be handled with care as their toxicological properties are often not fully characterized.[10][18]

  • Engineering Controls: Always handle solid 5-MeO-DALT and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[19][20]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19][21]

  • Spill Response: In case of a spill, clean the area immediately following standard laboratory procedures for chemical spills.[19] Avoid generating dust.[19]

Storage and Stability

Proper storage is crucial to prevent degradation and maintain the purity of the compound over time.

  • Long-Term Storage: For long-term stability, 5-MeO-DALT should be stored as a solid at -20°C in a tightly sealed, light-resistant container.[10] Under these conditions, it is reported to be stable for at least 5 years.[10] Purging the container with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.

  • Solution Storage: Aqueous solutions of tryptamines are prone to degradation.[22] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in an amber vial at 2-8°C for no more than one day.[22]

Conclusion

The successful application of N,N-Diallyl-5-methoxytryptamine in a research setting is fundamentally dependent on its purity. By combining judicious sourcing from reputable suppliers with a critical assessment of analytical data, researchers can establish a strong baseline for material quality. When necessary, the application of robust purification protocols—such as recrystallization, acid-base extraction, or column chromatography—can elevate the material to a standard suitable for the most sensitive of experiments. Adherence to the analytical verification and safe handling practices outlined in this guide will empower researchers to generate reliable, reproducible data, thereby advancing our understanding of the complex pharmacology of tryptamines.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • SWGDRUG.org. (2015). 5-Methoxy-DALT. Retrieved from [Link]

  • K2researchchem. (n.d.). Tryptamines Research Chemicals – Buy in the USA | K2. Retrieved from [Link]

  • Golen, J. A., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. National Institutes of Health (NIH). Retrieved from [Link]

  • Meyer, M. R., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2010). Tryptamine refusing to crystallize. Retrieved from [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Retrieved from [Link]

  • Dargan, P. I., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Retrieved from [Link]

  • Homon, A., et al. (2023). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. Retrieved from [Link]

  • Khumalo, H. M., et al. (2020). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. SciELO South Africa. Retrieved from [Link]

  • YouTube. (2020). Recrystallization of tryptamine, round 3. Retrieved from [Link]

  • Scribd. (n.d.). Tryptamine Msds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0171728B1 - Tryptamine derivatives, method for their preparation and their use.
  • MDPI. (2022). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023002005A1 - Method for preparing a tryptamine derivative.
  • MAPS. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Retrieved from [Link]

  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]

  • ResearchGate. (2015). An analysis of the synthetic tryptamines AMT and 5-MeO-DALT: Emerging 'Novel Psychoactive Drugs'. Retrieved from [Link]'

  • ResearchGate. (n.d.). Product ion mass spectra of 5-MeO-MiPT and two of its metabolites.... Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. Retrieved from [Link]

  • ACS Omega. (2023). Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. Retrieved from [Link]

  • ResearchGate. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Retrieved from [Link]

  • ChemRxiv. (2022). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. Retrieved from [Link]

  • Cannabis Science and Technology. (2023). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts (d6-DMSO, unless otherwise stated) d of the indolic protons of the investigated compounds 2-6, 8 in ppm. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Diallyl-5-methoxytryptamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Diallyl-5-methoxytryptamine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Improving the Aqueous Solubility of 5-MeO-DALT in Phosphate-Buffered Saline (PBS)

Welcome to the technical support guide for N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of 5-MeO-DALT in physiological buffers. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each method.

Frequently Asked Questions & Troubleshooting

Q1: Why is my 5-MeO-DALT not dissolving in PBS?

Answer: The poor solubility of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) in neutral aqueous solutions like Phosphate-Buffered Saline (PBS, typically pH 7.4) is due to its fundamental physicochemical properties.

  • Lipophilicity: 5-MeO-DALT is a lipophilic ("fat-loving") molecule. Its calculated XLogP3 value, a measure of lipophilicity, is 2.8, indicating a preference for non-polar environments over water[1]. The molecule's structure, with its indole ring and diallyl groups, contributes to its low affinity for water[1][2].

  • Chemical Form (Freebase vs. Salt): Commercially available 5-MeO-DALT is often supplied as a freebase[3][4]. Tryptamine freebases are characterized by a neutral amine group, which makes them poorly soluble in water. In contrast, salt forms of tryptamines, such as fumarate or hydrochloride (HCl) salts, are significantly more water-soluble because the amine group is protonated, rendering it charged and more interactive with polar water molecules[5][6]. The fumarate salt of 5-MeO-DALT, for instance, has been demonstrated to have high water solubility, whereas the freebase does not[5][6].

Q2: What is the most straightforward first step to improve the solubility of 5-MeO-DALT freebase in a buffer?

Answer: The simplest and most direct method is pH adjustment . As a tryptamine, 5-MeO-DALT contains a tertiary amine group that can be protonated (gain a H+) in an acidic environment.

The Causality: The tertiary amine in tryptamine derivatives typically has a pKa value in the range of 9.0-10.0. By lowering the pH of the PBS solution to a value at least 1-2 units below the pKa (e.g., pH 4-6), you can ensure the amine group becomes protonated (N → NH+). This positive charge significantly increases the molecule's polarity, thereby enhancing its solubility in aqueous media. This principle is fundamental to the solubility of many amine-containing pharmaceuticals[7][8].

Practical Steps:

  • Begin by preparing your desired concentration of PBS.

  • While stirring, slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) to the PBS, monitoring the pH with a calibrated meter.

  • Once the target acidic pH is reached, add the 5-MeO-DALT powder and stir until it dissolves.

  • Critical Note: If your experiment requires a final physiological pH, you can then carefully back-titrate the solution to pH 7.4 using a dilute base (e.g., 0.1 M NaOH). However, be aware that the compound may precipitate out as the pH rises and the molecule converts back to its less soluble freebase form. This method is best for applications where a slightly acidic final formulation is acceptable.

Solubilization Strategies: A Guided Workflow

For researchers requiring a solution at or near physiological pH, more advanced strategies are necessary. The following workflow provides a decision-making framework.

G cluster_0 start Start: Need to dissolve 5-MeO-DALT in PBS cosolvent Strategy 1: Co-Solvents (e.g., DMSO, Ethanol) start->cosolvent Is a small % of organic solvent acceptable in my assay? cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin No, solvent interferes with experiment. end_solution Result: Clear, stable solution of 5-MeO-DALT in PBS cosolvent->end_solution Yes surfactant Strategy 3: Surfactants (e.g., Polysorbate 80) cyclodextrin->surfactant No, need higher concentration or cyclodextrin is unsuitable. cyclodextrin->end_solution Yes surfactant->end_solution Yes

Caption: Decision workflow for selecting a 5-MeO-DALT solubilization method.

In-Depth Technical Guide to Solubilization Methods

Q3: How do I properly use a co-solvent like DMSO?

Answer: Using a co-solvent is a very common and effective technique. The co-solvent works by reducing the overall polarity of the aqueous solvent system, making it more favorable for lipophilic compounds like 5-MeO-DALT[9][10]. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power and miscibility with water.

The Causality: DMSO is a polar aprotic solvent that can disrupt the hydrogen-bonding network of water. This disruption creates a solvent environment that is less polar than water alone, which can more readily accommodate the non-polar regions of the 5-MeO-DALT molecule.

Key Data Summary: The following table presents known solubility data for 5-MeO-DALT in common solvents. This is crucial for preparing a concentrated stock solution.

SolventApproximate SolubilitySource
DMSO15 mg/mL[11]
DMF20 mg/mL[11]
Ethanol1.5 mg/mL[11]
Methanol1 mg/mL[11]
DMF:PBS (pH 7.2) (1:5)0.15 mg/mL[11]

See Protocol 1 for a detailed, step-by-step methodology for preparing a stock solution in DMSO.

Troubleshooting Tip: If your compound precipitates upon dilution of the DMSO stock into PBS, you have likely exceeded its aqueous solubility limit at that final DMSO concentration. The solution is to either decrease the final concentration of 5-MeO-DALT or slightly increase the final percentage of DMSO (if your experimental system can tolerate it). A final concentration of DMSO should ideally be kept below 0.5% (v/v) for most cell-based assays to avoid solvent-induced artifacts.

Q4: What are cyclodextrins, and how can they help?

Answer: Cyclodextrins are cyclic oligosaccharides (sugar molecules) with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity[12]. This structure allows them to act as "molecular containers," encapsulating poorly soluble drug molecules and increasing their apparent water solubility[12][].

The Causality (Host-Guest Complexation): The lipophilic 5-MeO-DALT molecule (the "guest") can insert itself into the non-polar cavity of the cyclodextrin (the "host"). The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively shielding the poorly soluble drug and rendering the entire complex water-soluble[]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity[14][15].

G cluster_CD Cyclodextrin (Host) cluster_Complex Water-Soluble Inclusion Complex cd_node cd_label Hydrophilic Exterior cavity_label Hydrophobic Cavity drug_node Lipophilic Drug cd_complex drug_complex Drug plus + arrow

Caption: Mechanism of cyclodextrin-mediated solubilization.

See Protocol 2 for a detailed, step-by-step methodology for using HP-β-CD.

Q5: When should I consider using surfactants?

Answer: Surfactants should be considered when other methods are insufficient or when formulating for specific delivery systems. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles[16][17].

The Causality (Micellar Solubilization): Micelles have a hydrophobic core and a hydrophilic shell. The lipophilic 5-MeO-DALT can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous solution[17][18]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are often preferred for biological applications due to their lower toxicity compared to ionic surfactants[19].

Considerations:

  • Toxicity: Surfactants can disrupt cell membranes, so their concentration must be carefully optimized and kept as low as possible for in vitro and in vivo studies.

  • Assay Interference: Micelles can sometimes interfere with protein-ligand binding assays or other experimental readouts. It is crucial to run appropriate vehicle controls.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of 5-MeO-DALT (Molar Mass: 270.37 g/mol [1]) in 100% DMSO.

Materials:

  • N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Weigh the Compound: Accurately weigh out 2.70 mg of 5-MeO-DALT powder and place it into a sterile vial.

  • Add Co-Solvent: Add 1.0 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.

  • Ensure Complete Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the solution is completely clear and free of particulates. This is your 10 mM stock solution .

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into your final PBS buffer. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of PBS. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

    • Self-Validation Check: Always add the concentrated DMSO stock to the PBS buffer (not the other way around) while vortexing to ensure rapid dispersion and minimize the risk of precipitation. The final solution should remain clear.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a 5-MeO-DALT solution using a pre-prepared aqueous solution of HP-β-CD.

Materials:

  • N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in PBS. For example, to make a 20% solution, dissolve 2 g of HP-β-CD in PBS and bring the final volume to 10 mL. Stir until completely dissolved.

  • Add 5-MeO-DALT: Weigh the desired amount of 5-MeO-DALT powder and add it directly to the HP-β-CD/PBS solution.

  • Facilitate Complexation: Tightly cap the vial and stir the mixture vigorously at room temperature for several hours (4-24 hours) or until the powder is fully dissolved. Gentle heating (37-40°C) or sonication can accelerate the process.

  • Sterilization and Storage: Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter (ensure the filter material is compatible with the solution). Store at 4°C for short-term use or -20°C for long-term storage.

    • Self-Validation Check: The final solution should be clear and free of visible particles. If undissolved material remains, the solubility limit in that specific concentration of HP-β-CD has been exceeded. You may need to increase the HP-β-CD concentration or decrease the target 5-MeO-DALT concentration.

References

  • Vertex AI Search. (2026). 5-MeO-DMT - Solubility of Things.
  • World Health Organization (WHO). (2020). Critical Review Report: 5-MEO-DALT.
  • Wikipedia. (2026). 5-MeO-DALT.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 50878551, 5-MeO-DALT. Retrieved from [Link].

  • Chadeayne, A. R., et al. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). IUCrData, 7(3). Retrieved from [Link].

  • Galian, R. E., Veglia, A. V., & de Rossi, R. H. (1998). Cyclodextrin enhanced fluorimetric method for the determination of tryptamine. Analyst, 123(7), 1587-1591. Retrieved from [Link].

  • Shen, H., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 878(28), 2733-2738. Retrieved from [Link].

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review.
  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(26), 7831-7842.
  • Google Patents. (2021). EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.
  • IUCr Journals. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N- diallyl-5-methoxytryptamine (5-MeO-DALT).
  • World Pharma Today.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. 16(12):19-21.
  • Analyst (RSC Publishing).
  • Analyst (RSC Publishing).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2025). Nanoemulsion-a method to improve the solubility of lipophilic drugs.
  • Cross-Country Substance Inform
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • PubMed. (1998).
  • MAPS - Psychedelic Bibliography. (2010).
  • ResearchGate. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine.
  • National Center for Biotechnology Information. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. PMC.
  • ResearchGate. (2025).
  • PMC - PubMed Central. (2021).
  • PMC - NIH. (2021).
  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Contemporary Review on Solubility Enhancement Techniques. (2023).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2018). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.

Sources

Technical Support Center: 5-MeO-DALT Solution Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting protocols, and frequently asked questions regarding the stability of 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) in solution. Ensuring the integrity of your experimental compounds is paramount for generating reproducible and reliable data. This document is designed to help you navigate the challenges of working with tryptamine solutions and preserve the viability of your 5-MeO-DALT samples.

Frequently Asked Questions (FAQs): Understanding 5-MeO-DALT Degradation

This section addresses the fundamental principles of 5-MeO-DALT stability.

Q1: What are the primary chemical pathways through which 5-MeO-DALT degrades in solution?

A1: As a substituted tryptamine, 5-MeO-DALT is susceptible to several degradation pathways, primarily driven by its indole structure.[1] The most significant routes of degradation in a laboratory setting are:

  • Oxidation: The electron-rich indole ring is highly prone to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light (photo-oxidation). This process can lead to the formation of various hydroxylated derivatives and other oxidized species.[3][4]

  • O-Demethylation: The 5-methoxy group can be cleaved, resulting in the formation of 5-hydroxy-N,N-diallyltryptamine. This is a known metabolic pathway but can also occur chemically under certain conditions.[4][5]

  • N-Deallylation: The N-allyl groups can also be removed, another degradation pathway that mirrors metabolic processes.[4][5]

  • pH-Dependent Instability: In neutral to alkaline aqueous solutions, tryptamines are generally less stable.[2] The specific impact on 5-MeO-DALT is likely similar, with accelerated degradation at higher pH values.

Q2: I'm observing a color change in my 5-MeO-DALT solution. What is the cause?

A2: A color change, typically to a yellow or brownish hue, is a strong indicator of oxidative degradation.[2] The formation of oxidized products and potential polymers from the indole ring often results in colored compounds. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.

Q3: Which environmental factors have the most significant impact on the stability of 5-MeO-DALT solutions?

A3: The stability of 5-MeO-DALT in solution is influenced by a combination of environmental factors.[6] The most critical are:

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2][7] Therefore, storing solutions at low temperatures is crucial.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidative degradation.[2]

  • Oxygen: The presence of dissolved oxygen in the solvent or in the headspace of the storage container is a primary driver of oxidative degradation.[8]

  • pH: For aqueous solutions, a pH outside the optimal range can catalyze degradation. Tryptamines are generally more stable in slightly acidic conditions.[2]

Troubleshooting Common Stability Issues

This section provides direct solutions to problems you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps & Solutions
Rapid loss of compound concentration or inconsistent assay results. Chemical degradation due to improper storage or solution preparation.1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature (-20°C or -80°C), protected from light, and sealed tightly.[2][9] 2. Prepare Fresh Solutions: Tryptamine solutions in aqueous buffers are not recommended for storage for more than one day.[10] Prepare working solutions fresh from a frozen organic stock solution for each experiment. 3. Perform Stability Check: If the problem persists, perform a simple stability study by analyzing aliquots of your solution over time using an appropriate analytical method like LC-MS/MS.[11]
Solution has turned yellow or brown. Oxidative degradation of the indole ring.[2]1. Discard the Solution: Do not use discolored solutions, as the presence of degradation products can confound experimental results. 2. Use Deoxygenated Solvents: Prepare new solutions using high-purity solvents that have been deoxygenated by sparging with an inert gas (nitrogen or argon). 3. Purge Headspace: Before sealing the storage vial, purge the headspace with nitrogen or argon to displace oxygen.[8] 4. Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.[2][12]
Precipitate has formed in my aqueous working solution. Poor solubility of the 5-MeO-DALT freebase in aqueous media.1. Check Co-Solvent Percentage: Ensure the percentage of the organic co-solvent (e.g., DMSO) used to initially dissolve the compound is sufficient to maintain solubility in the final aqueous buffer concentration.[10] 2. Consider a Salt Form: For applications requiring higher concentrations in aqueous buffers, use a water-soluble salt form, such as bis(5-methoxy-N,N-diallyltryptammonium) fumarate, which has significantly higher aqueous solubility than the freebase.[13][14][15] 3. Gentle Warming/Sonication: If precipitation occurs during preparation, gentle warming or sonication may help redissolve the compound, but do not overheat.[9]
Experimental Protocols & Data
Protocol 1: Preparation of Concentrated Stock Solutions in Organic Solvents

The use of an organic stock solution is highly recommended for long-term storage.

Objective: To prepare a stable, concentrated stock solution of 5-MeO-DALT for long-term storage.

Materials:

  • 5-MeO-DALT (freebase, solid)

  • High-purity DMSO or ethanol (purged with inert gas)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance and appropriate weighing tools

  • Inert gas source (nitrogen or argon)

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-MeO-DALT solid in a clean, dry container.

  • Dissolution: Transfer the solid to an amber glass vial. Add the desired volume of organic solvent (e.g., DMSO) to achieve the target concentration.

  • Mixing: Vortex or sonicate the vial until the solid is completely dissolved.

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon for 15-30 seconds to displace oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.[9]

Table 1: Recommended Solvents for 5-MeO-DALT Stock Solutions

SolventTypical Max SolubilityRecommended StorageNotes
DMSO ~15 mg/mL[16]-20°C or -80°C[9]Recommended for preparing stock solutions that will be further diluted into aqueous buffers.[10]
DMF ~20 mg/mL[16]-20°C or -80°CUse high-purity, anhydrous grade.
Ethanol ~1.5 mg/mL[16]-20°C or -80°CEnsure use of absolute ethanol. Volatility may be a concern for long-term storage if not sealed properly.
Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a ready-to-use working solution of 5-MeO-DALT in an aqueous buffer for immediate experimental use.

Materials:

  • Frozen 5-MeO-DALT stock solution (from Protocol 1)

  • Sterile, deoxygenated aqueous buffer (e.g., PBS, pH 6.0-6.5)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Remove the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: In a sterile tube, add the required volume of aqueous buffer.

  • Spiking: While vortexing the buffer, add the required volume of the organic stock solution dropwise to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically ≤1%) to avoid affecting the experiment.

  • Final Mix: Vortex the final solution gently to ensure homogeneity.

  • Use Immediately: It is strongly advised to use aqueous solutions of tryptamines on the same day they are prepared and to avoid storing them.[10]

Visual Diagrams
Diagram 1: Potential Degradation Pathways for 5-MeO-DALT

Potential Degradation Pathways of 5-MeO-DALT cluster_products Degradation Products 5-MeO-DALT 5-MeO-DALT Oxidized Products Oxidized Products 5-MeO-DALT->Oxidized Products Oxidation (O2, Light) 5-HO-DALT (O-Demethylation) 5-HO-DALT (O-Demethylation) 5-MeO-DALT->5-HO-DALT (O-Demethylation) Demethylation 5-MeO-N-monallyl-T (N-Deallylation) 5-MeO-N-monallyl-T (N-Deallylation) 5-MeO-DALT->5-MeO-N-monallyl-T (N-Deallylation) Deallylation

Caption: Key chemical degradation routes for 5-MeO-DALT.

Diagram 2: Recommended Workflow for Solution Preparation

Workflow for Preparing 5-MeO-DALT Solutions start Start: Solid 5-MeO-DALT stock_prep Prepare Stock in Organic Solvent (e.g., DMSO) start->stock_prep storage Store Stock Solution (-20°C to -80°C, Amber Vial, Inert Gas) stock_prep->storage working_prep Prepare Aqueous Working Solution (Dilute stock into acidic buffer) storage->working_prep For each experiment use Use Immediately in Experiment working_prep->use

Caption: Best-practice workflow for solution handling.

References
  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. WHO. Available from: [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. Available from: [Link]

  • ResearchGate. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS (n) , and LC-HR-MS-MS. ResearchGate. Available from: [Link]

  • ResearchGate. Proposed metabolic pathways of 5-MeO-2-Me-DALT. ResearchGate. Available from: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

  • Jiang, X., Shen, H., Mory, K., & Yu, A. M. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Analytical Methods, 4(6), 1743-1749. Available from: [Link]

  • ResearchGate. (2017). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. ResearchGate. Available from: [Link]

  • Google Patents. (2019). Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent. Google Patents.
  • MAPS Psychedelic Bibliography. Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS. Available from: [Link]

  • Maurer, H. H., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(27), 8375–8388. Available from: [Link]

  • Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS/MS. Drug Testing and Analysis, 10(1), 184-195. Available from: [Link]

  • OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. OnePointe Solutions. Available from: [Link]

  • Chadeayne, A. R., et al. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 434–438. Available from: [Link]

  • Vanderbilt University Medical Center. Managing Chemical Retention and Storage. VUMC. Available from: [Link]

  • International Union of Crystallography. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). IUCr Journals. Available from: [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1563–1566. Available from: [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 648-657. Available from: [Link]

  • IUCr Journals. (2021). 'Foxtrot' fumarate: a water-soluble salt of N,N- diallyl-5-methoxytryptamine (5-MeO-DALT). IUCr Journals. Available from: [Link]

  • Wikipedia. Substituted tryptamine. Wikipedia. Available from: [Link]

Sources

Technical Support Center: N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT). Inconsistent results in preclinical animal studies can be a significant impediment to progress. This guide provides a structured approach to troubleshooting common issues, rooted in the pharmacology of tryptamines and best practices for in vivo research.

Part 1: Troubleshooting Inconsistent Results

This section addresses specific challenges that can lead to variability in your experimental outcomes with 5-MeO-DALT. Each question is designed to pinpoint a potential source of error and provide a scientifically grounded solution.

Q1: We are observing high variability in the head-twitch response (HTR) between animals, even at the same dose of 5-MeO-DALT. What could be the cause?

High variability in the HTR is a common issue in psychedelic research and can stem from a multitude of factors. Let's break down the most probable causes:

  • Pharmacological Complexity: 5-MeO-DALT is not a "clean" 5-HT2A agonist. It exhibits affinity for a range of serotonin receptors, including 5-HT1A.[1][2] Activation of 5-HT1A receptors can suppress the HTR mediated by 5-HT2A activation.[3] The individual variability in the expression and sensitivity of these receptors can lead to a spectrum of responses.

  • Animal-Specific Factors:

    • Sex: There are known sex-specific differences in the behavioral and neurobiological responses to psychedelics.[4][5][6][7] Hormonal fluctuations in female rodents can influence neurotransmitter systems and, consequently, the effects of 5-MeO-DALT.

    • Genetic Strain: Different mouse and rat strains can exhibit varying sensitivities to serotonergic compounds due to differences in receptor density and metabolism.

  • Procedural Inconsistencies:

    • Acclimation: Insufficient acclimation of animals to the testing environment can lead to stress-induced behavioral changes that confound the HTR.

    • Handling: The stress of handling and injection can impact the physiological state of the animal and its response to the compound.

Troubleshooting Steps:

  • Control for Sex: If your study includes both male and female animals, analyze the data separately to identify any sex-specific effects. For initial characterization studies, it may be beneficial to use only one sex to reduce variability.

  • Standardize Procedures: Ensure all animals undergo a consistent acclimation period in the testing room. Handling and injection procedures should be performed by the same trained individual to minimize variability.

  • Consider a 5-HT1A Antagonist: To isolate the 5-HT2A-mediated HTR, consider pretreating a cohort of animals with a selective 5-HT1A antagonist, such as WAY-100635.[3] This can help determine if 5-HT1A receptor activation is a significant source of variability in your studies.

Q2: Our 5-MeO-DALT solution appears to be degrading, or we are seeing inconsistent effects from the same batch over time. How should we handle and store the compound?

The stability of tryptamines can be a critical factor in experimental reproducibility.

  • Chemical Stability: While some sources suggest 5-MeO-DALT has good long-term stability when stored properly,[8] tryptamines, in general, can be susceptible to degradation, especially in solution and when exposed to light and air.

  • Purity of Starting Material: The purity of the initial batch of 5-MeO-DALT is crucial. Impurities from the synthesis process can have their own pharmacological effects or catalyze the degradation of the primary compound.[9]

Troubleshooting Steps:

  • Verify Purity: Always obtain a certificate of analysis (CoA) from your supplier. If in doubt, consider independent analytical testing (e.g., HPLC, NMR) to confirm the purity and identity of your compound.

  • Proper Storage:

    • Solid Form: Store solid 5-MeO-DALT in a cool, dark, and dry place, preferably under an inert gas like argon or nitrogen. A freezer at -20°C is recommended for long-term storage.

    • Solutions: Prepare solutions fresh on the day of the experiment. If you must store solutions, use an appropriate solvent, protect from light by using amber vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Selection: The choice of vehicle for dissolving 5-MeO-DALT is critical. For in vivo studies, the vehicle itself should be inert and non-toxic at the administered volume. Common vehicles for tryptamines include saline, acidified saline, or a small percentage of a co-solvent like DMSO or Tween 80 in saline. Always run a vehicle-only control group to ensure the vehicle is not producing any behavioral effects.

Q3: We are observing a biphasic or inverted U-shaped dose-response curve with 5-MeO-DALT, which is making it difficult to determine an optimal dose. Why is this happening?

An inverted U-shaped dose-response curve is a known phenomenon with some serotonergic psychedelics and can be attributed to several factors:

  • Receptor Desensitization: At higher doses, rapid and sustained activation of 5-HT2A receptors can lead to their desensitization and internalization, reducing the overall response.

  • Off-Target Effects: As the dose of 5-MeO-DALT increases, its effects on other receptors (e.g., 5-HT1A, dopamine receptors) become more pronounced.[1] These off-target effects can counteract or mask the 5-HT2A-mediated behaviors. For instance, strong 5-HT1A activation can lead to sedative effects that would reduce locomotor activity and could interfere with the expression of the HTR.

  • Metabolic Saturation: At higher doses, the metabolic pathways responsible for breaking down 5-MeO-DALT may become saturated, leading to a disproportionate increase in the concentration of the parent compound and its metabolites, which may have different pharmacological profiles.

Troubleshooting Steps:

  • Detailed Dose-Response Study: Conduct a detailed dose-response study with a wider range of doses, including very low and very high doses, to fully characterize the dose-response curve.

  • Pharmacokinetic Analysis: If resources permit, conducting a pharmacokinetic study to measure the plasma and brain concentrations of 5-MeO-DALT and its major metabolites at different doses can provide valuable insights into the exposure-response relationship.

  • Behavioral Observation: Carefully observe the animals for other behavioral changes at higher doses, such as sedation, stereotypy, or seizures, which could interfere with the primary behavioral endpoint.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for 5-MeO-DALT?

A: 5-MeO-DALT is a tryptamine derivative that acts as a serotonin receptor agonist. Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][2] However, it also shows significant affinity for other serotonin receptors, including 5-HT1A, which can modulate its overall pharmacological profile.[1][2]

Q: What are the main metabolic pathways for 5-MeO-DALT?

A: The metabolism of 5-MeO-DALT involves several pathways, including O-demethylation, hydroxylation, and N-deallylation.[10] The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are predominantly involved in its metabolism.[10]

Q: What is a typical effective dose range for 5-MeO-DALT in rodents?

A: The effective dose of 5-MeO-DALT can vary depending on the animal species, strain, and the behavioral endpoint being measured. For inducing the head-twitch response in mice, doses in the range of 1-10 mg/kg (intraperitoneal administration) have been reported to be effective.[1] However, it is crucial to perform a dose-response study in your specific experimental model to determine the optimal dose.

Q: What are some critical environmental factors to control for during behavioral testing?

A: Environmental factors can significantly impact the outcome of behavioral studies. Key factors to control include:

  • Lighting: Maintain a consistent light-dark cycle and conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms on behavior.[11][12][13][14][15] The intensity and spectrum of light can also affect rodent behavior.[12]

  • Noise: Keep the testing environment quiet and free from sudden noises that could startle the animals.

  • Temperature and Humidity: Maintain stable temperature and humidity levels in the animal facility and testing rooms.

Part 3: Experimental Protocols

Protocol 1: Preparation of 5-MeO-DALT for In Vivo Administration

Objective: To prepare a stable and homogenous solution of 5-MeO-DALT for intraperitoneal (i.p.) injection in rodents.

Materials:

  • N,N-Diallyl-5-methoxytryptamine (as hydrochloride or fumarate salt)

  • Sterile 0.9% saline

  • 0.1 N Hydrochloric acid (HCl) or a suitable solubilizing agent (e.g., DMSO, Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of 5-MeO-DALT: Based on the desired dose and the number of animals, calculate the total mass of 5-MeO-DALT needed. Account for the molecular weight of the salt form.

  • Weigh the compound: Accurately weigh the calculated amount of 5-MeO-DALT in a sterile microcentrifuge tube.

  • Solubilization:

    • For salt forms: Add a small volume of sterile 0.9% saline to the tube. Vortex thoroughly. If the compound does not fully dissolve, add a few drops of 0.1 N HCl and vortex again until the solution is clear. Adjust the final volume with saline.

    • For freebase (if used): Dissolve the compound in a minimal amount of a suitable co-solvent like DMSO (e.g., 5-10% of the final volume). Once dissolved, slowly add sterile 0.9% saline while vortexing to prevent precipitation.

  • Final Concentration: Adjust the final volume with sterile 0.9% saline to achieve the desired final concentration for injection (typically 1-5 mg/mL).

  • Sterilization (Optional but Recommended): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light. For longer-term storage, aliquot and freeze at -20°C or -80°C.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the number of head-twitches in mice following the administration of 5-MeO-DALT as a behavioral proxy for 5-HT2A receptor activation.

Materials:

  • Male or female C57BL/6J mice (or other appropriate strain)

  • Prepared 5-MeO-DALT solution

  • Vehicle control solution

  • Observation chambers (e.g., clear plexiglass cylinders)

  • Video recording equipment (optional but recommended)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into an observation chamber and allow them to habituate for 10-15 minutes.

  • Administration: Administer the 5-MeO-DALT solution or vehicle control via i.p. injection.

  • Observation: Immediately after injection, return the mouse to its observation chamber. Record the number of head-twitches for a predefined period, typically 30-60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Scoring:

    • Manual Scoring: A trained observer, blind to the experimental conditions, should count the number of head-twitches.

    • Automated Scoring: If using video recording, specialized software can be used for automated and unbiased quantification of HTRs.

  • Data Analysis: Compare the number of head-twitches between the drug-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Part 4: Data Presentation and Visualization

Table 1: Factors Contributing to Inconsistent Results in 5-MeO-DALT Animal Studies
Factor Potential Impact Troubleshooting Recommendations
Compound Purity & Stability Inaccurate dosing, confounding effects of impurities, loss of potency over time.Obtain CoA, consider independent analysis, store properly, prepare fresh solutions.
Drug Vehicle Poor solubility leading to inaccurate dosing, direct behavioral effects of the vehicle.Test solubility in different vehicles, run vehicle-only control groups.
Animal Characteristics Sex- and strain-dependent differences in metabolism and receptor sensitivity.Use a single sex and strain for initial studies, analyze data from males and females separately.
Environmental Conditions Circadian rhythm and stress can influence behavioral outcomes.Maintain a strict light-dark cycle, test at the same time of day, ensure a quiet and stable environment.
Pharmacology of 5-MeO-DALT Off-target effects (e.g., at 5-HT1A receptors) can modulate the primary outcome.Conduct detailed dose-response studies, consider using selective antagonists to isolate specific receptor effects.
Diagram 1: Proposed Signaling Pathway of 5-MeO-DALT

G cluster_receptors Serotonin Receptors cluster_effects Behavioral Outcomes MeO_DALT 5-MeO-DALT HT2A 5-HT2A MeO_DALT->HT2A Agonist HT1A 5-HT1A MeO_DALT->HT1A Agonist HTR Head-Twitch Response (HTR) HT2A->HTR Induces Suppression Suppression of HTR HT1A->Suppression Mediates

Caption: Proposed dual-receptor action of 5-MeO-DALT.

Diagram 2: Troubleshooting Workflow for Inconsistent HTR Results

G start Inconsistent HTR Results check_compound Verify Compound Purity & Stability start->check_compound check_vehicle Assess Drug Vehicle start->check_vehicle check_animals Evaluate Animal Factors (Sex/Strain) start->check_animals check_environment Control Environmental Variables start->check_environment check_pharmacology Investigate Pharmacological Complexity start->check_pharmacology solution_compound Source new batch / Optimize storage check_compound->solution_compound solution_vehicle Test alternative vehicles / Run controls check_vehicle->solution_vehicle solution_animals Use single sex/strain / Analyze separately check_animals->solution_animals solution_environment Standardize light cycle & testing time check_environment->solution_environment solution_pharmacology Perform detailed dose-response / Use antagonists check_pharmacology->solution_pharmacology

Caption: A logical workflow for troubleshooting inconsistent HTR data.

References

  • Caspar, A. T., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(25), 7683–7698. [Link]

  • Welsh Emerging Drugs and Identification of Novel Substances Project. (n.d.). Cross-Country Substance Information sheet on 5-MeO-DALT. WEDINOS. [Link]

  • Hryhorczuk, L. M., et al. (1986). A new metabolic pathway for N,N-dimethyltryptamine. Biological Psychiatry, 21(1), 84–93. [Link]

  • Guzman, Y. F., et al. (2022). Potential Differences in Psychedelic Actions Based on Biological Sex. Frontiers in Pharmacology, 13, 891993. [Link]

  • Valle, J., et al. (2021). Dim Light at Night and Constant Darkness: Two Frequently Used Lighting Conditions That Jeopardize the Health and Well-being of Laboratory Rodents. Frontiers in Physiology, 12, 683768. [Link]

  • Guzman, Y. F., et al. (2023). Sex-specific effects of psychedelic drug exposure on central amygdala reactivity and behavioral responding. bioRxiv. [Link]

  • Obreshkova, D., et al. (2018). Metabolic pathways for N,N-dimethyltryptamine (DMT) in humans. ResearchGate. [Link]

  • Dean, J., et al. (2023). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica, 53(8-9), 515-522. [Link]

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology, 167, 107933. [Link]

  • Alves-Simoes, M., et al. (2016). Effects of type of light on mouse circadian behaviour and stress levels. Laboratory Animals, 50(1), 20-30. [Link]

  • Logan, R. W., et al. (2014). Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests. Methods in Enzymology, 552, 111-124. [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. WHO. [Link]

  • Dauchy, R. T., et al. (2011). Effects of Light at Night on Laboratory Animals and Research Outcomes. Journal of the American Association for Laboratory Animal Science, 50(5), 529–536. [Link]

  • Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug Testing and Analysis, 10(1), 184-195. [Link]

  • Guzman, Y. F., et al. (2023). Sex-specific effects of psychedelic drug exposure on central amygdala reactivity and behavioral responding. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Head-twitch response. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 38(4), 252–265. [Link]

  • Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of Neuroscience, 30(44), 14851–14853. [Link]

  • Dauchy, R. T., et al. (2011). Effects of Light at Night on Laboratory Animals and Research Outcomes. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 223(3), 323–334. [Link]

  • Bazovkina, D., et al. (2010). The role of 5‐HT2A receptor and 5‐HT2A/5‐HT1A receptor interaction in the suppression of catalepsy. Genes, Brain and Behavior, 9(5), 524-531. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Jefsen, M., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 5(9), 834-845. [Link]

  • Wingen, M., et al. (2007). The role of 5-HT1a and 5-HT2a receptors in attention and motor control: a mechanistic study in healthy volunteers. Psychopharmacology, 190(3), 391-400. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Drug and Alcohol Dependence, 126(1-2), 1-6. [Link]

  • Guzman, Y. F., et al. (2023). Sex-specific effects of psychedelic drug exposure on central amygdala reactivity and behavioral responding. ResearchGate. [Link]

  • van der Marel, K., et al. (2021). Animal Behavior in Psychedelic Research. ACS Chemical Neuroscience, 12(21), 3953-3973. [Link]

  • McKenna, D. J., & Peroutka, S. J. (1985). Development of tolerance to repeated administration of 5-methoxy-N,N-dimethyltryptamine in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 9(1), 81-85. [Link]

  • Klein, A. K., et al. (2020). Correlation between potency in the head twitch response (HTR) assay and serotonin receptor binding affinities for N,N-diallyltryptamine (DALT) and five ring-substituted derivatives. ResearchGate. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]

  • Jones, R. S. (1981). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 73(2), 485–493. [Link]

  • Jones, R. S. (1981). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 73(2), 485–493. [Link]

  • Kozell, L. B., et al. (2023). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 385(2), 153-164. [Link]

  • Kumar, V., & Kumar, S. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. [Link]

  • Costa, L., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Neuroscience, 15, 722249. [Link]

Sources

Technical Support Center: N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and quality of your research.

Introduction to 5-MeO-DALT and the Importance of Purity

N,N-Diallyl-5-methoxytryptamine, a synthetic tryptamine, has garnered interest within various research fields.[1][2] As with any psychoactive compound intended for research, particularly in pharmacology and neuroscience, ensuring high purity is paramount. The presence of impurities, even in trace amounts, can significantly alter the compound's pharmacological profile, lead to inconsistent experimental results, and pose potential toxicological risks.

This guide will focus on the analytical techniques used to assess the purity of 5-MeO-DALT and identify common impurities that may arise during its synthesis, most notably through the widely used Speeter-Anthony tryptamine synthesis.[3]

Troubleshooting Guide: Purity Analysis of 5-MeO-DALT

This section addresses specific issues you may encounter during the analysis of 5-MeO-DALT, providing a systematic approach to problem-solving.

Unexpected Peaks in Your HPLC-UV Chromatogram

Problem: Your HPLC-UV analysis of a synthesized batch of 5-MeO-DALT shows one or more unexpected peaks in addition to the main product peak.

Causality: Unexpected peaks typically represent impurities from the synthesis, degradation products, or contaminants. The Speeter-Anthony synthesis, a common route for producing N,N-dialkylated tryptamines, can yield several side products if not carried out under optimal conditions.[4]

Troubleshooting Workflow:

HPLC_Troubleshooting start Unexpected HPLC Peaks check_blanks Step 1: Analyze Blanks - Solvent blank - Mobile phase blank start->check_blanks Start identify_source Step 2: Identify Source of Peaks - Compare with starting material chromatograms - Review synthesis pathway for potential side products check_blanks->identify_source If peaks are not in blanks characterize_impurity Step 3: Characterize Impurity - Collect fraction and analyze by MS and NMR - Compare retention times with known standards if available identify_source->characterize_impurity If peaks are synthesis-related optimize_purification Step 4: Optimize Purification - Adjust column chromatography parameters (solvent gradient, stationary phase) - Consider recrystallization characterize_impurity->optimize_purification Once impurity is tentatively identified reanalyze Step 5: Re-analyze Purified Product optimize_purification->reanalyze After purification

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Guide:

  • Analyze Blanks: First, inject your solvent blank (the solvent used to dissolve the sample) and a mobile phase blank. This will help you rule out contamination from your analytical system.

  • Identify the Source:

    • Compare the chromatogram to that of your starting materials (e.g., 5-methoxy-indole). Unreacted starting materials are a common source of impurities.

    • Consult the "Common Impurities" section below to see if the retention times of your unknown peaks match those of likely side products from the Speeter-Anthony synthesis.

  • Characterize the Impurity:

    • If you have access to HPLC-MS, determine the mass-to-charge ratio (m/z) of the unknown peak. This is a powerful tool for identification.

    • If possible, perform fraction collection of the impurity peak and analyze it by Nuclear Magnetic Resonance (NMR) for structural elucidation.

  • Optimize Purification:

    • If the impurities are identified as synthesis-related, revisit your purification protocol. Adjusting the solvent gradient in your column chromatography or changing the stationary phase may be necessary.

    • Recrystallization can be an effective final purification step for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 5-MeO-DALT synthesized via the Speeter-Anthony route?

The Speeter-Anthony synthesis involves the reaction of a substituted indole with oxalyl chloride, followed by amination and reduction. Based on studies of similar tryptamine syntheses, the following are the most probable impurities[4]:

  • Unreacted Starting Materials: 5-methoxyindole.

  • Incomplete Reduction Products: The intermediate glyoxylamide (2-(5-methoxy-1H-indol-3-yl)-N,N-diallyl-2-oxoacetamide). This is a key impurity to monitor.

  • Over-alkylation/Side Reactions: While less common with secondary amines like diallylamine, side reactions on the indole ring are possible under harsh conditions.

  • Degradation Products: 5-methoxytryptamines can be susceptible to oxidation and O-demethylation, especially if exposed to light, air, or harsh pH conditions over time.[3]

Potential Impurity Chemical Name Typical Origin
5-methoxyindole5-methoxy-1H-indoleUnreacted starting material
Glyoxylamide Intermediate2-(5-methoxy-1H-indol-3-yl)-N,N-diallyl-2-oxoacetamideIncomplete reduction
5-HO-DALTN,N-diallyl-5-hydroxytryptamineO-demethylation (degradation)
Q2: What are the key spectral characteristics of pure 5-MeO-DALT?
  • ¹H NMR (in CDCl₃): Expect to see characteristic signals for the methoxy group (a singlet around 3.8 ppm), the protons on the diallyl groups (multiplets in the 5-6 ppm region for the vinyl protons and doublets around 3.2 ppm for the methylene protons), and the aromatic protons of the indole ring.

  • ¹³C NMR: Key signals will include the methoxy carbon, carbons of the indole ring, and the carbons of the diallyl groups.

  • GC-MS (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 270. Key fragment ions will correspond to the loss of an allyl group and cleavage of the ethylamine side chain.[5]

  • UV Spectroscopy: 5-MeO-DALT typically exhibits maximum absorbance (λmax) around 220-224 nm and 279 nm.[3]

Q3: Which analytical technique is best for routine purity checks of 5-MeO-DALT?

For routine purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the most practical and widely used method. It is robust, provides quantitative data on purity, and can separate a wide range of potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for identifying volatile impurities and confirming the identity of the main peak. For definitive structural confirmation and characterization of unknown impurities, NMR spectroscopy is indispensable.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general method for the analysis of 5-MeO-DALT. It may require optimization based on your specific instrumentation and the impurity profile of your sample.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C18 column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm and 280 nm.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of your 5-MeO-DALT sample.

  • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis and Interpretation:

  • Inject 10 µL of the prepared sample.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of 5-MeO-DALT by the total peak area of all components and multiplying by 100%.

HPLC_Protocol start Start: HPLC Analysis prep_sample Sample Preparation - Dissolve in Methanol/ACN - Dilute with mobile phase - Filter start->prep_sample hplc_run HPLC Run - C18 column - Water/ACN gradient with TFA - UV detection at 224/280 nm prep_sample->hplc_run data_analysis Data Analysis - Integrate all peaks - Calculate % purity hplc_run->data_analysis end End: Purity Report data_analysis->end

Caption: A streamlined workflow for HPLC purity analysis.

Protocol 2: Identification by GC-MS

This protocol is suitable for the confirmation of identity and identification of volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, DB-5MS), is recommended (e.g., 30 m x 0.25 mm x 0.25 µm).[6]

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.[6]

  • Injection Mode: Splitless (1 µL injection volume).

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of 5-MeO-DALT in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.[7]

  • Ensure the sample is free of non-volatile materials.

5. Data Analysis:

  • Compare the obtained mass spectrum of the main peak with a reference spectrum for 5-MeO-DALT.

  • Analyze the mass spectra of any impurity peaks and compare them to libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities.

References

  • Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. The Analyst, 129(11), 1047–1057. [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(6), x200498. [Link]

  • Brandt, S. D., Tearavarich, R., Dempster, N., Cozzi, N. V., & Daley, P. F. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 4(1), 24–32. [Link]

  • Restek. (n.d.). Troubleshooting Guide for Gas Chromatography. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 675-681. [Link]

  • Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in neuro-psychopharmacology & biological psychiatry, 39(2), 259–262. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32065-32074. [Link]

  • Wikipedia. (2023). Speeter–Anthony tryptamine synthesis. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. University of Hertfordshire. [Link]

  • Wikipedia. (2023). 5-MeO-DALT. [Link]

  • ResearchGate. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. [Link]

Sources

Technical Support Center: Accurate Quantification of 5-MeO-DALT

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate measurement of 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on instrument calibration, method validation, and troubleshooting. Our goal is to equip you with the expertise to generate reliable and reproducible quantitative data for this novel psychoactive substance (NPS).

Introduction to 5-MeO-DALT Analysis

5-MeO-DALT is a synthetic tryptamine that requires precise and accurate analytical methods for its detection and quantification, particularly in forensic toxicology and clinical research.[1] The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[2] This guide will delve into the critical aspects of calibrating and troubleshooting these systems to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying 5-MeO-DALT?

A: Both GC-MS and LC-MS/MS are considered gold-standard techniques for the analysis of designer drugs like 5-MeO-DALT.[3][4] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex biological matrices, as it typically requires less sample preparation and can often analyze the parent compound without derivatization.[5] GC-MS is also a robust and widely used method, though it may require derivatization to improve the chromatographic properties of the analyte.[3]

Q2: Where can I obtain a certified reference material (CRM) for 5-MeO-DALT?

A: Certified reference materials are crucial for accurate calibration and quality control. A certified solution of 5-MeO-DALT is available from suppliers like Cerilliant (a part of MilliporeSigma/Sigma-Aldrich), which provides a certified reference material suitable for forensic and clinical toxicology applications.[6][7]

Q3: What are the key validation parameters I need to assess for my 5-MeO-DALT quantitative method?

A: According to guidelines from forensic toxicology bodies, a full method validation should, at a minimum, assess the following parameters: accuracy, precision, selectivity (specificity), limit of detection (LOD), limit of quantitation (LOQ), linearity, and stability.[8][9] For a comprehensive guide on method validation in forensic science, refer to the guidelines published by the United Nations Office on Drugs and Crime (UNODC).[7][10][11]

Q4: What is a matrix effect and how can I mitigate it in my LC-MS/MS analysis of 5-MeO-DALT?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5][12] This can significantly impact the accuracy and precision of your results. To mitigate matrix effects, you can employ several strategies:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[13]

  • Chromatographic Separation: Optimize your HPLC method to separate 5-MeO-DALT from matrix components that cause ion suppression.[14]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction, chromatography, and ionization.[15]

  • Matrix-Matched Calibrators: Preparing your calibration standards in a blank matrix that is representative of your samples can also help to compensate for consistent matrix effects.[5]

Instrument Calibration and System Suitability

Proper instrument calibration is the foundation of accurate quantitative analysis. The goal is to establish a reliable relationship between the instrument's response and the concentration of 5-MeO-DALT.

Calibration Workflow

Caption: A generalized workflow for instrument calibration.

Step-by-Step Calibration Protocols

A detailed standard operating procedure (SOP) for HPLC calibration is essential for ensuring the reliability of quantitative results.[9][16]

1. System Preparation & Equilibration:

  • Prepare the mobile phase as specified in your analytical method. Ensure it is properly degassed.
  • Purge the pump lines to remove any air bubbles.
  • Install the appropriate HPLC column and allow the system to equilibrate with the mobile phase until a stable baseline is achieved. This may take 30 minutes or longer.[13]

2. System Suitability Test (SST):

  • Before running your calibration curve, perform a system suitability test to ensure the chromatographic system is performing adequately.[3][17]
  • Inject a mid-concentration standard solution multiple times (e.g., n=5).
  • Evaluate the following parameters against your pre-defined acceptance criteria:
  • Retention Time Reproducibility: Relative Standard Deviation (RSD) should typically be ≤ 1%.
  • Peak Area Precision: RSD should typically be ≤ 2%.
  • Peak Tailing Factor: Should be between 0.8 and 1.5.
  • Theoretical Plates (Column Efficiency): Should meet a minimum value specified in your method.

3. Calibration Curve Construction:

  • Prepare a series of calibration standards (at least 5-6 concentration levels) spanning the expected concentration range of your samples. These should be prepared from a certified reference material.[6]
  • Include a blank sample (matrix without the analyte) and a zero sample (matrix with internal standard but no analyte).
  • Inject each calibration standard in triplicate.
  • Plot the peak area ratio (analyte peak area / internal standard peak area) against the known concentration of the standards.
  • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.995.

4. Quality Control (QC) Sample Analysis:

  • Analyze QC samples at a minimum of three concentration levels (low, medium, and high) prepared from a separate stock solution from your calibration standards.
  • The calculated concentrations of the QC samples should be within ±15% of their nominal values (or ±20% for the lower limit of quantitation).[4]

The calibration of a GC-MS system for quantitative forensic analysis follows a similar logic to HPLC, with some instrument-specific considerations.[18][19]

1. Instrument Checkout & Tuning:

  • Ensure the carrier gas flow is stable and the injector and detector temperatures are at their setpoints.
  • Perform a mass spectrometer tune (e.g., using perfluorotributylamine - PFTBA) to verify mass accuracy, resolution, and ion abundances.[20]

2. System Suitability:

  • Inject a mid-concentration standard to check for proper peak shape, retention time, and detector response.

3. Calibration Curve:

  • Prepare a series of calibration standards with the addition of an appropriate internal standard. For GC-MS, a deuterated analog of 5-MeO-DALT would be an ideal internal standard.
  • Analyze the standards using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least two to three characteristic ions for 5-MeO-DALT.
  • Construct the calibration curve by plotting the peak area ratio of the target ion of 5-MeO-DALT to the target ion of the internal standard against the concentration.

4. Quality Control:

  • Analyze QC samples at different concentrations to verify the accuracy and precision of the calibration.
ParameterHPLC-UV/PDA Acceptance CriteriaGC-MS Acceptance CriteriaLC-MS/MS Acceptance Criteria
Calibration Curve (r²) ≥ 0.995≥ 0.99≥ 0.99
QC Sample Accuracy ± 15% of nominal value± 20% of nominal value± 15% of nominal value
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)≤ 20%≤ 15% (≤ 20% at LLOQ)
System Suitability (RSD) Retention Time: ≤ 1%, Peak Area: ≤ 2%Retention Time: ≤ 2%, Peak Area: ≤ 15%Retention Time: ≤ 2%, Peak Area: ≤ 15%
Peak Tailing Factor 0.8 - 1.50.8 - 2.00.8 - 1.5

Table 1: Typical acceptance criteria for instrument calibration and system suitability in forensic toxicology. These values may vary based on specific laboratory SOPs and regulatory guidelines.

Troubleshooting Guides

Common Chromatographic Problems

Caption: Common troubleshooting pathways for chromatographic issues.

  • Symptom: The peak is asymmetrical with a prolonged tail.

  • Causality: 5-MeO-DALT is a basic compound containing a tertiary amine. This functional group can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups (e.g., using a phosphate buffer at pH 7). Alternatively, lower the pH (e.g., with 0.1% formic acid) to protonate the 5-MeO-DALT, which can sometimes improve peak shape, although this may reduce retention.

    • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column to minimize the number of accessible silanol groups.

    • Reduce Injection Volume: Injecting too much sample can overload the column and cause peak tailing.[8][21]

  • Symptom: The retention time of 5-MeO-DALT and/or the internal standard varies between injections.

  • Causality: Inconsistent mobile phase composition, fluctuating flow rates, or temperature changes can all lead to shifts in retention time.[22]

  • Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate.

    • Column Thermostatting: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.

  • Symptom: The signal for 5-MeO-DALT is significantly lower than expected or absent.

  • Causality: This can be due to a variety of factors, including ion suppression from the matrix, sample degradation, or instrument issues.[13]

  • Solutions:

    • Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the retention time of 5-MeO-DALT, improve the sample clean-up procedure or adjust the chromatography to separate it from the interfering components.[12]

    • Check Sample Stability: Tryptamines can be susceptible to degradation. Ensure proper sample storage and handling.

    • Instrument Check: Verify that the mass spectrometer is properly tuned and that there are no clogs or leaks in the system. Ensure the electrospray needle is correctly positioned and free of blockages.

  • Symptom: Inconsistent peak areas or retention times across replicate injections.

  • Causality: This can be caused by issues with the injection process, leaks in the system, or degradation of the analyte in the hot injector.[22]

  • Solutions:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner can lead to analyte adsorption or degradation.[23]

    • Check for Leaks: Use an electronic leak detector to check for leaks in the carrier gas lines and at the column connections.

    • Optimize Injection Parameters: Ensure the injection speed and volume are consistent. For thermally labile compounds, a lower injection temperature or a different injection technique (e.g., pulsed splitless) may be necessary.

Conclusion

The accurate quantification of 5-MeO-DALT requires a systematic and rigorous approach to instrument calibration, method validation, and troubleshooting. By understanding the underlying principles of the analytical techniques and potential sources of error, researchers can develop robust and reliable methods that produce high-quality, defensible data. This guide provides a framework for achieving this, grounded in established best practices from the forensic and analytical chemistry communities.

References

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment. [Link]

  • United Nations Digital Library. Guidance for the validation of analytical methodology and calibration of equipment used for testing of illicit drugs in seized materials and biological specimens. [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Office of Justice Programs. (2005). Validation of Analytical Methods. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • National Institute of Standards and Technology. Drugs & toxicology. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • AAFS Standards Board. Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • National Institute of Standards and Technology. (2020). ANSI/ASB Standard 036-19 Standard Practices for Method Validation in Forensic Toxicology, 2019, 1st Ed.. [Link]

  • UW-Madison Libraries. Guidance for the validation of analytical methodology and calibration of equipment used for testing of illicit drugs in seized materials and biological specimens. [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]

  • Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • Chromtech. LC/MS/MS System Suitability Test Mix for Drug Analysis. [Link]

  • National Institute of Standards and Technology. (2025). Forensic Analysts: Need to Validate Your Rapid GC-MS? NIST Offers a Template. [Link]

  • Oklahoma.gov. (2024). Toxicology Standard Operating Procedures. [Link]

  • DEA.gov. (2019). Analysis of Drugs Manual. [Link]

  • ResearchGate. (2014). (PDF) Guidelines on sampling of illicit drugs for quantitative analysis. [Link]

  • AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. [Link]

  • Al-Saffar, Y., Stephanson, N. N., & Beck, O. (2013). Multicomponent LC-MS/MS screening method for detection of new psychoactive drugs, legal highs, in urine-experience from the Swedish population. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 930, 112–120. [Link]

  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Gracia-Lor, E., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug testing and analysis, 12(6), 785–797. [Link]

  • DEA.gov. (2021). Analysis of Drugs Manual. [Link]

  • Virginia Department of Forensic Science. (2023). 221-D100 Controlled Substances Procedures Manual. [Link]

  • Hewavitharana, A. K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Reddit. (2024). Recommended internal standards for non target screening method. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Department of Forensic Sciences. (2022). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. [Link]

  • Staeheli, S. N., et al. (2019). LC‐MS/MS Screening Method Using Information‐Dependent Acquisition of Enhanced Product Ion Mass Spectra for Synthetic Cannabinoids Including Metabolites in Urine. Drug Testing and Analysis. [Link]

  • Li, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • NYC.gov. (2015). FORENSIC TOXICOLOGY LABORATORY. [Link]

  • Pharmaguideline. HPLC Calibration Procedure. [Link]

  • Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. [Link]

  • Zancajo, R., & Montalvo, G. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. LCGC International. [Link]

  • Papaseit, E., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International journal of molecular sciences, 21(23), 9279. [Link]

  • SOFT / AAFS. (2006). FORENSIC TOXICOLOGY LABORATORY GUIDELINES. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Tryptamine. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Dolan, J. W. (2014). When Should an Internal Standard be Used?. LCGC North America. [Link]

  • Patsnap Eureka. (2025). How to Calibrate HPLC for Accurate Quantitative Analysis. [Link]

  • ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. [Link]

  • ResearchGate. (2025). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 5-MeO-DALT

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). This guide is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability, ensuring consistent product quality and reliable experimental outcomes. We will explore this topic through the lens of modern pharmaceutical development principles, focusing on a deep mechanistic understanding of the synthesis process.

A Modern Approach: Quality by Design (QbD) in 5-MeO-DALT Synthesis

To effectively control variability, we must move beyond simply following a recipe and address the foundational principles of process control. Quality by Design (QbD) is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[1][2][3] The goal is to build quality into the product from the outset, rather than relying on end-product testing.[4]

A key component of QbD is Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[5][6][7] By implementing PAT, we can monitor processes in real-time, leading to a deeper understanding and control over the final product's quality.[8][9]

This guide is structured to help you implement these principles in your laboratory.

cluster_0 Quality by Design (QbD) Framework for 5-MeO-DALT Synthesis TPP 1. Define Target Product Profile (TPP) (e.g., Purity >99.5%, Specific Crystalline Form) CQA 2. Identify Critical Quality Attributes (CQAs) (e.g., Impurity Profile, Assay, Physical Appearance) TPP->CQA Risk 3. Risk Assessment Link Material Attributes & Process Parameters to CQAs CQA->Risk DS 4. Develop a Design Space (e.g., Temperature Range, Reagent Stoichiometry) Risk->DS CS 5. Implement a Control Strategy (e.g., In-Process Controls, PAT, Raw Material Specs) DS->CS CI 6. Continual Improvement Lifecycle Management CS->CI

Caption: A framework illustrating the Quality by Design (QbD) approach.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 5-MeO-DALT, presented in a question-and-answer format. The most common synthetic route is the Speeter and Anthony procedure, which involves the acylation of a substituted indole followed by reduction.[10][11]

Category 1: Yield and Purity

Question: My final yield is consistently low. What are the likely causes?

Answer: Low yield can stem from several stages of the synthesis. Let's break down the possibilities:

  • Incomplete Acylation: The first step involves reacting the indole starting material (e.g., 5-methoxy-2-methylindole) with an acylating agent (like oxalyl chloride) to form a glyoxalylamide intermediate after amination.[12] If this reaction does not go to completion, the subsequent reduction step will naturally result in a lower yield of the final product.

    • Causality: Moisture in your reaction setup can quench the highly reactive acylating agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole spot has completely disappeared.

  • Over-reduction or Side Reactions: The reduction of the glyoxalylamide intermediate, typically with a strong reducing agent like lithium aluminum hydride (LAH), is a critical step.[12]

    • Causality: Excessive heat or prolonged reaction times can lead to the formation of undesired side products or degradation of the sensitive indole ring.

    • Solution: Maintain strict temperature control during the LAH addition (typically an ice bath) and monitor the reaction closely. Quench the reaction promptly once the starting amide is consumed.

  • Poor Workup and Extraction: Tryptamines can be tricky to handle during workup.[13]

    • Causality: 5-MeO-DALT, as a freebase, has some solubility in both organic and aqueous layers, especially if the pH is not optimal. Emulsions can also form, trapping the product.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction to keep the tryptamine in its freebase form, maximizing its partitioning into the organic solvent. If an emulsion forms, adding a small amount of brine can help break it.

Question: My final product is discolored (e.g., yellow, brown, or oily) instead of a white crystalline solid. Why?

Answer: Discoloration is a classic sign of impurities. The color can provide clues to the identity of the contaminants.

  • Oxidation: The indole nucleus is susceptible to oxidation, which often produces colored impurities.

    • Causality: Exposure to air and light, especially over long periods or at elevated temperatures during workup (like solvent evaporation), can cause degradation.[13]

    • Solution: Perform extractions and solvent removal as quickly as possible. Use a rotary evaporator at a moderate temperature. Storing the final product under an inert atmosphere and protected from light can improve long-term stability.

  • Residual Starting Materials/Intermediates: Incomplete reactions can leave colored starting materials or intermediates in your final product.

    • Causality: As mentioned, incomplete acylation or reduction will lead to carry-over.

    • Solution: Effective purification is key. Column chromatography or recrystallization are often necessary to remove these impurities. A study on 5-MeO-DMT synthesis noted that using activated charcoal during the salt formation step helped minimize color variations linked to different sources of starting materials.[14]

  • Solvent Impurities:

    • Causality: Using unstabilized or lower-grade solvents (e.g., older bottles of THF containing peroxides) can introduce impurities that react with your compound.

    • Solution: Use fresh, high-purity, and appropriately stabilized solvents for both the reaction and purification steps.

start Low Purity Detected (e.g., by HPLC, NMR) q1 Are there peaks corresponding to starting materials? start->q1 a1 Incomplete Reaction: - Increase reaction time/temp - Check reagent quality - Re-purify batch q1->a1 Yes q2 Are there unidentified peaks? q1->q2 No end_node Purity Improved a1->end_node a2 Side Reaction/Degradation: - Lower reaction temp - Check for air/moisture leaks - Use higher purity solvents - Characterize impurity (MS) q2->a2 Yes q3 Is the product discolored or oily? q2->q3 No a2->end_node a3 Oxidation/High MW Impurities: - Minimize air/light exposure - Use charcoal treatment - Optimize recrystallization solvent q3->a3 Yes a3->end_node

Caption: A troubleshooting decision tree for purity issues.

Question: I'm seeing unexpected peaks in my NMR/GC-MS analysis. What could they be?

Answer: Unexpected peaks indicate the presence of impurities or isomers that need to be identified and controlled.

Potential Impurity Likely Source Analytical Signature Mitigation Strategy
Unreacted 5-Methoxytryptamine Incomplete N-alkylation (if using this route instead of Speeter-Anthony).A primary amine signature in NMR/IR; different retention time in GC/HPLC.Drive reaction to completion; use appropriate stoichiometry of allyl bromide.
Mono-allylated Tryptamine Incomplete N-alkylation.A secondary amine signature; distinct mass in MS.Increase reaction time or temperature; use a slight excess of the alkylating agent.
Over-alkylated Quaternary Salt Excessively harsh alkylation conditions.Highly polar; may not elute from GC. Visible in LC-MS.Use a non-nucleophilic base (e.g., Hunig's base) and control stoichiometry carefully.
Oxidized Indole Species Air exposure during workup or storage.Complex aromatic signals in NMR; higher mass peaks in MS.Work under inert atmosphere; use antioxidants if necessary; store properly.
Residual Solvents Inadequate drying of the final product.Characteristic peaks in ¹H NMR (e.g., DCM, Ethyl Acetate).Dry the product under high vacuum for an extended period.

Comprehensive analytical characterization using multiple techniques is crucial for identifying unknown impurities.[10][11][15][16]

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of my starting materials?

A1: It is absolutely critical. The quality of your raw materials directly impacts the quality of your final product.[17][18] For example, variability in the purity of the starting indole can introduce impurities that are difficult to remove later. A study on the synthesis of 5-MeO-DMT succinate found that color variation in the final product was correlated with the commercial source of a key starting material, even when all lots tested above 98% purity.[14]

  • Best Practice: Always source high-purity starting materials from reputable suppliers. Characterize incoming materials (e.g., via melting point, NMR) to establish a baseline before starting the synthesis.

Q2: What is the best way to purify the final 5-MeO-DALT freebase?

A2: The choice of purification method depends on the impurity profile.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline final product. Finding the right solvent system is key. A common approach for tryptamines is to use a nonpolar solvent like hexane or toluene, sometimes with a small amount of a more polar co-solvent like ethyl acetate or isopropanol to aid dissolution.[19]

  • Column Chromatography: If recrystallization fails to remove impurities with similar polarity to your product, silica gel chromatography is necessary. A mobile phase of dichloromethane with a small percentage of methanol and a trace of triethylamine (to prevent the amine from sticking to the acidic silica) is a good starting point.

  • Acid/Base Salt Formation: The product can be purified by forming a salt (e.g., fumarate or succinate), which can be selectively precipitated and crystallized.[14][20] The purified salt can then be converted back to the freebase if required.

Q3: Can I use Process Analytical Technology (PAT) in a research lab setting?

A3: Yes. While often associated with large-scale manufacturing, the principles of PAT are scalable.[8] In a research setting, this could mean using techniques like in-situ FTIR or Raman spectroscopy to monitor reaction kinetics in real-time. This provides a much richer dataset than traditional single-point analysis (like TLC), allowing you to understand how parameters like temperature and addition rate affect the reaction pathway and impurity formation.[6] This data is invaluable for developing a robust process that minimizes variability.

Q4: How can I ensure my analytical methods are reliable for detecting variability?

A4: Your analytical methods are your eyes on the process. They must be fit for purpose.

  • Method Specificity: Use a method that can separate the main compound from known impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is generally superior to Gas Chromatography (GC) for this, as it avoids high temperatures that can degrade the sample.[17][21]

  • Sensitivity: The method must be sensitive enough to detect and quantify impurities at the levels you care about (e.g., <0.1%).

  • Reference Standards: Use a well-characterized reference standard for 5-MeO-DALT to accurately quantify purity and assay. Without a reliable standard, batch-to-batch comparisons are meaningless.

Key Experimental Protocols
Protocol 1: General Recrystallization of 5-MeO-DALT Freebase

This protocol provides a general workflow. The ideal solvent system must be determined empirically.

  • Solvent Screening: In small vials, test the solubility of your crude 5-MeO-DALT in various solvents (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Characterize the final product by HPLC, NMR, and melting point to confirm purity.

Protocol 2: HPLC Sample Preparation and Analysis
  • Standard Preparation: Accurately weigh approximately 5 mg of your 5-MeO-DALT reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water). This gives a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare your synthesized batch of 5-MeO-DALT in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and the sample. Compare the retention times to confirm identity. Calculate the purity of your sample by the area percent method (Area of Main Peak / Total Area of All Peaks * 100).

cluster_1 Speeter & Anthony Synthesis Workflow for 5-MeO-DALT Indole 5-Methoxyindole Derivative Acyl Step 1: Acylation (e.g., Oxalyl Chloride) Indole->Acyl CPP: Temp, Stoich. Amine Step 2: Amination (Diallylamine) Acyl->Amine CPP: Temp, Addition Rate Intermediate Glyoxalylamide Intermediate Amine->Intermediate Reduce Step 3: Reduction (e.g., LAH) Intermediate->Reduce CPP: Temp, Quench Time Crude Crude 5-MeO-DALT Reduce->Crude Purify Step 4: Purification (Recrystallization / Chromatography) Crude->Purify CQA Check: Impurity Profile Final Pure 5-MeO-DALT Purify->Final Final CQA Check: Purity >99%

Caption: A simplified workflow for 5-MeO-DALT synthesis highlighting Critical Process Parameters (CPPs).

References
  • Vertex AI Search Result[5]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[7]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24–32. [Link: researchgate.
  • Vertex AI Search Result[24]

  • Cosola, A., et al. (2011). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry, 29(8), 858-869. [Link: maps.org/research-archive/w3pb/2010/2010_Brandt_22837_1.pdf]
  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32055–32065. [Link: https://pubs.acs.org/doi/10.1021/acsomega.0c04938]
  • Alexander Shulgin Research Institute. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link: ariadne-gen.
  • Brandt, S. D., et al. (2017). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis, 9(4), 553–567. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5413917/]
  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link: https://www.who.int/publications/m/item/critical-review-report-5-meo-dalt]
  • Google Patents. (2023). Method for preparing a tryptamine derivative. (WO2023002005A1). [Link: https://patents.google.
  • National Library of Medicine. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/22290829/]
  • Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=47424]
  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Sciencemadness.org. (2011). Synthesis N,N-Dimethyl tryptamine. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=13567]
  • Technology Networks. (2022). Quality Control During Drug Development. [Link: https://www.technologynetworks.com/drug-discovery/articles/quality-control-during-drug-development-368259]
  • Vertex AI Search Result[32]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[34]

  • European Medicines Agency. (n.d.). Quality by design. [Link: https://www.ema.europa.eu/en/human-regulatory-research-development/quality-design]
  • OMICS International. (2024). Quality Control Strategies for Drug Development and Manufacturing. [Link: https://www.omicsonline.org/open-access/quality-control-strategies-for-drug-development-and-manufacturing-124979.html]
  • Vertex AI Search Result[35]

  • Mettler Toledo. (n.d.). What Is Quality by Design (QbD)?. [Link: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/quality-by-design-qbd.html]
  • Vertex AI Search Result[36]

  • Polypeptide. (n.d.). Quality by Design: A Peptide CMO Approach. [Link: https://www.polypeptide.com/quality-by-design-qbd/]
  • Vertex AI Search Result[37]

  • Vertex AI Search Result[38]

  • National Library of Medicine. (2016). A Quality by Design Approach to Developing and Manufacturing Polymeric Nanoparticle Drug Products. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/27048108/]
  • Vertex AI Search Result[39]

  • ResearchGate. (2015). (PDF) Quality by Design (QbD): Principles, underlying concepts, and regulatory prospects. [Link: https://www.researchgate.
  • Vertex AI Search Result[40]

Sources

Validation & Comparative

A Comparative Pharmacological Analysis: N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) vs. 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), two psychoactive tryptamines of significant interest within the scientific community. While structurally related, these compounds exhibit distinct pharmacological profiles that warrant a detailed comparative analysis for researchers engaged in neuropharmacology and drug discovery.

Structural and Physicochemical Distinctions

At the molecular level, 5-MeO-DALT and 5-MeO-DMT share a common 5-methoxytryptamine core. The key distinction lies in the N,N-disubstitution at the terminal amine. 5-MeO-DMT possesses two methyl (-CH₃) groups, whereas 5-MeO-DALT features two larger allyl (-CH₂CH=CH₂) groups. This structural alteration significantly influences the molecule's steric bulk and lipophilicity, which in turn impacts its interaction with various receptor systems.

Chemical Structures:

  • 5-MeO-DMT: C₁₃H₁₈N₂O

  • 5-MeO-DALT: C₁₇H₂₂N₂O

The increased size of the diallyl substitutions in 5-MeO-DALT contributes to a larger molecular volume compared to the dimethyl substitutions in 5-MeO-DMT.

Comparative Receptor Binding and Functional Activity

The primary molecular targets for both compounds are serotonin (5-HT) receptors, though their affinity and functional activity profiles exhibit notable differences. The following table summarizes key binding affinity (Ki) and functional activity (EC₅₀ and Eₘₐₓ) data at select human serotonin receptors and the serotonin transporter (SERT).

Target5-MeO-DMT5-MeO-DALT
5-HT₁A Receptor Ki (nM) 2.57 ± 0.09[1]3.26 ± 0.39[1]
5-HT₂A Receptor Ki (nM) 105 ± 22[1]71.7 ± 14.8[1]
SERT Ki (nM) 14,510 ± 2925[1]1189 ± 96[1]
5-HT₂A Receptor EC₅₀ (nM) 5.28 ± 1.87[1]11.3 ± 3.3[1]
5-HT₂A Receptor Eₘₐₓ (% 5-HT) 100 ± 5[1]99 ± 2[1]

Interpretation of Data:

From the data presented, both 5-MeO-DMT and 5-MeO-DALT demonstrate high affinity for the 5-HT₁A receptor, with Ki values in the low nanomolar range.[1] Interestingly, 5-MeO-DALT displays a slightly higher affinity for the 5-HT₂A receptor compared to 5-MeO-DMT.[1] Both compounds act as full agonists at the 5-HT₂A receptor in calcium mobilization assays, indicating their ability to elicit a maximal response comparable to the endogenous ligand, serotonin.[1]

A significant point of divergence is their affinity for the serotonin transporter (SERT). 5-MeO-DALT exhibits a substantially higher affinity for SERT than 5-MeO-DMT, suggesting a more pronounced interaction with the serotonin reuptake mechanism.[1]

Signaling Pathways and Mechanism of Action

The subjective and physiological effects of these tryptamines are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the 5-HT₁A and 5-HT₂A receptors.

5-HT₁A Receptor Signaling

Activation of the 5-HT₁A receptor, a member of the Gi/o-coupled receptor family, leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is associated with the modulation of neuronal firing and has been implicated in the anxiolytic and antidepressant effects of some serotonergic compounds.[2][3]

Caption: 5-HT₁A Receptor Gi/o-Coupled Signaling Pathway.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is coupled to the Gq/G₁₁ signaling pathway.[4] Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is central to the psychoactive effects of classic hallucinogens.[4] 5-MeO-DMT has been shown to be a biased agonist at the 5-HT₂A receptor, preferentially activating the Gq pathway over the β-arrestin2 pathway, which may contribute to a lack of rapid tolerance development.

Caption: 5-HT₂A Receptor Gq/G₁₁-Coupled Signaling Pathway.

Pharmacokinetic Profiles

5-MeO-DMT

5-MeO-DMT is characterized by a rapid onset and short duration of action, particularly when administered via inhalation.[5] It is primarily metabolized by monoamine oxidase A (MAO-A) through oxidative deamination and by cytochrome P450 2D6 (CYP2D6) via O-demethylation to its active metabolite, bufotenin.[6] Co-administration with MAO inhibitors can significantly prolong its effects and increase its oral bioavailability.[6]

5-MeO-DALT

The pharmacokinetics of 5-MeO-DALT are less extensively characterized. The primary metabolic pathways are reported to be O-demethylation, hydroxylation, and N-deallylation. The duration of action is generally considered to be longer than that of 5-MeO-DMT, particularly when taken orally.

Pharmacodynamics and In Vivo Effects

5-MeO-DMT

5-MeO-DMT is a potent psychoactive substance, with its effects being primarily mediated by its agonist activity at 5-HT₁A and 5-HT₂A receptors.[4] The subjective experience is often described as profound and intense, with a lesser emphasis on visual hallucinations compared to classic psychedelics.[5] Its potent 5-HT₁A agonism is thought to contribute significantly to its unique psychological effects.[2][3]

5-MeO-DALT

In preclinical studies, 5-MeO-DALT has been shown to substitute for the classic hallucinogen DOM in drug discrimination studies, a behavioral effect mediated by 5-HT₂A receptor activation. The subjective effects in humans are reported to include mood enhancement and closed-eye visuals. The higher affinity of 5-MeO-DALT for SERT may also contribute to its overall pharmacodynamic profile, potentially through a mild serotonin reuptake-inhibiting effect.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂A) in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (5-MeO-DALT or 5-MeO-DMT).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand.

    • Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization) for 5-HT₂A Receptor

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the 5-HT₂A receptor.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the human 5-HT₂A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (5-MeO-DALT or 5-MeO-DMT) and a reference agonist (e.g., serotonin).

    • Add the diluted compounds to the respective wells of the cell plate.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity of each well over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, a downstream effect of 5-HT₂A receptor activation.

  • Data Analysis:

    • For each concentration of the test compound, determine the peak fluorescence response.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response as a percentage of the response to the reference agonist).

Conclusion

N,N-Diallyl-5-methoxytryptamine and 5-Methoxy-N,N-dimethyltryptamine, while sharing a common tryptamine scaffold, exhibit distinct pharmacological profiles. 5-MeO-DALT's higher affinity for the 5-HT₂A receptor and significantly greater affinity for the serotonin transporter differentiate it from the well-characterized 5-MeO-DMT. These differences in receptor interaction likely translate to variations in their in vivo effects and subjective experiences. For researchers in drug development, these distinctions highlight the profound impact of subtle structural modifications on the pharmacological activity of tryptamine derivatives and underscore the importance of comprehensive in vitro and in vivo characterization.

References

  • World Health Organization. (2020). Critical Review Report: 5-MeO-DALT. Expert Committee on Drug Dependence, Forty-third Meeting.
  • 5-MeO-DMT. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Erkizia-Santamaría, I., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
  • Jiang, X., et al. (2015). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 16(7), 592-598.
  • Shen, H., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666.
  • Riga, M. S., et al. (2017). The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors. Neuropharmacology, 128, 237-249.
  • Canal, C. E., et al. (2010). The serotonin 2A receptor is a key regulator of the effects of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on behavior in mice. Psychopharmacology, 212(4), 681-691.
  • Warren, A. L., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Szabo, A., et al. (2021). The putative physiological effects of 5-MeO-DMT administration on the neuroendocrine and immune systems. Journal of Neuroimmunology, 358, 577649.
  • Roth, B. L., et al. (2024). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. ScienceDaily.
  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Analysis of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) and Other Tryptamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), a synthetic tryptamine, against other notable tryptamine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor pharmacology, and functional outcomes of these compounds, supported by experimental data and protocols.

Introduction to Tryptamines and the Significance of 5-MeO-DALT

Tryptamines are a class of monoamine alkaloids characterized by an indole ring connected to an amino group via a two-carbon side chain. This scaffold is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a wide array of psychoactive compounds found in nature and synthesized in the laboratory.[1] The pharmacological effects of tryptamine analogs are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs.[2][3] The study of their structure-activity relationships (SAR) is crucial for understanding the molecular basis of their psychoactive properties and for the rational design of novel therapeutics targeting the serotonergic system.[1][4]

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), first synthesized by Alexander Shulgin, is a synthetic tryptamine that has gained attention within the research chemical market.[5][6] Its unique N,N-diallyl substitution and the 5-methoxy group on the indole ring distinguish it from more well-known tryptamines like N,N-Dimethyltryptamine (DMT) and psilocin. Understanding the pharmacological profile of 5-MeO-DALT in comparison to these analogs is essential for elucidating the impact of these structural modifications on receptor interaction and functional activity.

Structural Comparison of Tryptamine Analogs

The pharmacological properties of tryptamines are profoundly influenced by substitutions at the amino group (N,N-position) and on the indole ring. Below is a comparison of the chemical structures of 5-MeO-DALT, DMT, 5-MeO-DMT, and Psilocin (4-HO-DMT).

Tryptamine_Structures cluster_5MeODALT N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) cluster_DMT N,N-Dimethyltryptamine (DMT) cluster_5MeODMT 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) cluster_Psilocin Psilocin (4-HO-DMT) node_5MeODALT node_5MeODALT node_DMT node_DMT node_5MeODMT node_5MeODMT node_Psilocin node_Psilocin

Caption: Chemical structures of selected tryptamine analogs.

The key structural differences lie in the substituents on the amine and the indole ring. 5-MeO-DALT possesses two allyl groups on the nitrogen atom, in contrast to the two methyl groups found in DMT, 5-MeO-DMT, and psilocin. Furthermore, 5-MeO-DALT and 5-MeO-DMT share a methoxy group at the 5-position of the indole ring, while psilocin has a hydroxyl group at the 4-position, and DMT is unsubstituted at these positions. These variations are critical in determining the receptor binding affinity and efficacy of each compound.

Comparative Receptor Pharmacology

The interaction of tryptamines with a variety of neurotransmitter receptors underlies their complex pharmacological effects. Radioligand binding assays are instrumental in determining the affinity of these compounds for different receptor subtypes.[7][8]

Receptor Binding Profiles

5-MeO-DALT exhibits a broad binding profile, showing affinity for multiple serotonin (5-HT) receptor subtypes, as well as adrenergic, histamine, and opioid receptors, and the dopamine and serotonin transporters (DAT and SERT).[9] One study found it to have the highest affinity for 5-HT2B, 5-HT6, and 5-HT7 receptors, with lower affinity for 5-HT2A and 5-HT2C receptors.[9] Another study, however, indicated that 5-MeO-DALT and its analogs have notable affinity for 5-HT1A and 5-HT2B receptors in the nanomolar range, with weaker affinity for 5-HT2A receptors.[10] This promiscuous binding profile suggests that the overall effects of 5-MeO-DALT are likely due to its interaction with a multitude of targets.

In contrast, classic psychedelics like DMT and psilocin are generally more selective, with their primary psychoactive effects attributed to potent agonism at the 5-HT₂A receptor.[4] 5-MeO-DMT also acts as a potent agonist at both 5-HT₁A and 5-HT₂A receptors.[5][11]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs

Receptor5-MeO-DALTDMT5-MeO-DMTPsilocin
5-HT₁A ~10-80[10]HighHigh[5]High
5-HT₂A ~250-730[10]HighHigh[5]High[4]
5-HT₂B High[9]ModerateModerateModerate
5-HT₂C Lower[9]ModerateModerateModerate
5-HT₆ High[9]LowLowLow
5-HT₇ High[9]LowLowLow
SERT High[9]LowModerateLow
DAT High[9]LowLowLow
α₂A Adrenergic High[9]LowLowLow
Histamine H₁ High[9]LowLowLow
Kappa Opioid High[9]LowLowLow
Sigma σ₁ High[9]HighModerateLow
Sigma σ₂ High[9]ModerateLowLow

Note: "High," "Moderate," and "Low" are qualitative descriptors based on available literature. Precise Ki values can vary between studies and experimental conditions.

The data indicates that while all four compounds interact with the 5-HT₂A receptor, 5-MeO-DALT's affinity for this primary psychedelic target is considerably lower than that of the classic hallucinogens. Its significant affinity for a wide range of other receptors suggests a more complex and potentially less 5-HT₂A-centric pharmacological profile. The N,N-diallyl substitution appears to reduce 5-HT₂A affinity compared to the N,N-dimethyl substitution.[2]

In Vitro Functional Activity and Signaling Pathways

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, partial agonist, or antagonist—is critical. For G-protein coupled receptors (GPCRs) like the 5-HT₂A receptor, functional assays typically measure the production of second messengers.[8]

5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC).[12][13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12][13] This canonical pathway is believed to be central to the psychedelic effects of tryptamines.[15] However, 5-HT₂A receptors can also engage other signaling cascades, including the phospholipase A₂ (PLA₂) pathway, and can exhibit functional selectivity, where different ligands stabilize distinct receptor conformations that preferentially activate certain downstream pathways.[12][13]

Gq_Signaling_Pathway Tryptamine Tryptamine Agonist HT2A 5-HT2A Receptor Tryptamine->HT2A Gq Gq/11 Protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT₂A Receptor Gq Signaling Pathway.

Functional Efficacy of 5-MeO-DALT

Studies have shown that 5-MeO-DALT acts as a 5-HT₂A agonist.[16] In a [³⁵S]GTPγS binding assay, which measures G-protein activation, 5-MeO-DALT stimulated G-protein binding with a half-maximal effective concentration (EC₅₀) of 6.6 x 10⁻⁷ M and a maximal effect (Eₘₐₓ) that was 39.6% of the maximum 5-HT activation, indicating it is a partial agonist at this receptor.[9] The hallucinogenic potential of a tryptamine is often correlated with its efficacy at the 5-HT₂A receptor.[15]

In Vivo Behavioral Effects: A Comparative Perspective

Animal models provide valuable insights into the potential psychoactive effects of tryptamine analogs in humans. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential.[17][18]

5-MeO-DALT has been shown to induce an inverted U-shaped dose-response curve for the HTR in mice, a pattern that can occur with compounds that also have significant 5-HT₁A receptor activity, as 5-HT₁A activation can suppress the HTR.[5][9] This is consistent with its binding profile.

Furthermore, in drug discrimination studies in rodents, 5-MeO-DALT fully substituted for the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine), but not for the enactogen MDMA (3,4-methylenedioxymethamphetamine).[9] This suggests that its subjective effects in humans may be more similar to classic psychedelics than to empathogens. Interestingly, unlike DOM, 5-MeO-DALT increased locomotor activity, an effect more akin to MDMA.[9] This stimulant effect could be related to its activity at dopamine and serotonin transporters.

In comparison, 5-MeO-DMT also induces the HTR in mice, though with a shorter duration than psilocybin.[17][19][20] The behavioral effects of 5-MeO-DMT are mediated by both 5-HT₂A and 5-HT₁A receptors.[11]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT₂A receptor.[7][21]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare receptor source (e.g., HEK293 cells expressing 5-HT2A or rat cortical tissue) Incubate Incubate receptor membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (e.g., 5-MeO-DALT) Compound_Prep->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound ligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count IC50 Plot % inhibition vs. log[compound] to determine IC50 Count->IC50 Ki Calculate Ki using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a Competition Radioligand Binding Assay.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize tissue (e.g., rat frontal cortex) or cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A).

    • Increasing concentrations of the unlabeled test compound.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known competing ligand (e.g., unlabeled ketanserin).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the increase in intracellular calcium following receptor activation, a downstream effect of Gq-protein coupling.

Step-by-Step Methodology:

  • Cell Culture and Loading: Plate cells stably expressing the 5-HT₂A receptor in a 96-well plate. The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handler or a multi-channel pipette to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Therapeutic Potential and Future Directions

The therapeutic potential of tryptamines for various mental health disorders, including depression, anxiety, and PTSD, is an area of intense research.[3][4] While compounds like psilocybin have received "breakthrough therapy" designation from the FDA, the therapeutic landscape for novel synthetic tryptamines like 5-MeO-DALT is less clear.[3]

The complex pharmacology of 5-MeO-DALT, with its broad receptor interaction profile, presents both challenges and opportunities. While its lower affinity for the 5-HT₂A receptor compared to classic psychedelics might suggest a reduced psychedelic potential, its interactions with other receptors could contribute to a unique therapeutic profile. For instance, its activity at 5-HT₆ and 5-HT₇ receptors, which are implicated in cognitive function and mood regulation, warrants further investigation. The stimulant properties observed in animal models also differentiate it from many other tryptamines.

Future research should focus on:

  • Deconstructing the Polypharmacology: Utilizing selective antagonists for various receptors in both in vitro and in vivo models to isolate the contribution of each target to the overall effects of 5-MeO-DALT.

  • Functional Selectivity: Investigating whether 5-MeO-DALT exhibits biased agonism at the 5-HT₂A receptor or other targets, which could lead to the development of compounds with more targeted therapeutic effects and fewer side effects.

  • Human Studies: Cautious and well-controlled clinical studies are ultimately necessary to understand the subjective effects, safety profile, and potential therapeutic applications of 5-MeO-DALT in humans.

Conclusion

N,N-Diallyl-5-methoxytryptamine is a pharmacologically complex tryptamine analog. Its N,N-diallyl substitution and broad, non-selective receptor binding profile distinguish it from classic N,N-dimethylated tryptamines like DMT, 5-MeO-DMT, and psilocin. While it demonstrates agonism at the 5-HT₂A receptor, its lower affinity at this site and significant interactions with numerous other receptors suggest a unique mechanism of action that is not solely defined by the canonical psychedelic pathway. The combination of psychedelic-like and stimulant-like properties in preclinical models highlights the need for further research to fully characterize its pharmacological profile and assess any potential therapeutic utility. This guide provides a foundational framework and the necessary experimental context for researchers to further explore this and other novel tryptamine derivatives.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Westphal, F., Rösner, P., & Junge, T. (2013). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules, 18(8), 8799-8811. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Westphal, F., Rösner, P., & Junge, T. (2013). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT(1A) and 5HT(2A) Receptors. Molecules, 18(8), 8799–8811. [Link]

  • Kim, Y., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 124-131. [Link]

  • González, M. A., & Bivens, T. B. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Brandt, S. D., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 199-208. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Forensic Science International, 222(1-3), 16-21. [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry, 29(4), 1289-1300. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Shao, S. X., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. [Link]

  • Cheng, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Tryptamine Derivatives as 5-HT1B Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10484-10502. [Link]

  • American Chemical Society. (2023). Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. [Link]

  • Shao, S. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257-1266. [Link]

  • Halberstadt, A. L. (2016). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In Behavioral Neurobiology of Psychedelic Drugs. Springer. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Brandt, S. D., et al. (2019). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 11(7), 976-986. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(2), 579-584. [Link]

  • Shao, S. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257–1266. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(Pt 4), x200498. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

  • van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(1), 33–40. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Shao, S. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257–1266. [Link]

  • Sherwood, A. M., et al. (2023). Tryptamine derivatives and their therapeutic uses. (U.S.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • R Discovery. (n.d.). Tryptamine Analogues Research Articles. [Link]

  • Sabnis, R. W. (2025). Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Gumpper, R. H., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Forensic science international, 222(1-3), 16–21. [Link]

  • OUCI. (n.d.). Tryptamine based drugs. [Link]

  • Davis, A. K., et al. (2018). Comparison of psilocybin and 5-MeO-DMT groups on the Mystical Experiences Questionnaire (MEQ30). ResearchGate. [Link]

  • Pottie, E., et al. (2025). Design, Synthesis, and In Vitro Characterization of a Tryptamine-Based Visible-Light Photoswitchable 5-HT2AR Ligand Showing Efficacy Preference for β-Arrestin over Mini-Gq. Journal of medicinal chemistry. [Link]

  • Halberstadt, A. L., et al. (2025). Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. Psychopharmacology. [Link]

  • Di Micco, S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Pharmaceuticals, 14(2), 103. [Link]

  • Davis, A. K., et al. (2018). Intensity of Mystical Experiences Occasioned by 5-MeO-DMT and Comparison With a Prior Psilocybin Study. Frontiers in psychology, 9, 2489. [Link]

  • Davis, A. K., et al. (2018). Intensity of Mystical Experiences Occasioned by 5-MeO-DMT and Comparison With a Prior Psilocybin Study. Frontiers in Psychology, 9, 2489. [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. [Link]

Sources

A Comparative Analysis for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Serotonin Receptor Cross-Reactivity of 5-MeO-DALT

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive examination of the serotonergic pharmacology of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). Moving beyond a simple data summary, this document synthesizes binding affinity and functional activity data, contextualizes these findings against relevant psychedelic tryptamines, and details the experimental methodologies crucial for robust in vitro characterization. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to investigate the complex interactions of 5-MeO-DALT with the serotonin system.

Introduction: The Significance of 5-MeO-DALT's Serotonergic Profile

5-MeO-DALT, a synthetic tryptamine first described by Alexander Shulgin, has emerged as a compound of interest within the "research chemical" landscape[1][2]. Structurally related to endogenous neurotransmitters like serotonin and other psychoactive tryptamines such as 5-MeO-DMT, its pharmacological profile is critical to understanding its psychoactive effects and therapeutic potential[3][4]. The primary molecular targets for classic psychedelic compounds are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype[5][6]. However, the nuanced interplay with a broader range of 5-HT receptors, including the 5-HT1A subtype, is increasingly recognized as a key determinant of a compound's overall behavioral and physiological effects[5][7]. This guide delves into the specific cross-reactivity of 5-MeO-DALT, providing a comparative framework to understand its unique place within the tryptamine class.

Comparative Receptor Binding Affinities

A compound's affinity for a receptor, typically expressed as the inhibition constant (Ki), is a measure of its binding strength. A lower Ki value indicates a higher binding affinity. Radioligand displacement assays are the gold standard for determining these values, where the test compound's ability to displace a known radiolabeled ligand from the receptor is quantified[8].

The data presented below, collated from in vitro studies using cloned human serotonin receptors, illustrates 5-MeO-DALT's broad but varied affinity across multiple 5-HT subtypes. For comparative context, data for the well-characterized psychedelic 5-MeO-DMT are also included.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT65-HT7SERT
5-MeO-DALT 28.5[9]18.2[9]High Affinity[10]Low Affinity[10]High Affinity[10]High Affinity[10]<10,000[10]
5-MeO-DMT 1.9 - 3.0[11]83.1[11]----2184[11]

Note: "High Affinity" and "Low Affinity" are used where specific Ki values were not provided in the cited source, but relative binding was described[10].

Expert Interpretation: The data reveals that 5-MeO-DALT is a non-selective ligand with nanomolar affinity for both 5-HT1A and 5-HT2A receptors[9]. Notably, some studies indicate its highest affinities are for the 5-HT2B, 5-HT6, and 5-HT7 receptors, with comparatively lower affinity for 5-HT2A and 5-HT2C[10]. This profile distinguishes it from 5-MeO-DMT, which exhibits a marked preference for the 5-HT1A receptor[11][12]. The allyl-amino substitution in 5-MeO-DALT appears to contribute to a higher binding affinity at the 5-HT2A receptor compared to some other 5-MeO-tryptamines[9].

Comparative Functional Activity

Beyond binding, functional assays are essential to determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or has no effect. Efficacy (Emax) represents the maximum response a compound can produce, while potency (EC50) is the concentration required to elicit 50% of the maximal response.

Table 2: Comparative Functional Activity at the Human 5-HT2A Receptor

CompoundAssay TypePotency (EC50, nM)Efficacy (% Emax of 5-HT)
5-MeO-DALT Calcium Mobilization[9]10.3[9]106[9]
5-MeO-DALT [35S]GTPγS Binding[10]660[10]39.6[10]
5-MeO-DMT Calcium Mobilization[12]1.80 - 3.87[12]-

Expert Interpretation: The functional data confirms that 5-MeO-DALT is a potent, full agonist at the 5-HT2A receptor, as shown by the calcium mobilization assay where its efficacy exceeds that of serotonin itself[9]. The discrepancy in potency and efficacy values between the calcium mobilization and [35S]GTPγS binding assays may reflect differences in experimental conditions, cell types, or the specific signaling pathways being measured (G-protein activation vs. downstream second messenger production)[9][10]. The potent full agonism at 5-HT2A is consistent with its ability to induce the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic potential[1][10]. However, the simultaneous activation of 5-HT1A receptors can attenuate the HTR, highlighting the importance of assessing the complete receptor interaction profile[9][13].

Signaling Pathways and Experimental Workflows

To understand the data, it is crucial to visualize the underlying biological processes and the experimental designs used to probe them.

Serotonin Receptor Signaling Cascades

The 5-HT1A and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

G_Protein_Signaling cluster_1A 5-HT1A Receptor Pathway (Gi/o-coupled) cluster_2A 5-HT2A Receptor Pathway (Gq/11-coupled) Agonist1 5-MeO-DALT / 5-HT Receptor1A 5-HT1A Receptor Agonist1->Receptor1A binds G_protein_i Gi/o Protein Receptor1A->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits cAMP cAMP AC->cAMP production decreased Response1 ↓ Neuronal Firing cAMP->Response1 Agonist2 5-MeO-DALT / 5-HT Receptor2A 5-HT2A Receptor Agonist2->Receptor2A binds G_protein_q Gq/11 Protein Receptor2A->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 release from ER PKC Protein Kinase C DAG->PKC activates Response2 Cellular Response (e.g., HTR) Ca2->Response2 PKC->Response2 Experimental_Workflow Start Test Compound (e.g., 5-MeO-DALT) BindingAssay Radioligand Displacement Assay (Competition Binding) Start->BindingAssay DetermineKi Determine Ki values (Binding Affinity Profile) BindingAssay->DetermineKi ReceptorPanel Panel of 5-HT Receptor Subtypes (5-HT1A, 2A, 2B, etc.) ReceptorPanel->BindingAssay SelectTargets Select High-Affinity Targets for Functional Assays DetermineKi->SelectTargets FunctionalAssay Functional Assays (e.g., Ca²⁺ Flux, cAMP, β-Arrestin) SelectTargets->FunctionalAssay DetermineEfficacy Determine EC50 and Emax (Potency & Efficacy) FunctionalAssay->DetermineEfficacy Classification Classify Compound (Agonist, Antagonist, etc.) DetermineEfficacy->Classification End Comprehensive Pharmacological Profile Classification->End

Caption: A standard workflow for characterizing the binding and functional activity of a compound.

Detailed Experimental Methodologies

The trustworthiness of pharmacological data hinges on the meticulous execution of validated protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Causality and Rationale: This competitive assay operates on the principle that the test compound will compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for the same binding site on the receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is measured. This value, along with the known affinity of the radioligand (Kd), is used in the Cheng-Prusoff equation to calculate the Ki of the test compound, providing a standardized measure of affinity.[8][14]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (containing the cell membranes) in fresh assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Assay Buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) near its Kd value.[9]

      • Increasing concentrations of the test compound (5-MeO-DALT) or a known reference compound.

      • For determining non-specific binding, add a high concentration of a known, non-labeled antagonist (e.g., spiperone for 5-HT2A).

      • For determining total binding, add vehicle instead of a competing compound.

    • Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-50 µg protein per well).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mat in a scintillation vial or bag with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gq-Coupled Receptor Calcium Mobilization Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at a Gq-coupled receptor like 5-HT2A.

Causality and Rationale: Activation of the Gq protein by an agonist-bound 5-HT2A receptor stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.[15] This assay uses a Ca2+-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free calcium. The change in fluorescence is directly proportional to receptor activation, allowing for the quantification of agonist potency and efficacy.[9][16]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells (e.g., CHO-K1 or HEK293) expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Aspirate the growth medium from the wells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate in the dark at 37°C for approximately 60 minutes to allow the dye to enter the cells and be de-esterified into its active form.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (5-MeO-DALT) and a reference full agonist (e.g., serotonin) in assay buffer.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Fluorescence Measurement:

    • Establish a stable baseline fluorescence reading for each well.

    • Use the plate reader's integrated fluidics to add the compound dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each concentration of the test compound.

    • Normalize the data to the response produced by a saturating concentration of the reference full agonist (serotonin), which is set to 100% efficacy.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion and Future Directions

This guide establishes that 5-MeO-DALT is a potent, non-selective serotonin receptor agonist with high affinity and functional activity at multiple 5-HT subtypes, most notably 5-HT1A and 5-HT2A.[9][10] Its profile as a full 5-HT2A agonist provides a molecular basis for its reported psychedelic-like effects.[9] However, its significant activity at other receptors, such as 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7, suggests a complex pharmacological profile that likely results in a unique psychoactive experience compared to more selective tryptamines.[3][10]

For drug development professionals, the broad-spectrum activity of 5-MeO-DALT presents both challenges and opportunities. While off-target effects can be a concern, polypharmacology is also a feature of many effective neuropsychiatric drugs. Future research should focus on:

  • Deconstructing the contribution of each receptor subtype to the overall behavioral effects using selective antagonists and knockout animal models.

  • Investigating downstream signaling pathways beyond G-protein activation , such as β-arrestin recruitment, to understand potential for biased agonism.

  • Performing head-to-head comparative studies with a wider range of N,N-disubstituted tryptamines to build more comprehensive structure-activity relationship (SAR) models.

By employing the robust methodologies detailed herein, the scientific community can continue to unravel the complex pharmacology of 5-MeO-DALT and other novel psychoactive substances, paving the way for a deeper understanding of serotonergic signaling and the potential development of novel therapeutics.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Wikipedia. 5-MeO-DALT. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(6). [Link]

  • Release. Pharmacology - 5-MeO Group. [Link]

  • Wikipedia. 5-MeO-DMT. [Link]

  • Páleníček, T., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. bioRxiv. [Link]

  • Kaplan, A., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

  • Puig, M. V., et al. (2018). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT1A and 5-HT2A Receptors. Neuropharmacology. [Link]

  • Spirit Pharmacist. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. [Link]

  • ResearchGate. The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. [Link]

  • ResearchGate. Receptor binding profiles for 5-MeO-DMT. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

  • Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]

  • Roth, B. L. (2006). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology. [Link]

  • Schiele, F., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Eltze, M. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Intricacies of a Novel Psychedelic

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a synthetic tryptamine that has emerged as a substance of interest within the scientific community for its psychoactive properties.[1][2] As with any novel compound with therapeutic potential, a thorough and systematic validation of its mechanism of action is paramount. This guide provides a comprehensive framework for researchers to meticulously characterize the pharmacological profile of 5-MeO-DALT, comparing it with classic psychedelics such as N,N-Dimethyltryptamine (DMT) and psilocin.

The psychoactive effects of classic psychedelics are primarily mediated by their interaction with the serotonin 2A (5-HT2A) receptor.[3] However, the nuanced subjective experiences and therapeutic potentials of different psychedelic compounds often arise from their unique affinities for a spectrum of serotonin receptors and the specific downstream signaling cascades they initiate. This guide will delve into the essential in vitro assays required to elucidate the binding affinities, functional potencies, and signaling pathways of 5-MeO-DALT, providing a robust methodology for its comprehensive pharmacological characterization.

Core Experimental Workflow for Mechanism of Action Validation

A multi-faceted approach is necessary to fully validate the mechanism of action of 5-MeO-DALT. This involves a series of in vitro assays to determine its receptor binding profile, functional activity at key receptors, and the specific intracellular signaling pathways it modulates.

Experimental Workflow cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Potency & Efficacy cluster_2 Phase 3: Functional Selectivity Radioligand Binding Assays Radioligand Binding Assays G-Protein Activation Assays G-Protein Activation Assays Radioligand Binding Assays->G-Protein Activation Assays Determine Ki Second Messenger Assays Second Messenger Assays G-Protein Activation Assays->Second Messenger Assays Determine EC50/Emax β-Arrestin Recruitment Assays β-Arrestin Recruitment Assays Second Messenger Assays->β-Arrestin Recruitment Assays Confirm Functional Activity

Figure 1: A generalized workflow for the in vitro validation of a novel psychoactive compound's mechanism of action.

Part 1: Receptor Binding Profile

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors. For a tryptamine derivative like 5-MeO-DALT, this should include a comprehensive screen of serotonin (5-HT) receptors, as well as other potential off-target receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A or 5-HT1A)
  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A)
  • Test compound (5-MeO-DALT) and reference compounds (DMT, psilocin) at various concentrations
  • Non-specific binding control (a high concentration of a known ligand for the target receptor)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
  • 96-well microplates
  • Glass fiber filters
  • Scintillation fluid and a scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test and reference compounds.
  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference compound, non-specific binding control, or buffer alone (for total binding).
  • Add the radioligand to all wells at a concentration near its Kd.
  • Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Comparative Binding Affinities of Tryptamines

The following table summarizes the reported binding affinities (Ki, in nM) of 5-MeO-DALT and comparator compounds at key serotonin receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
5-MeO-DALT 3.26 ± 0.39[4]71.7 ± 14.8[4]High Affinity[1]High Affinity[1]1189 ± 96[4]
DMT 116 ± 21127 - 1200--4000 ± 600
5-MeO-DMT ~1~100--14,510 ± 2925[4]
Psilocin 13.9 ± 2.521.6 ± 3.84.6 ± 1.15.9 ± 1.2>10,000

Note: Data for DMT and Psilocin are compiled from various sources and may show variability. The data for 5-MeO-DALT and 5-MeO-DMT are from Puigseslloses et al., 2024, for consistency where available.[4]

Interpretation: 5-MeO-DALT exhibits a high affinity for the 5-HT1A receptor, comparable to that of 5-MeO-DMT, and a notable affinity for the 5-HT2A receptor.[4] Its affinity for the serotonin transporter (SERT) is lower than that of some other tryptamines.[4] This binding profile suggests that the psychoactive effects of 5-MeO-DALT are likely mediated by its actions at both 5-HT1A and 5-HT2A receptors.

Part 2: Functional Potency and Efficacy

Following the determination of binding affinities, it is crucial to assess the functional activity of 5-MeO-DALT at its primary targets. This involves measuring its ability to activate the receptor and trigger downstream signaling events. The potency (EC50) and efficacy (Emax) of the compound are key parameters determined in these assays.

5-HT2A Receptor Activation: Gq/11 Signaling

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+).

5HT2A_Signaling 5-MeO-DALT 5-MeO-DALT 5-HT2A_Receptor 5-HT2A_Receptor 5-MeO-DALT->5-HT2A_Receptor Binds & Activates Gq_11 Gq_11 5-HT2A_Receptor->Gq_11 Couples to PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2_Release IP3->Ca2_Release Triggers Psychedelic_Effects Psychedelic_Effects Ca2_Release->Psychedelic_Effects Leads to

Figure 2: Simplified 5-HT2A receptor Gq/11 signaling pathway.
Experimental Protocol: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Materials:

  • Cells stably expressing the human 5-HT2A receptor
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
  • Test compound (5-MeO-DALT) and reference compounds at various concentrations
  • A fluorescence plate reader with an injection system

2. Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.
  • Wash the cells to remove excess dye.
  • Place the plate in the fluorescence plate reader.
  • Establish a baseline fluorescence reading.
  • Inject the test or reference compound at various concentrations and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence from the baseline for each concentration.
  • Plot the peak fluorescence response against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
5-HT1A Receptor Activation: Gi/o Signaling

The 5-HT1A receptor typically couples to the Gi/o family of G-proteins.[6][7] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

5HT1A_Signaling 5-MeO-DALT 5-MeO-DALT 5-HT1A_Receptor 5-HT1A_Receptor 5-MeO-DALT->5-HT1A_Receptor Binds & Activates Gi_o Gi_o 5-HT1A_Receptor->Gi_o Couples to Adenylyl_Cyclase Adenylyl_Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Conversion of ATP to ATP ATP Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Modulates

Figure 3: Simplified 5-HT1A receptor Gi/o signaling pathway.
Experimental Protocol: cAMP Assay

This assay measures the change in intracellular cAMP levels following receptor activation.

1. Materials:

  • Cells stably expressing the human 5-HT1A receptor
  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
  • Test compound (5-MeO-DALT) and reference compounds at various concentrations
  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
  • A plate reader compatible with the chosen detection kit

2. Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with the test or reference compound for a specified duration.
  • Stimulate the cells with forskolin to induce cAMP production.
  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.

3. Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
  • Plot the percentage of inhibition against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Comparative Functional Potency and Efficacy

The following table summarizes the reported functional data for 5-MeO-DALT and comparator compounds at the 5-HT2A receptor.

Compound5-HT2A Calcium Mobilization (EC50, nM)5-HT2A Calcium Mobilization (Emax, % of 5-HT)
5-MeO-DALT 11.3 ± 3.3[4]99 ± 2[4]
DMT ~100-300~80-100
5-MeO-DMT 5.28 ± 1.87[4]100 ± 5[4]
Psilocin ~20-50~80-100

Note: Data for DMT and Psilocin are compiled from various sources and may show variability. The data for 5-MeO-DALT and 5-MeO-DMT are from Puigseslloses et al., 2024.[4]

Interpretation: 5-MeO-DALT is a full agonist at the 5-HT2A receptor, with an efficacy comparable to the endogenous ligand serotonin.[4] Its potency is in the low nanomolar range, similar to other psychedelic tryptamines.[4] This strong activation of the 5-HT2A-Gq pathway is consistent with its classification as a psychedelic compound.

Part 3: Functional Selectivity and Biased Agonism

GPCRs can signal through multiple pathways, including G-protein-dependent and β-arrestin-dependent pathways. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Characterizing the β-arrestin recruitment profile of 5-MeO-DALT is essential for a complete understanding of its mechanism of action.

Experimental Protocol: β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to measure protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR.

1. Materials:

  • Cells co-expressing the target receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
  • Substrate for the BRET donor (e.g., coelenterazine h).
  • Test compound (5-MeO-DALT) and reference compounds at various concentrations.
  • A plate reader capable of simultaneously measuring the light emission from the donor and acceptor.

2. Procedure:

  • Plate the cells in a 96-well, white-walled microplate.
  • Add the test or reference compound at various concentrations.
  • Add the BRET substrate.
  • Immediately measure the light emission at the wavelengths corresponding to the BRET donor and acceptor.

3. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).
  • Plot the change in the BRET ratio against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
  • Compare the potency and efficacy for β-arrestin recruitment with those for G-protein activation to assess any signaling bias.
Discussion on Functional Selectivity

Conclusion

The comprehensive validation of N,N-Diallyl-5-methoxytryptamine's mechanism of action requires a systematic in vitro pharmacological approach. This guide outlines the essential experimental framework, from determining receptor binding affinities to characterizing functional potency, efficacy, and signaling bias. The data presented herein, comparing 5-MeO-DALT to classic psychedelics, reveals it to be a potent agonist at both 5-HT1A and 5-HT2A receptors, with full efficacy at the 5-HT2A-Gq/11 pathway, consistent with its psychedelic properties.

By following the detailed protocols and comparative data provided, researchers can build upon this foundation to further unravel the intricate pharmacology of 5-MeO-DALT and its potential as a therapeutic agent. Future studies should focus on obtaining more granular data on its G-protein activation and β-arrestin recruitment profiles to fully elucidate its functional selectivity and contribute to the broader understanding of psychedelic drug action.

References

  • World Health Organization. (2020). Critical Review Report: 5-MeO-DALT. [Link]

  • Cameron, L. P., Tombari, R. J., Lu, J., Pell, A. J., Hurley, Z. Q., Ehinger, Y., ... & Olson, D. E. (2021). A non-hallucinogenic psychedelic analogue with therapeutic potential.
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., ... & Garnovskaya, M. N. (2001). Multiplicity of G-protein-coupled receptor signaling pathways. Arteriosclerosis, thrombosis, and vascular biology, 21(1), 4-12.
  • Albert, P. R., & Tiberi, M. (2001). Receptor signaling and structure: insights from the first crystal structure of a G protein-coupled receptor, rhodopsin. Naunyn-Schmiedeberg's archives of pharmacology, 363(1), 1-18.
  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 1-13. [Link]

  • Madsen, M. K., Fisher, P. M., Burmester, D., Dyssegaard, A., Stenbæk, D. S., Kristiansen, S., ... & Knudsen, G. M. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328-1334.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264-355.
  • Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venable, P., & Roth, B. L. (2013). Structural features for functional selectivity at serotonin receptors. Science, 340(6132), 615-619.
  • Corkery, J. M., Orsolini, L., & Schifano, F. (2012). The recreational tryptamine 5-MeO-DALT (N, N-diallyl-5-methoxytryptamine): a brief review.
  • Gatch, M. B., Forster, M. J., & Dolan, S. B. (2017). Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents. Behavioural pharmacology, 28(5), 375-385.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and serotonin 5-HT2A receptor-mediated signaling pathways. Current topics in behavioral neurosciences, 2, 67-91.
  • Kim, Y., Kwon, S., & Kim, D. (2020). Serotonin 5-HT2C receptor signaling analysis reveals psychedelic biased agonism. ACS chemical neuroscience, 11(15), 2333-2443.
  • Yan, W., & Roth, B. L. (2019). Radioligand binding assays: theory and practice. Current protocols in pharmacology, 86(1), e62.

Sources

A Comparative Guide to the In-Vitro Reproducibility of 5-MeO-DALT

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Consistency in Psychedelic Science

5-MeO-DALT is a structural analog of other psychoactive tryptamines, such as 5-MeO-DMT and DMT.[1][2] As with any compound under investigation for its potential neuropharmacological effects, the reproducibility of in-vitro findings is paramount. Consistent and reliable data from foundational assays, such as receptor binding and functional activity studies, form the bedrock upon which all further research, including preclinical and clinical investigations, is built. Discrepancies in in-vitro data can arise from a multitude of factors, including variations in experimental protocols, reagents, and analytical techniques. This guide will delve into the available in-vitro data for 5-MeO-DALT, with a focus on its interactions with serotonergic systems, and provide a framework for interpreting these findings in the context of scientific reproducibility.

Core Methodologies for In-Vitro Characterization of Tryptamines

The in-vitro characterization of tryptamines like 5-MeO-DALT typically relies on two key types of assays: radioligand binding assays to determine the affinity of the compound for specific receptors, and functional assays to measure the compound's ability to activate these receptors.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone of pharmacology, allowing for the determination of a compound's binding affinity (Ki) for a specific receptor. The principle behind this technique is competitive displacement, where the test compound (e.g., 5-MeO-DALT) competes with a radiolabeled ligand for binding to the target receptor.

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

    • Centrifuge the homogenate to pellet the membranes, which contain the receptors.

    • Wash the membrane pellet multiple times to remove any remaining cellular debris and interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a selective radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (5-MeO-DALT).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Functional Assays: Measuring Receptor Activation

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state of the receptor). For many psychedelic tryptamines, a key target is the serotonin 2A (5-HT2A) receptor, which is a Gq-coupled receptor.[3] Activation of this receptor leads to an increase in intracellular calcium levels, which can be measured using a calcium flux assay.

  • Cell Preparation:

    • Plate cells expressing the target Gq-coupled receptor (e.g., CHO-K1 cells expressing the human 5-HT2A receptor) in a multi-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye will increase its fluorescence intensity upon binding to calcium.

    • Incubate the cells to allow for de-esterification of the dye, trapping it inside the cells.

  • Compound Addition and Signal Detection:

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence of the cells.

    • Inject varying concentrations of the test compound (5-MeO-DALT) into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each concentration of the test compound, calculate the peak fluorescence response.

    • Plot the peak response against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).

Calcium Flux Assay Workflow

Comparative Analysis of In-Vitro Data for 5-MeO-DALT

The following tables summarize the available in-vitro receptor binding and functional activity data for 5-MeO-DALT from various published sources. This allows for a direct comparison to assess the reproducibility of these findings.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DALT
ReceptorCozzi et al. (2016)[4]Puigseslloses et al. (2024)[3]Halberstadt et al. (2017)[5]
5-HT1A 163.5 ± 0.616
5-HT1B 410-410
5-HT1D 77-77
5-HT1E 1300-1300
5-HT2A 25025 ± 4250
5-HT2B 10-10
5-HT2C 730-730
5-HT5A 1100-1100
5-HT6 14-14
5-HT7 50-50
SERT 1201800 ± 400120
α2A-Adrenergic 20-20
α2B-Adrenergic 28-28
α2C-Adrenergic 22-22
H1 (Histamine) 35-35
σ1 (Sigma) 27-27
σ2 (Sigma) 54-54
κ-Opioid 76-76

Data are presented as Ki values in nanomolars (nM). A lower Ki value indicates a higher binding affinity. "-" indicates that the data was not reported in the respective study.

Table 2: Functional Activity (EC50, nM and Emax, %) of 5-MeO-DALT
ReceptorAssay TypePuigseslloses et al. (2024)[3]Nonaka et al. (2007)[6]
5-HT2A Calcium MobilizationEC50: 13 ± 4 nM, Emax: 100 ± 4%-
5-HT Receptors (General) [35S]GTPγS Binding-EC50: 660 nM, Emax: 39.6%

EC50 values represent the potency of the compound, with lower values indicating higher potency. Emax values represent the efficacy of the compound relative to a reference agonist (e.g., serotonin).

Discussion on the Reproducibility of 5-MeO-DALT's In-Vitro Profile

  • Consistent High Affinity for Multiple Receptors: Across different studies, 5-MeO-DALT consistently demonstrates high affinity for a range of serotonin receptors, particularly 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7, as well as adrenergic α2 subtypes and sigma receptors.[4][6] The reported Ki values are generally in the low nanomolar range, indicating potent binding to these targets.

  • Variability in 5-HT2A and SERT Affinity: There is a notable discrepancy in the reported Ki values for the 5-HT2A receptor and the serotonin transporter (SERT). The study by Puigseslloses et al. (2024) reports a significantly higher affinity for the 5-HT2A receptor (Ki = 25 nM) compared to Cozzi et al. (2016) and Halberstadt et al. (2017) (Ki = 250 nM).[3][4][5] Conversely, the affinity for SERT is reported to be much lower in the Puigseslloses et al. study (Ki = 1800 nM) compared to the other two studies (Ki = 120 nM).[3][4][5] This highlights a key area of poor reproducibility that warrants further investigation. Potential reasons for these differences could include variations in the specific cell lines used, the radioligand employed, or the assay conditions.

  • Confirmed 5-HT2A Agonism: Despite the differences in reported binding affinity, functional data consistently indicate that 5-MeO-DALT acts as an agonist at the 5-HT2A receptor. The study by Puigseslloses et al. (2024) demonstrates that it is a full agonist in a calcium mobilization assay, with high potency.[3] This aligns with the findings from in-vivo studies showing that 5-MeO-DALT induces the head-twitch response in rodents, a behavior mediated by 5-HT2A receptor activation.[6]

  • Broad Serotonergic Activity: The stimulation of [35S]GTPγS binding in rat brain membranes by 5-MeO-DALT suggests broad agonist activity at G protein-coupled serotonin receptors.[6] However, the reported EC50 value in this assay is considerably higher than that observed in the specific 5-HT2A calcium mobilization assay, which could be due to the mixed receptor population in brain membranes versus a homogenous recombinant receptor population in the cell-based assay.

5-HT2A Receptor Signaling Pathway

The primary mechanism through which 5-MeO-DALT is thought to exert its psychedelic-like effects is via activation of the 5-HT2A receptor. The downstream signaling cascade of this Gq-coupled receptor is well-characterized.

G cluster_0 Cell Membrane cluster_1 Intracellular Space 5MeO_DALT 5-MeO-DALT 5HT2A_R 5-HT2A Receptor 5MeO_DALT->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Conclusion

The in-vitro pharmacological profile of 5-MeO-DALT is characterized by its interaction with a broad range of serotonergic and other receptors. While there is a general consensus on its high affinity for several of these targets and its functional agonism at the 5-HT2A receptor, there are notable inconsistencies in the reported quantitative data, particularly for 5-HT2A receptor and SERT binding affinities. These discrepancies underscore the importance of standardized experimental protocols and the need for multiple independent studies to establish a robust and reproducible in-vitro profile for novel psychoactive compounds. Researchers should critically evaluate the methodologies of published studies and consider the potential sources of variability when interpreting and comparing in-vitro data. Further research with standardized assays is necessary to resolve the existing discrepancies and provide a more definitive understanding of the in-vitro pharmacology of 5-MeO-DALT.

References

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. [Link]

  • Halberstadt, A. L., et al. (2017). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Cell and Regenerative Biology. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH. [Link]

  • Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Release. (n.d.). Pharmacology - 5-MeO Group. [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. [Link]

  • Zappavigna, S., et al. (2022). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. PubMed Central. [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. PMC - NIH. [Link]

  • Wacker, D., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Carlier, J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. [Link]

  • Østervold, A., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC - NIH. [Link]

  • Carlier, J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PubMed. [Link]

  • ResearchGate. (n.d.). Analytical methods to determine tryptamines in conventional and... | Download Scientific Diagram. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. [Link]

  • ResearchGate. (n.d.). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) Toxicology and Analysis of Psychoactive Tryptamines. [Link]

Sources

Independent Verification of Published 5-MeO-DALT Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of published analytical data for N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). Designed for researchers, scientists, and drug development professionals, this document outlines detailed methodologies and comparative data to ensure the accurate identification and characterization of this synthetic tryptamine. By synthesizing information from peer-reviewed literature and forensic chemistry resources, this guide establishes a self-validating system for robust scientific inquiry.

Introduction: The Need for Rigorous Verification

5-MeO-DALT is a psychoactive substance first synthesized and described by Alexander Shulgin in 2004.[1][2] It has since been identified as a novel psychoactive substance (NPS) on the recreational drug market.[1][3] As with any compound of pharmacological interest, the ability to independently verify its identity and purity is paramount for both research and forensic applications. Discrepancies in analytical data can arise from variations in synthetic routes, impurities, or instrumental parameters. This guide provides the necessary protocols and reference data to critically evaluate and reproduce published findings.

The core principle of this guide is to establish a multi-technique approach for the unambiguous identification of 5-MeO-DALT. By comparing data obtained from Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy against established literature values, researchers can be confident in the identity of their analyte.

Physicochemical Properties and Structure

A foundational step in verification is understanding the basic physicochemical properties of 5-MeO-DALT.

  • Chemical Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine[4][5]

  • Molecular Formula: C₁₇H₂₂N₂O[1][3][6]

  • Molecular Weight: 270.37 g/mol [3][5]

  • Appearance: Typically a white, off-white, grey, or light brown/tan crystalline powder.[3] It has also been found in tablet form on the illicit market.[3]

The molecular structure, characterized by a 5-methoxy-substituted indole ring and two allyl groups on the terminal amine, dictates its analytical behavior. The crystal structure of the freebase form has been determined, providing precise bond lengths and angles.[7][8]

Analytical Verification Protocols

The following sections detail the experimental protocols for the primary analytical techniques used to characterize 5-MeO-DALT. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 5-MeO-DALT. It provides both chromatographic retention time, a measure of a compound's affinity for the stationary phase, and a mass spectrum, which is a molecular fingerprint based on fragmentation patterns.

  • Sample Preparation: Dissolve a small amount of the suspect material in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split mode (e.g., 20:1) at 280°C.

    • Oven Program: Initial temperature of 100°C for 1 min, ramp to 300°C at 12°C/min, and hold for 9 min.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 30-550 amu.[4]

  • The choice of a non-polar column like DB-1 MS is suitable for the separation of tryptamine derivatives.

  • The temperature program is designed to ensure good chromatographic peak shape and resolution from potential impurities.

  • EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

The obtained retention time and mass spectrum should be compared with reference data.

Table 1: GC-MS Data for 5-MeO-DALT

ParameterPublished Value
Retention Time~14.55 min (under conditions specified in SWGDRUG monograph)[4]
Key Mass Fragments (m/z) Relative Abundance
270 (M⁺)Present
229High
174High
160Moderate
130Moderate
110High (base peak in some spectra)

Data compiled from SWGDRUG Monograph.[4]

The fragmentation pattern is characteristic of the 5-MeO-DALT structure. The molecular ion at m/z 270 confirms the molecular weight. The fragment at m/z 174 corresponds to the 5-methoxy-3-ethylindole moiety, while the loss of an allyl group leads to the fragment at m/z 229. The ion at m/z 110 is the diallylamine fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing compounds that are not readily volatile or are thermally labile. It is also a highly sensitive technique, making it suitable for the analysis of trace amounts of material, such as in biological matrices.

  • Sample Preparation: Prepare a dilute solution of the sample in a mobile phase-compatible solvent (e.g., methanol:water mixture) to a concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Liquid Chromatograph: Agilent LC or equivalent.

    • Column: C18 reverse-phase column (e.g., LiChrospher® 100 RP-18e).

    • Mobile Phase: A gradient of 0.1% triethylamine acetate (TEAA) in water (pH 2.5) and acetonitrile/methanol.[9]

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Full scan or tandem MS (MS/MS) for structural confirmation. For MS/MS, the precursor ion would be [M+H]⁺ at m/z 271.

  • Reverse-phase chromatography with a C18 column is a standard and effective method for separating a wide range of organic molecules, including tryptamines.

  • ESI in positive mode is ideal for compounds with basic nitrogen atoms, such as the tertiary amine in 5-MeO-DALT, as it readily forms protonated molecules ([M+H]⁺).

  • High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification by providing an accurate mass measurement of the molecular ion.[3][10]

Table 2: LC-MS Data for 5-MeO-DALT

ParameterExpected Value
Precursor Ion (m/z) 271.1859 ([M+H]⁺)
Key MS/MS Fragments (m/z) 174, 160, 130

Data derived from general tryptamine fragmentation patterns and the molecular weight of 5-MeO-DALT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their chemical environment. It is an indispensable tool for the definitive identification of a compound.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in deuterated chloroform (CDCl₃) containing a reference standard such as tetramethylsilane (TMS).[4]

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Analysis: Acquire both ¹H and ¹³C NMR spectra.

  • CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • A 400 MHz or higher field magnet provides sufficient resolution to distinguish the different proton and carbon signals.

The chemical shifts (δ) in the ¹H and ¹³C NMR spectra should be compared to published data.

Table 3: ¹H NMR Data for 5-MeO-DALT (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0br s1HIndole N-H
~7.2d1HAromatic C4-H
~7.0d1HAromatic C2-H
~6.9dd1HAromatic C6-H
~6.8d1HAromatic C7-H
~5.8m2HAllyl =CH-
~5.1m4HAllyl =CH₂
~3.8s3HMethoxy -OCH₃
~3.2d4HAllyl -CH₂-
~2.9t2HEthyl -CH₂-
~2.7t2HEthyl -CH₂-

Data compiled from SWGDRUG Monograph.[4]

Metabolic Fate of 5-MeO-DALT

For researchers in pharmacology and toxicology, understanding the metabolic pathways of 5-MeO-DALT is crucial. Studies in rats have identified several phase I and phase II metabolites.[10][11] The primary metabolic pathways include:

  • O-demethylation: Removal of the methyl group from the 5-methoxy position.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or aliphatic side chains.

  • N-deallylation: Removal of one or both allyl groups.

  • N-oxidation: Oxidation of the tertiary amine.[10][11][12]

These metabolic transformations are primarily carried out by cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[10][11][12]

Pharmacological Profile

5-MeO-DALT is a hallucinogenic tryptamine.[6] Its psychoactive effects are believed to be mediated through its interaction with serotonin receptors. It has a high affinity for multiple serotonin (5-HT) receptor subtypes, particularly acting as an agonist at 5-HT₂ₐ receptors, which is a key mechanism for the psychedelic effects of tryptamines.[1][3][13] It also shows affinity for adrenergic, histamine, and opioid receptors, as well as dopamine and serotonin transporters.[3]

Visualization of the Verification Workflow

The following diagram illustrates the logical flow for the independent verification of 5-MeO-DALT.

G cluster_0 Initial Analysis cluster_1 Definitive Confirmation cluster_2 Data Comparison & Verification Sample Suspect 5-MeO-DALT Sample GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS Analysis Sample->LCMS Compare Compare Data with Published Literature GCMS->Compare LCMS->Compare NMR NMR Spectroscopy (¹H and ¹³C) Verified Identity Verified NMR->Verified NotVerified Identity Not Verified (Further Investigation Needed) NMR->NotVerified If NMR data does not match Compare->NMR If initial data matches Compare->NotVerified If initial data does not match

Caption: Workflow for the independent verification of 5-MeO-DALT.

Conclusion

The independent verification of published data is a critical component of the scientific process. This guide provides a robust framework for the analytical confirmation of 5-MeO-DALT using a multi-technique approach. By following the detailed protocols and comparing experimental data with the provided reference values, researchers can ensure the identity and purity of their samples, leading to more reliable and reproducible scientific outcomes.

References

  • Release. (n.d.). 5-MeO Group | Pharmacology. Retrieved from [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. Retrieved from [Link]

  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS(n), and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(26), 7831–7842. Retrieved from [Link]

  • Chadeayne, A. R., et al. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(4), x200498. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. Retrieved from [Link]

  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(26), 7831–7842. Retrieved from [Link]

  • Coyle, J., & Logan, B. K. (2013). Emerging Designer Drug Monograph: 5-MeO-DALT. SOFT Designer Drug Committee. Retrieved from [Link]

  • St-Gallay, S. A., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 622(7983), 652–659. Retrieved from [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. Retrieved from [Link]

  • Psychedelic Science Review. (2021). 5-MeO-DALT. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of 5-MeO-2-Me-DALT. Retrieved from [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24–32. Retrieved from [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32065–32074. Retrieved from [Link]

  • Jiang, X., et al. (2014). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 205–209. Retrieved from [Link]

  • Deventer, M. H., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Pharmazie, 71(1), 19–24. Retrieved from [Link]

  • SWGDRUG. (2015). 5-Methoxy-DALT Monograph. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Cross-Country Substance Information sheet on 5-MeO-DALT. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry, 29(8), 858–869. Retrieved from [Link]

  • ResearchGate. (n.d.). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. Retrieved from [Link]

  • Agilent Technologies. (2013). 5975T LTM GCMSD Transportable GC/MS System. Retrieved from [Link]

  • Dulaurent, S., et al. (2017). Loss of Consciousness and Visual Hallucinations Related to 5-MeO-DALT Intake, a Case Report Confirmed by Toxicological Analyses. Journal of Analytical Toxicology, 41(8), 788–791. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-MeO-2-Me-DALT PFP. Retrieved from [Link]

  • ResearchGate. (n.d.). An analysis of the synthetic tryptamines AMT and 5-MeO-DALT: Emerging 'Novel Psychoactive Drugs'. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-MeO-DALT. PubChem Compound Database. Retrieved from [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 39(2), 259–262. Retrieved from [Link]

  • PsychonautWiki. (n.d.). 5-MeO-DALT. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. Retrieved from [Link]

Sources

A Comparative Analysis of the Behavioral Effects of 5-MeO-DALT and Psilocybin for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of two psychoactive tryptamines: N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) and psilocybin. While both compounds are known for their serotonergic activity, they exhibit distinct pharmacological profiles that translate into unique behavioral outcomes in both preclinical models and human subjects. This document aims to equip researchers with the necessary information to make informed decisions when selecting a compound for studies related to psychedelic pharmacology, neuroscience, and therapeutic development.

Introduction: Distinct Tryptamines with Overlapping and Divergent Properties

5-MeO-DALT is a synthetic tryptamine first described by Alexander Shulgin.[1] It is known for its rapid onset and shorter duration of action compared to other classic psychedelics.[1][2] Psilocybin, a naturally occurring prodrug found in various mushroom species, is metabolized to the active compound psilocin.[3][4] It has a longer history of human use and is currently a focal point of clinical research for various psychiatric conditions.[3][5] Understanding the nuances of their behavioral effects is crucial for designing experiments that can accurately probe the underlying neurobiological mechanisms of psychedelic action.

Mechanism of Action: A Tale of Two Receptor Profiles

The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A (5-HT2A) receptor.[[“]][7] However, the broader receptor binding profiles of 5-MeO-DALT and psilocin (the active metabolite of psilocybin) reveal key differences that likely underpin their distinct behavioral effects.

Psilocybin (as Psilocin): Psilocin is a partial agonist at 5-HT2A receptors, which is believed to be the primary driver of its psychedelic effects.[4][8] It also displays moderate affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2B, and 5-HT2C.[8][9] Its interaction with these other receptors contributes to the complexity of its pharmacological and behavioral profile.

5-MeO-DALT: In contrast, 5-MeO-DALT exhibits a more promiscuous binding profile.[10] It binds to a wide array of serotonin receptor subtypes, often with higher affinity for some (like 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7) than for the 5-HT2A receptor.[10][11] Furthermore, it shows affinity for adrenergic (α2A, α2B, α2C), histamine (H1), and sigma (σ1, σ2) receptors, as well as the serotonin transporter (SERT).[10][11] This broad receptor engagement suggests a more complex and potentially less selective mechanism of action compared to psilocin.

Signaling Pathway Diagram

G cluster_psilocybin Psilocybin -> Psilocin cluster_5meodalt 5-MeO-DALT Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation FiveHT2A_p 5-HT2A Receptor Psilocin->FiveHT2A_p Partial Agonist FiveHT1A_p 5-HT1A Receptor Psilocin->FiveHT1A_p Other5HT_p Other 5-HT Receptors (1B, 2B, 2C) Psilocin->Other5HT_p Psychedelic_Effects_p Psychedelic Effects FiveHT2A_p->Psychedelic_Effects_p Primary Mediator Modulation_p Modulation of Effects FiveHT1A_p->Modulation_p Other5HT_p->Modulation_p FiveMeODALT 5-MeO-DALT FiveHT2A_m 5-HT2A Receptor FiveMeODALT->FiveHT2A_m Agonist FiveHT1A_m 5-HT1A Receptor FiveMeODALT->FiveHT1A_m Potent Agonist OtherReceptors_m Broad Receptor Profile (5-HT, Adrenergic, Histamine, Sigma, SERT) FiveMeODALT->OtherReceptors_m Binds Psychedelic_Effects_m Psychedelic & Stimulant Effects FiveHT2A_m->Psychedelic_Effects_m Contributes to Effects FiveHT1A_m->Psychedelic_Effects_m OtherReceptors_m->Psychedelic_Effects_m

Caption: Primary signaling pathways of Psilocybin and 5-MeO-DALT.

Preclinical Behavioral Effects: A Head-to-Head Comparison

Animal models provide a crucial platform for dissecting the behavioral consequences of these distinct pharmacological profiles.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical indicator of hallucinogenic potential.[4]

  • Psilocybin: Reliably induces a dose-dependent increase in the head-twitch response.[4]

  • 5-MeO-DALT: Also produces an inverted U-shaped dose-response curve for the HTR.[10] Interestingly, the potency of the HTR induced by various diallyltryptamines is positively correlated with 5-HT2A affinity and negatively correlated with 5-HT1A affinity, suggesting a modulatory role for the 5-HT1A receptor.[1][12] Some studies indicate that while 5-MeO-DALT is a potent 5-HT2A agonist, it may elicit a lower HTR compared to other tryptamines, possibly due to its strong 5-HT1A activity.[13]

Locomotor Activity
  • Psilocybin: Generally induces hypolocomotion (decreased movement), an effect primarily mediated by 5-HT1A receptor activation.[14]

  • 5-MeO-DALT: In contrast, 5-MeO-DALT produces dose-dependent increases in locomotor activity (hyperlocomotion).[1][10] This stimulant-like effect is a notable distinction from psilocybin and many other classic psychedelics.[1] At very high doses, this can be followed by hypolocomotion.[1]

Anxiety-Like Behavior
  • Psilocybin: In preclinical models, the effects on anxiety-like behavior can be complex and context-dependent.

  • 5-MeO-DALT: Studies on the closely related compound 5-MeO-DMT suggest that it can decrease anxiety-like behavior in animal models.[15] Given 5-MeO-DALT's potent 5-HT1A agonism, a receptor subtype implicated in anxiolysis, it is plausible it may have similar effects.

Sensorimotor Gating (Prepulse Inhibition - PPI)

Prepulse inhibition of the startle reflex is a measure of sensorimotor gating, a process that is disrupted in some psychiatric disorders.

  • Psilocybin: Can disrupt PPI, an effect that is at least partially mediated by 5-HT2A receptors.

  • 5-MeO-DALT: The closely related 5-MeO-DMT has been shown to disrupt PPI, and this effect is antagonized by a 5-HT1A antagonist, highlighting the significant role of this receptor in its behavioral effects.[16]

Comparative Data Summary
Behavioral AssayPsilocybin/Psilocin5-MeO-DALTPrimary Receptor(s) Implicated
Head-Twitch Response Dose-dependent increaseInverted U-shaped dose-response5-HT2A (primary), 5-HT1A (modulatory)
Locomotor Activity HypolocomotionHyperlocomotionPsilocybin: 5-HT1A; 5-MeO-DALT: Complex, likely involves multiple systems
Anxiety-Like Behavior VariablePotentially anxiolytic5-HT1A
Prepulse Inhibition DisruptionDisruption5-HT2A, 5-HT1A

Human Subjective Effects: Translating Preclinical Findings

While formal clinical studies on 5-MeO-DALT are lacking, anecdotal reports and data from the closely related 5-MeO-DMT can be compared with the well-documented subjective effects of psilocybin.

  • Psilocybin: Induces a wide range of subjective effects, including perceptual changes (visual and auditory hallucinations), altered sense of time, euphoria, and profound mystical-type experiences.[3][17][18] The intensity of these effects is dose-dependent.[17][18] The "mystical experience," characterized by feelings of unity, sacredness, and transcendence, is often a predictor of positive therapeutic outcomes.[19]

  • 5-MeO-DALT: User reports suggest a more physically-oriented experience with less pronounced visual and cognitive alterations compared to classic psychedelics.[20] It is often described as having a "shallow" headspace but with potent stimulating and libidinous effects.[20] The duration of action is significantly shorter than that of psilocybin.[1] The experience induced by the related compound 5-MeO-DMT is characterized by its rapid onset, short duration, and intense, often overwhelming, ego-dissolving effects with fewer visual phenomena than psilocybin.[21][22]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the 5-HT2A receptor-mediated head-twitch response as a behavioral proxy for hallucinogenic potential.

Methodology:

  • Animal Subjects: Male C57BL/6J mice, 8-10 weeks old, are individually housed and acclimated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: 5-MeO-DALT or psilocybin (or vehicle control) is administered via intraperitoneal (i.p.) injection. A range of doses should be used to establish a dose-response curve.

  • Observation Period: Immediately following injection, mice are placed in individual clear observation chambers. Behavior is recorded via a video camera for a period of 60-120 minutes.

  • Data Analysis: A trained observer, blind to the experimental conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or sniffing. Data is typically binned into 5- or 10-minute intervals to analyze the time course of the effect. The total number of head twitches over the observation period is calculated for each dose.

Experimental Workflow Diagram

G cluster_workflow Head-Twitch Response (HTR) Assay Workflow start Start: Acclimatize Mice injection Administer Compound (i.p. injection) start->injection observation Place in Observation Chamber & Record Video (60-120 min) injection->observation scoring Blinded Manual Scoring of Head Twitches observation->scoring analysis Data Analysis (Dose-Response & Time Course) scoring->analysis end End: Results analysis->end

Caption: Workflow for the Head-Twitch Response (HTR) Assay.

Conclusion and Future Directions

5-MeO-DALT and psilocybin, while both tryptamines, present distinct behavioral profiles driven by their differing pharmacodynamics. Psilocybin's effects are largely consistent with its role as a classic psychedelic, primarily mediated by 5-HT2A receptor agonism, leading to profound subjective experiences and hypolocomotion in preclinical models. In contrast, 5-MeO-DALT's broader receptor engagement results in a more complex behavioral phenotype characterized by stimulant-like effects and a potentially different subjective quality.

For researchers, the choice between these compounds depends on the scientific question at hand. Psilocybin is the more appropriate tool for studies aiming to model the effects of classic psychedelics and investigate the neural correlates of mystical-type experiences. 5-MeO-DALT, with its unique stimulant properties and complex receptor profile, offers an opportunity to explore the contributions of other receptor systems (such as 5-HT1A and adrenergic receptors) to the overall behavioral effects of psychoactive compounds. Future research should aim to conduct head-to-head clinical comparisons to validate the subjective differences suggested by anecdotal reports and further elucidate the therapeutic potential, if any, of 5-MeO-DALT.

References

  • Dose–response relationships of psilocybin-induced subjective experiences in humans. Journal of Psychopharmacology. 2021. 17

  • What is psilocybin mechanism of action? - Consensus. [“]

  • Critical Review Report: 5-MEO-DALT. World Health Organization (WHO). 10

  • Psilocybin - Wikipedia.

  • Dose–response relationships of psilocybin-induced subjective experiences in humans - NIH.

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - Cell and Regenerative Biology.

  • 5-MeO-DMT - Wikipedia.

  • 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice.

  • Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology - PubMed Central.

  • 5-MeO-DALT - Wikipedia.

  • 5-MeO-DMT elicits a briefer duration of head-twitch response than... - ResearchGate.

  • The Subjective Effects of Psychedelics Are Necessary for Their Enduring Therapeutic Effects.

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed Central.

  • Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC.

  • Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines.

  • How does it feel to be on psilocybin? Dose-response relationships of subjective experiences in humans | bioRxiv.

  • 5-MeO-DALT - PsychonautWiki.

  • Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models - Frontiers.

  • Psychedelic Drugs Flatten the Brain's Dynamic Landscape | Newsroom.

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed.

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PubMed Central.

  • A Molecular View of How Magic Mushrooms Bind to the Brain | Technology Networks.

  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PubMed Central.

  • Receptor Binding Profile of Psilocin | Download Scientific Diagram - ResearchGate.

  • Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics - Spirit Pharmacist.

  • Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PubMed Central.

  • Examining the potential of psilocybin and 5-MeO-DMT as therapeutics for traumatic brain injury | myneuronews.com.

  • 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC - NIH.

  • Comparison of psilocybin and 5-MeO-DMT groups on the Mystical... - ResearchGate.

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI.

  • Correlation between potency in the head twitch response (HTR) assay... - ResearchGate.

  • Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed.

  • 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) used in a naturalistic group setting is associated with unintended improvements in depression and anxiety - NIH.

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 receptors in the head twitch response induced by 5-hydroxytryptophan and psilocybin - bioRxiv.

  • The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats - PubMed.

  • Horizontal locomotor activity a–j Total distance traveled in a 30-min... - ResearchGate.

  • Behavioral response to 5-MeO-DMT in mice in the Behavioral Pattern... | Download Scientific Diagram - ResearchGate.

  • side-by-side comparison of 5-MeO-MET and psilocybin on neuroplasticity - Benchchem.

Sources

A Head-to-Head Comparison of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) and Lysergic Acid Diethylamide (LSD) for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The study of serotonergic psychedelics has gained significant momentum, driven by their potential therapeutic applications. Among the vast landscape of these compounds, N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) and Lysergic acid diethylamide (LSD) represent two distinct chemical classes, tryptamines and ergolines, respectively. While both are known to induce profound alterations in consciousness, a detailed preclinical comparison is essential for understanding their unique pharmacological profiles. This guide provides a head-to-head analysis of 5-MeO-DALT and LSD, offering experimental data and protocols to inform future research.

Introduction to the Compounds

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) , also known as "Foxtrot," is a psychedelic tryptamine first synthesized by Alexander Shulgin.[1] It is structurally related to other 5-methoxy-tryptamines like 5-MeO-DMT. User reports suggest a rapid onset and a shorter duration of action compared to many classic psychedelics, with effects lasting between 2 to 4 hours.[1]

Lysergic acid diethylamide (LSD) is a prototypical psychedelic of the ergoline class.[2] First synthesized by Albert Hofmann, its profound psychoactive effects have been extensively studied.[2][3] LSD is known for its high potency and long duration of action, with subjective effects lasting up to 12 hours.[4][5]

Pharmacological Profile: A Tale of Two Receptors

The primary mechanism of action for both 5-MeO-DALT and LSD involves their interaction with serotonin receptors, particularly the 5-HT2A subtype.[3][6] However, their binding affinities and functional activities across a range of receptors contribute to their distinct pharmacological and behavioral effects.

Receptor Binding Affinities:

A critical aspect of understanding a compound's pharmacology is its receptor binding profile. The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DALT and LSD at key serotonin receptors. Lower Ki values indicate a higher binding affinity.

Receptor5-MeO-DALT (Ki, nM)LSD (Ki, nM)
5-HT1A Potent AgonistAgonist/Partial Agonist[7]
5-HT2A AgonistPartial Agonist[7]
5-HT2B High Affinity[8]Agonist
5-HT2C AgonistAgonist
5-HT6 High Affinity[8]High Affinity[9]
5-HT7 High Affinity[8]High Affinity[9]

Data compiled from publicly available databases and literature.[7][8][9]

While both compounds are potent 5-HT2A receptor agonists, a key differentiator is their activity at the 5-HT1A receptor. 5-MeO-DALT demonstrates potent full agonism at 5-HT1A receptors.[1] In contrast, LSD acts as a partial agonist at 5-HT2A receptors and an agonist/partial agonist at 5-HT1A receptors.[7] This difference in 5-HT1A receptor activity may contribute to the distinct subjective effects and behavioral profiles of the two compounds. It has been suggested that 5-HT1A receptor activation by tryptamine hallucinogens can buffer the effects of 5-HT2A receptor activation.[10]

Signaling Pathways: Beyond Simple Receptor Activation

Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[2] However, recent research has highlighted the importance of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[11][12] The psychedelic effects of these compounds are primarily linked to the Gq-mediated signaling pathway.[11][12]

5-HT2A Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 5-MeO-DALT / LSD 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds Gq Gq Protein 5HT2A_Receptor->Gq Activates beta_arrestin β-Arrestin 5HT2A_Receptor->beta_arrestin Recruits PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Downstream Downstream Effects (e.g., Ca2+ release) IP3_DAG->Downstream beta_arrestin_pathway β-Arrestin Pathway beta_arrestin->beta_arrestin_pathway

Primary signaling cascade following 5-HT2A receptor activation.

The relative bias of 5-MeO-DALT and LSD for these pathways is an active area of research and likely contributes to their unique pharmacological profiles.

Head-to-Head Experimental Comparison

To provide a direct comparison of the in vivo activity of 5-MeO-DALT and LSD, a head-twitch response (HTR) study in mice is a standard and predictive preclinical model for hallucinogenic potential.[13] The HTR is a rapid, side-to-side head movement that is reliably induced by 5-HT2A receptor agonists.[13][14]

Experimental Protocol: Head-Twitch Response (HTR) Assay

1. Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used for this assay.[15] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation:

  • 5-MeO-DALT: Dissolve in a vehicle of 0.9% saline.

  • LSD: Dissolve in a vehicle of 0.9% saline.

  • All solutions should be prepared fresh on the day of the experiment.

3. Experimental Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes prior to injection.

  • Administer the test compound or vehicle via intraperitoneal (IP) injection.

  • Immediately after injection, place the mouse back into the observation chamber.

  • Record the number of head twitches over a 30-minute period.[14] Recording can be done by a trained observer or using an automated system.[15]

4. Dose Selection:

  • 5-MeO-DALT: Based on existing literature, a dose range of 1-10 mg/kg can be explored.[8]

  • LSD: A dose range of 0.05-0.4 mg/kg is typically effective.[14]

Expected Data and Analysis:

The number of head twitches is expected to follow a dose-dependent, inverted U-shaped curve for both compounds.[8] Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control. The ED50 (the dose that produces 50% of the maximal effect) can be calculated to compare the potency of the two compounds.

CompoundDose (mg/kg, IP)Mean HTRs (± SEM)
Vehicle -0.5 ± 0.2
5-MeO-DALT 115.2 ± 2.1
335.8 ± 4.5
1020.1 ± 3.3
LSD 0.0522.5 ± 3.0
0.148.7 ± 5.2
0.283.8 ± 5.9[14]
0.465.4 ± 6.1

This table represents hypothetical data based on expected outcomes from the literature.

HTR Experimental Workflow Start Start Acclimation Acclimate Mice (30 min) Start->Acclimation Injection IP Injection (Vehicle, 5-MeO-DALT, or LSD) Acclimation->Injection Observation Observe and Record HTRs (30 min) Injection->Observation Data_Analysis Data Analysis (ANOVA, ED50 calculation) Observation->Data_Analysis End End Data_Analysis->End

Workflow for the Head-Twitch Response (HTR) experiment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profiles of 5-MeO-DALT and LSD are crucial for interpreting their pharmacological effects and designing future studies.

5-MeO-DALT:

  • Metabolism: The primary metabolic pathways for 5-MeO-DALT are O-demethylation, hydroxylation, and N-deallylation.[8] It is metabolized by cytochrome P450 enzymes, particularly CYP2D6, to an active metabolite, bufotenine.[16]

  • Duration of Action: When taken orally, the duration of action is reported to be 2-6 hours.[8]

LSD:

  • Absorption: After oral administration, LSD is well-absorbed, with maximum plasma concentrations reached in about 1.5 hours.[4][5]

  • Half-life: The plasma half-life of LSD is approximately 2.6 to 3.6 hours.[4][5]

  • Metabolism: LSD is extensively metabolized in the liver, with 2-oxo-3-hydroxy-LSD (O-H-LSD) being a major metabolite.[17]

  • Duration of Action: The subjective effects of LSD can last for 8 to 12 hours.[4][5]

Conclusion and Future Directions

This head-to-head comparison reveals that while both 5-MeO-DALT and LSD are potent 5-HT2A receptor agonists, they possess distinct pharmacological profiles. The more pronounced 5-HT1A agonism of 5-MeO-DALT and its shorter duration of action are key differentiating features. The provided experimental protocol for the HTR assay offers a robust method for directly comparing the in vivo potency and efficacy of these two compounds.

Future research should focus on:

  • Functional Selectivity: Investigating the biased agonism of 5-MeO-DALT and LSD at the 5-HT2A receptor to better understand the signaling pathways responsible for their unique effects.

  • In Vitro Assays: Employing a battery of in vitro functional assays, such as calcium mobilization and β-arrestin recruitment assays, to further dissect their signaling properties.[18]

  • Behavioral Models: Utilizing a broader range of behavioral models to assess other psychological dimensions, such as anxiolytic or antidepressant-like effects.

By systematically characterizing and comparing compounds like 5-MeO-DALT and LSD, the scientific community can gain a deeper understanding of the structure-activity relationships of psychedelics and pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Holze, F., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. Clinical Pharmacology & Therapeutics. [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MeO-DALT. [Link]

  • Wikipedia. (n.d.). LSD. [Link]

  • Passie, T., et al. (2008). The Pharmacology of Lysergic Acid Diethylamide: A Review. CNS Neuroscience & Therapeutics. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Wikipedia. (n.d.). Head-twitch response. [Link]

  • Holze, F., et al. (2016). Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans. International Journal of Neuropsychopharmacology. [Link]

  • De Gregorio, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. Molecular Psychiatry. [Link]

  • Technoagy. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Technology Networks. [Link]

  • Holze, F., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. ResearchGate. [Link]

  • Nichols, D. E. (2017). LSD: Mechanism of Action and Side Effects. Serious Science. [Link]

  • Holze, F., et al. (2020). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants. OPEN Foundation. [Link]

  • Bourla, A., et al. (2023). [Mechanisms of action and therapeutic perspectives of LSD: Current status]. L'Encephale. [Link]

  • De Gregorio, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. PubMed. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. [Link]

  • Shen, H., et al. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

  • Hartig, P. R., et al. (1985). Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex. Neuropsychopharmacology. [Link]

  • Shen, H., et al. (2012). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. ResearchGate. [Link]

  • Kim, K., et al. (2023). (PDF) Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. [Link]

  • Samdal, S. S., et al. (2022). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wacker, D., et al. (2017). MIND Blog: A Lid for Every Pot - Crystal Structure of LSD-Bound Serotonin Receptor. MIND Foundation. [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. [Link]

  • Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Spirit Pharmacist. [Link]

  • Wacker, D., et al. (2017). Structure of LSD and Its Receptor Explains Its Potency. Neuroscience News. [Link]

  • Gatch, M. B., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. ResearchGate. [Link]

  • Jefsen, M., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. [Link]

  • Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

  • Winter, J. C., et al. (1987). Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD. Pharmacology Biochemistry and Behavior. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-MeO-DiPT. [Link]

Sources

A Comparative Analysis of the Safety and Toxicity Profiles: 5-MeO-DALT Versus Other Psychedelics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of psychedelic research is undergoing a significant renaissance, with renewed interest in the therapeutic potential of these compounds for a range of psychiatric disorders. Within this evolving field, novel psychoactive substances (NPS) continue to emerge, necessitating a thorough understanding of their pharmacological and toxicological profiles. One such compound is N,N-diallyl-5-methoxytryptamine (5-MeO-DALT), a synthetic tryptamine that has gained attention in recreational settings and the research chemical market.[1] This guide provides a comprehensive comparison of the safety and toxicity profile of 5-MeO-DALT against more extensively studied psychedelics: 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), N,N-dimethyltryptamine (DMT), psilocybin, and lysergic acid diethylamide (LSD).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available preclinical and clinical data. By juxtaposing the pharmacodynamics, pharmacokinetics, and toxicological findings of these compounds, we aim to provide a foundational resource for informed research and development in the field of psychedelic science. The objective is not to endorse or condemn any substance but to present a scientifically grounded comparison to guide future investigation and ensure the responsible advancement of this promising area of study.

Pharmacodynamics: A Tale of Receptor Affinities

The subjective and physiological effects of psychedelic compounds are primarily mediated by their interactions with various neurotransmitter receptors, most notably the serotonin (5-HT) receptor family. The affinity of a compound for these receptors, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and potential for off-target effects.

5-MeO-DALT exhibits a broad receptor binding profile, interacting with multiple serotonin receptor subtypes, as well as adrenergic, histamine, and opioid receptors.[2] Notably, it has a high affinity for the 5-HT2B, 5-HT6, and 5-HT7 receptors, with a lower affinity for the 5-HT2A and 5-HT2C receptors.[2] The activation of the 5-HT2A receptor is widely considered to be the primary mechanism underlying the hallucinogenic effects of classic psychedelics.[3] While 5-MeO-DALT is a 5-HT2A agonist, its comparatively lower affinity at this site may explain anecdotal reports of its effects being more physical and less visually intensive than other psychedelics.[1][4]

In contrast, classic psychedelics like LSD and psilocin (the active metabolite of psilocybin) display a high affinity for the 5-HT2A receptor.[3] 5-MeO-DMT, while also a potent psychedelic, shows a high affinity for the 5-HT1A receptor, which may contribute to its unique subjective effects.[5][6] The following table summarizes the available receptor binding data for these compounds.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Receptor5-MeO-DALT5-MeO-DMTDMTPsilocinLSD
5-HT1A ~10-80<10[5][6]~100-200[3]~100-200[3]~1-10[3]
5-HT2A ~250-730[7]>1000[5][6]~50-150[3]~50-150[3]~1-5[3]
5-HT2B High Affinity~20-4000[8]~50-150[3]~50-150[3]~1-5[3]
5-HT2C Lower Affinity[2]~40-540[8]~100-300[3]~100-300[3]~1-10[3]
SERT High Affinity[2]Low Micromolar[9]~1-5 µM[3]~1-5 µM[3]>10 µM[3]

Note: Ki values are compiled from various sources and experimental conditions may differ. This table should be used for comparative purposes with this in mind.

Pharmacokinetics and Metabolism: The Body's Response

The onset, duration, and potential for drug-drug interactions are largely governed by a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

The primary metabolic pathways for 5-MeO-DALT in rats have been identified as O-demethylation, hydroxylation, and N-deallylation, leading to numerous phase I and phase II metabolites.[2][10] The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are predominantly involved in its metabolism.[10]

5-MeO-DMT is primarily metabolized by monoamine oxidase A (MAO-A) through deamination, and also undergoes O-demethylation by CYP2D6 to its active metabolite, bufotenine.[5] This is a critical consideration, as co-administration with MAO inhibitors (MAOIs) can significantly increase the bioavailability and duration of action of 5-MeO-DMT, potentially leading to serotonin toxicity.[5]

DMT is also rapidly metabolized by MAO-A, which explains its short duration of action when smoked or injected.[11] When taken orally, it is largely inactive without the presence of an MAOI, as is famously the case with the Amazonian psychedelic brew, Ayahuasca.[11]

Psilocybin is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin.[12] Psilocin is then primarily metabolized via glucuronidation and to a lesser extent by CYP enzymes, including CYP2D6 and CYP3A4.[7][13]

LSD undergoes extensive metabolism in the liver, with major metabolites including 2-oxo-3-hydroxy-LSD (O-H-LSD).[4][14] The elimination half-life of LSD in humans is approximately 3.6 hours.[15]

Metabolism_Comparison cluster_5MeODALT 5-MeO-DALT cluster_5MeODMT 5-MeO-DMT cluster_DMT DMT cluster_Psilocybin Psilocybin cluster_LSD LSD 5-MeO-DALT 5-MeO-DALT Metabolites_5MeODALT O-demethylated, Hydroxylated, N-deallylated Metabolites 5-MeO-DALT->Metabolites_5MeODALT CYP1A2, CYP2C19, CYP2D6, CYP3A4 5-MeO-DMT 5-MeO-DMT Bufotenin Bufotenine (Active) 5-MeO-DMT->Bufotenin CYP2D6 Deaminated_5MeODMT Deaminated Metabolites 5-MeO-DMT->Deaminated_5MeODMT MAO-A DMT DMT Deaminated_DMT Deaminated Metabolites DMT->Deaminated_DMT MAO-A Psilocybin Psilocybin Psilocin Psilocin (Active) Psilocybin->Psilocin Dephosphorylation Glucuronidated_Psilocin Glucuronidated Metabolites Psilocin->Glucuronidated_Psilocin UGT Enzymes, CYP2D6, CYP3A4 LSD LSD Metabolites_LSD O-H-LSD and other metabolites LSD->Metabolites_LSD Hepatic Metabolism

Caption: Comparative metabolic pathways of 5-MeO-DALT and other psychedelics.

Toxicity Profile: Assessing the Risks

The toxicological assessment of any novel compound is paramount. For psychedelics, this includes acute toxicity, potential for cardiotoxicity, and long-term adverse effects.

Acute Toxicity

Formal toxicology studies on 5-MeO-DALT are lacking.[2] Case reports have described adverse reactions including delirium, rhabdomyolysis (the breakdown of muscle tissue), and one death has been reported in circumstances involving the substance.[16][17] The exact toxic dose in humans is unknown.[1]

In contrast, more data is available for other psychedelics. The median lethal dose (LD50) of 5-MeO-DMT in mice ranges from 48 to 278 mg/kg depending on the route of administration.[5] For psilocybin, the LD50 in rats is reported to be 280 mg/kg, indicating a very low toxicity.[18][19] It is widely considered to be one of the safest recreational drugs from a physiological standpoint.[20] Information on the LD50 of DMT and LSD in humans is not available, but both are considered to have a high therapeutic index.

Table 2: Comparative Acute Toxicity Data

CompoundLD50 (Animal Model)Notes
5-MeO-DALT Not formally studied[2]Case reports of severe adverse events exist.[16][17]
5-MeO-DMT 48-278 mg/kg (mice)[5]
DMT ~47 mg/kg (mice, intraperitoneal)[21]
Psilocybin 280 mg/kg (rats)[18][19]High therapeutic index.[18]
LSD Not well-established in animalsConsidered to have a high safety margin in humans.[14]

Cardiotoxicity

A significant concern with serotonergic drugs is the potential for cardiotoxicity, particularly cardiac valvulopathy, which has been linked to agonism at the 5-HT2B receptor.[22] Given that 5-MeO-DALT has a high affinity for the 5-HT2B receptor, this represents a theoretical risk, especially with chronic or high-dose use.[2] Anecdotal reports also mention uncomfortable cardiovascular effects such as increased blood pressure and heart rate with 5-MeO-DALT use.[1]

While classic psychedelics like psilocybin and LSD are also 5-HT2B agonists, the risk of valvulopathy with intermittent, therapeutic use is considered low, though long-term data is limited.

Experimental Protocol: Preclinical Safety Assessment

A robust preclinical safety assessment is crucial for any new psychoactive compound. The following workflow outlines a standard approach.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Receptor_Screening Receptor Binding & Functional Assays (e.g., Ki determination, functional agonism) Metabolism_Assays Metabolic Stability & Metabolite ID (Human Liver Microsomes, CYP phenotyping) Receptor_Screening->Metabolism_Assays Cytotoxicity Cytotoxicity Assays (e.g., various cell lines) Metabolism_Assays->Cytotoxicity Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination in rodents) Cytotoxicity->Acute_Toxicity Proceed if favorable profile Cardiovascular_Safety Cardiovascular Safety Pharmacology (e.g., telemetry in conscious animals) Acute_Toxicity->Cardiovascular_Safety Behavioral_Pharmacology Behavioral Pharmacology (e.g., head-twitch response, locomotor activity) Cardiovascular_Safety->Behavioral_Pharmacology Repeat_Dose_Toxicity Repeat-Dose Toxicity Studies (Sub-chronic to chronic administration) Behavioral_Pharmacology->Repeat_Dose_Toxicity

Caption: A generalized workflow for the preclinical safety assessment of a novel psychedelic compound.

Conclusion and Future Directions

This comparative guide highlights that while 5-MeO-DALT shares some pharmacological properties with classic psychedelics, its safety and toxicity profile presents unique considerations. Its broad receptor engagement, particularly its high affinity for the 5-HT2B receptor, warrants careful investigation into its potential for cardiotoxicity. The lack of formal toxicology studies is a significant data gap that needs to be addressed before any potential therapeutic applications can be considered.

In comparison, psychedelics like psilocybin and LSD have a more established and generally favorable physiological safety profile, though risks are not absent. The metabolism of 5-MeO-DMT and DMT via MAO-A underscores the critical importance of understanding potential drug-drug interactions, a lesson that is broadly applicable in psychedelic research.

For researchers and drug development professionals, the path forward for novel compounds like 5-MeO-DALT must be paved with rigorous, systematic preclinical evaluation. The experimental workflows and comparative data presented in this guide are intended to serve as a resource to inform such endeavors. As the field of psychedelic science continues to expand, a commitment to comprehensive safety and toxicity assessment will be paramount in translating the therapeutic promise of these compounds into safe and effective treatments.

References

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84–91. [Link]

  • Marta, C. R., et al. (2019). Metabolism of lysergic acid diethylamide (LSD): an update. Drug Metabolism Reviews, 51(3), 308-318. [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Passie, T., et al. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS neuroscience & therapeutics, 14(4), 295–314. [Link]

  • Wikipedia. (n.d.). Psilocybin. [Link]

  • Nichols, D. E. (2017). Neuropharmacology of N,N-Dimethyltryptamine. In The DMT molecule (pp. 119-140). Park Street Press. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in neuroscience, 12, 536. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS pharmacology & translational science, 6(4), 567–577. [Link]

  • Dolder, P. C., et al. (2019). Metabolism of lysergic acid diethylamide (LSD): an update. Drug Metabolism Reviews, 51(3), 308-318. [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European neuropsychopharmacology, 26(8), 1327–1337. [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84–91. [Link]

  • Lenz, C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. European journal of pharmaceutical sciences, 197, 106805. [Link]

  • Marta, C. R., et al. (2019). Metabolism of lysergic acid diethylamide (LSD): an update. Drug Metabolism Reviews, 51(3), 308-318. [Link]

  • WikEM. (2021). Psilocybin toxicity. [Link]

  • Marta, C. R., et al. (2019). Metabolism of lysergic acid diethylamide (LSD): an update. Drug Metabolism Reviews, 51(3), 308-318. [Link]

  • Miraculix Lab. (n.d.). Can You OD on Shrooms? Understanding Psilocybin Overdose Risks. [Link]

  • Johnson, M. W., et al. (2023). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica, 53(1), 1-8. [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European neuropsychopharmacology, 26(8), 1327–1337. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS pharmacology & translational science, 6(4), 567–577. [Link]

  • Riba, J., et al. (2012). Metabolism and urinary disposition of DMT. ICEERS. [Link]

  • Johnson, M. W., et al. (2023). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica, 53(1), 1-8. [Link]

  • Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug testing and analysis, 10(1), 184–195. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS pharmacology & translational science, 6(4), 567–577. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ResearchGate. [Link]

  • Yu, A. M. (2008). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug metabolism and disposition, 36(7), 1331–1337. [Link]

  • Barnett, B. S., et al. (2023). 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Frontiers in psychiatry, 14, 1282259. [Link]

  • Recovered.org. (n.d.). Can You Overdose on Shrooms? - Psilocybin. [Link]

  • Michely, J. A., et al. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MS (n) , and LC-HR-MS-MS. Analytical and bioanalytical chemistry, 407(21), 6437–6451. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Uthaug, M. V., et al. (2021). Metabolism of 5-MeO-DMT. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-MeO-DALT. [Link]

  • Berro, A., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational psychiatry, 13(1), 129. [Link]

  • Fantegrossi, W. E., et al. (2008). Modification of the effects of 5-methoxy-N,N-dimethyltryptamine on exploratory behavior in rats by monoamine oxidase inhibitors. Psychopharmacology, 199(1), 25–35. [Link]

  • Sklerov, J., et al. (2005). A fatal intoxication following the ingestion of 5-methoxy-N,N-dimethyltryptamine in an ayahuasca preparation. Journal of analytical toxicology, 29(7), 838–841. [Link]

  • Gartz, J. (2015). Research on Acute Toxicity and the Behavioral Effects of Methanolic Extract from Psilocybin Mushrooms and Psilocin in Mice. Toxins, 7(4), 1018–1029. [Link]

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT. [Link]

  • The Third Wave. (n.d.). Learn Everything You Need To Know About The Psychedelic 5-MeO-DMT. [Link]

  • Sharma, T., & Singh, P. (2024). Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. Letters in Applied NanoBioScience, 13(6), 1-13. [Link]

  • PsychonautWiki. (n.d.). 5-MeO-DALT. [Link]

  • Morales-García, J. A., et al. (2020). The Clinical Potential of Dimethyltryptamine: Breakthroughs into the Other Side of Mental Illness, Neurodegeneration, and Consciousness. International journal of molecular sciences, 21(22), 8565. [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in neuro-psychopharmacology & biological psychiatry, 39(2), 259–263. [Link]

  • Mannino, G., et al. (2021). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. International journal of molecular sciences, 22(16), 8565. [Link]

Sources

A Comparative Analysis of 5-MeO-DALT's Functional Activity at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Psychedelic Drug Discovery and Development

Introduction: The Evolving Landscape of Tryptamine Research

The field of psychedelic research is undergoing a significant renaissance, with renewed interest in the therapeutic potential of compounds targeting the serotonin 2A (5-HT2A) receptor.[1] Among the vast array of synthetic tryptamines, N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) has emerged as a compound of interest.[2] First synthesized by Alexander Shulgin, its unique pharmacological profile necessitates a rigorous comparative analysis against well-established 5-HT2A agonists.

This guide provides a technical benchmark of 5-MeO-DALT's activity at the human 5-HT2A receptor. We will compare its binding affinity and functional potency against key reference agonists: the endogenous ligand Serotonin (5-HT), the classic psychedelic Lysergic acid diethylamide (LSD), and the related tryptamine 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This analysis is grounded in data from in vitro functional assays, primarily focusing on calcium mobilization, a direct downstream consequence of 5-HT2A receptor activation via its canonical Gq/11 signaling pathway.[1][3] The objective is to provide researchers with a clear, data-driven perspective on 5-MeO-DALT's position within the broader class of 5-HT2A agonists.

The 5-HT2A Receptor's Canonical Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[3] Agonist binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1] This transient increase in cytosolic Ca²+ concentration is a measurable and reliable indicator of 5-HT2A receptor activation.[4][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist 5-HT2A Agonist (e.g., 5-MeO-DALT) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Cytosol Release Response Downstream Cellular Response Ca_Cytosol->Response Triggers Workflow_Diagram A 1. Cell Plating Seed h5-HT2A-expressing cells (e.g., HEK293, CHO) into 96-well plates. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B Incubate Overnight C 3. Compound Addition Add serial dilutions of test compounds (5-MeO-DALT, benchmarks) to wells using a fluorescence plate reader. B->C Incubate ~1 hour D 4. Fluorescence Measurement Record fluorescence intensity kinetically before and after compound addition. C->D Immediate E 5. Data Analysis Calculate the change in fluorescence. Plot concentration-response curves to determine EC50 and Emax. D->E Post-Acquisition

Figure 2: Experimental Workflow for a Calcium Flux Assay.

I. Materials & Reagents:

  • Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a comparable dye.

  • Pluronic® F-127: A non-ionic surfactant to aid dye solubilization.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells (optional, but recommended).

  • Test Compounds: 5-MeO-DALT, Serotonin, and other reference agonists, prepared as concentrated stock solutions in DMSO.

II. Step-by-Step Methodology:

  • Cell Plating (Day 1):

    • Harvest and count the h5-HT2A expressing cells.

    • Seed the cells into the black-walled microplates at a density of 40,000–80,000 cells per well in 100 µL of culture medium. [6]The optimal density should be determined empirically to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Reagents (Day 2):

    • Dye Loading Solution: Prepare the dye loading solution in assay buffer. A typical formulation includes 4 µM Fluo-4 AM, 0.04% Pluronic® F-127, and 1 mM Probenecid. Vortex thoroughly to ensure the dye is fully dissolved.

    • Compound Plates: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in assay buffer at a concentration 5 times the final desired concentration. This will be the "compound plate."

  • Dye Loading (Day 2):

    • Aspirate the culture medium from the cell plate.

    • Immediately add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

  • Calcium Flux Measurement (Day 2):

    • Set up a fluorescence microplate reader (e.g., FLIPR™, FlexStation®) to measure fluorescence kinetics at an excitation of ~490 nm and an emission of ~525 nm. [6] * Program the instrument to first read a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 25 µL of the compound from the "compound plate" to the cell plate.

    • Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence for each well.

    • Normalize the data by setting the response from vehicle-only wells to 0% and the maximal response from a saturating concentration of a reference full agonist (like 5-HT) to 100%.

    • Plot the normalized response versus the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the EC50 and Emax values for each compound.

Conclusion and Future Directions

This guide provides a foundational benchmark for the in vitro activity of 5-MeO-DALT at the 5-HT2A receptor. The experimental data indicate that 5-MeO-DALT is a full agonist at the human 5-HT2A receptor, capable of eliciting a maximal response comparable to that of serotonin. [7]However, its binding affinity and functional potency are moderate when compared to high-potency psychedelics like LSD or even its close structural relative, 5-MeO-DMT. [7][8] For drug development professionals, this profile suggests that while 5-MeO-DALT can fully engage the canonical 5-HT2A-Gq signaling pathway, higher concentrations are required to achieve this effect. Researchers should consider this lower potency in the design of in vivo experiments and in the interpretation of behavioral data. The head-twitch response in rodents, a behavioral proxy for 5-HT2A activation, has been shown to be induced by 5-MeO-DALT. [9] Future research should aim to characterize 5-MeO-DALT's activity at other signaling pathways downstream of the 5-HT2A receptor, such as β-arrestin recruitment, to investigate potential functional selectivity or "biased agonism." A comprehensive understanding of its full signaling profile, alongside its activity at other serotonin receptors (e.g., 5-HT1A), will be crucial in elucidating the unique psychoactive effects reported for this compound and assessing its therapeutic potential.

References

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Zhang, R., et al. (2014). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current chemical genomics, 8, 8–17. Available at: [Link]

  • Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328–1334. Available at: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • Kaplan, J. S., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Available at: [Link]

  • World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. Available at: [Link]

  • Pottie, E., et al. (2022). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific reports, 12(1), 19931. Available at: [Link]

  • DiBerto, G. F., et al. (2022). Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activation mechanism. bioRxiv. Available at: [Link]

  • SB Drug Discovery. Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. Available at: [Link]

  • DiBerto, G. F., et al. (2023). Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation. Molecular psychiatry, 28(10), 4331–4341. Available at: [Link]

  • Egan, C. T., et al. (1998). Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors. Psychopharmacology, 136(4), 409–414. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available at: [Link]

  • De Gregorio, D., et al. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. Digital.CSIC. Available at: [Link]

  • Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. Available at: [Link]

  • Wikipedia. 2,5-Dimethoxy-4-propylamphetamine. Available at: [Link]

  • Wikipedia. 5-MeO-DALT. Available at: [Link]

  • Zhang, R., et al. (2014). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current chemical genomics, 8, 8–17. Available at: [Link]

  • Ippolito, A., et al. (2025). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. ResearchGate. Available at: [Link]

  • Halberstadt, A. L., et al. (2020). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 172, 107939. Available at: [Link]

  • Faye, C., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Available at: [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19. Available at: [Link]

  • Gatch, M. B., et al. (2021). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Drug and alcohol dependence, 220, 108519. Available at: [Link]

  • Hazelwood, L. A., et al. (2003). Human genetic variations in the 5HT2A receptor. ResearchGate. Available at: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • De Gregorio, D., et al. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. ResearchGate. Available at: [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-Based Calcium Mobilization Assay. Available at: [Link]

  • Journal of Medicinal Chemistry. (2023). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Available at: [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the frontiers of neuropharmacology, the synthesis and study of novel tryptamine derivatives like N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) are pivotal. However, beyond the bench, the responsible management of these potent research compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-MeO-DALT, ensuring the safety of personnel and the protection of our environment.

The Regulatory and Safety Landscape of 5-MeO-DALT

Understanding the legal and hazardous context of 5-MeO-DALT is the foundational step in its proper disposal. As a research chemical, its toxicological properties are not fully characterized, demanding a cautious approach.

1.1. GHS Hazard Classification

According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, 5-MeO-DALT is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.

These classifications necessitate handling with appropriate personal protective equipment and avoiding ingestion, inhalation, and contact with skin and eyes.

1.2. Legal Status: A Complex Picture

The regulatory status of 5-MeO-DALT is not uniform globally, which directly impacts disposal requirements. In the United States, 5-MeO-DALT is not federally scheduled. However, it could be considered a controlled substance analogue of 5-MeO-DiPT, a Schedule I drug, under the Federal Analogue Act. This means its handling and disposal may be subject to the same stringent regulations as a Schedule I substance. Several states, including Florida and Louisiana, have explicitly scheduled 5-MeO-DALT as a controlled substance. It is also a controlled substance in China, Japan, Singapore, Sweden, and the United Kingdom.

Due to this legal ambiguity and potential for classification as a controlled substance analogue, it is imperative to treat 5-MeO-DALT waste with the highest level of scrutiny and follow protocols for hazardous and potentially controlled substance waste.

Core Principles of 5-MeO-DALT Waste Management

Before detailing specific disposal protocols, it is essential to establish the fundamental principles that guide the handling of 5-MeO-DALT waste in a laboratory setting.

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute toxicity of 5-MeO-DALT, a robust PPE protocol is non-negotiable. The following should be worn at all times when handling the compound or its waste:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves. Double-gloving is recommended.Prevents dermal absorption of the toxic compound.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from accidental splashes of solutions containing 5-MeO-DALT.
Lab Coat A buttoned lab coat made of a low-permeability fabric.Protects skin and clothing from contamination.
Respiratory Protection An N-95 or higher-rated respirator should be considered, especially when handling the solid compound or creating aerosols.Minimizes the risk of inhaling the compound, which can cause systemic toxicity and psychoactive effects.

2.2. Waste Segregation: Preventing Hazardous Interactions

Proper segregation of 5-MeO-DALT waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

Fig 1. Waste segregation for 5-MeO-DALT.
  • Solid Waste: Contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of 5-MeO-DALT, as well as the first rinse of any contaminated glassware, must be collected as hazardous liquid waste. Segregate aqueous and organic solvent waste streams into separate, compatible containers.

  • Sharps Waste: Any needles or other sharps contaminated with 5-MeO-DALT must be disposed of in a designated sharps container for hazardous chemical waste.

Under no circumstances should 5-MeO-DALT or its solutions be disposed of down the drain.

Disposal Procedures: A Step-by-Step Guide

The primary and most recommended method for the disposal of 5-MeO-DALT is through a licensed hazardous waste disposal company. However, in situations where small quantities need to be rendered non-retrievable before disposal, chemical degradation can be employed as a preliminary step. The following protocols are provided for this purpose and should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

3.1. Method 1: Oxidation with Potassium Permanganate

This method utilizes the strong oxidizing properties of potassium permanganate to break down the indole structure of the tryptamine.

Materials:

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 3M)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)

  • Sodium carbonate (Na₂CO₃)

  • Appropriate hazardous waste containers

Protocol:

  • Preparation: In a suitable glass container (e.g., a beaker or flask) placed in a secondary container (e.g., a plastic tub), dissolve the 5-MeO-DALT waste in a minimal amount of a suitable solvent (e.g., acetone). If the waste is already in an aqueous solution, proceed to the next step.

  • Acidification: Slowly and with stirring, add dilute sulfuric acid to the solution until the pH is acidic (pH 1-3). This step is crucial for the effectiveness of the permanganate oxidation.

  • Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts with the 5-MeO-DALT. Continue adding the permanganate solution until a persistent purple or brown (from manganese dioxide precipitate) color remains for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.

  • Neutralization: Carefully neutralize the acidic solution by adding sodium carbonate in small portions until the pH is between 6 and 8. Be cautious as this may cause foaming or gas evolution.

  • Disposal of Residue: The resulting mixture, which may contain manganese dioxide precipitate, should be collected as hazardous waste. The manganese dioxide is also considered a hazardous waste and should not be disposed of in regular trash.

Fig 2. Workflow for potassium permanganate oxidation.

3.2. Method 2: Degradation with Sodium Hypochlorite (Bleach)

This method uses the oxidative power of sodium hypochlorite, the active ingredient in household bleach, to degrade the 5-MeO-DALT molecule.

Materials:

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-8%)

  • Aqueous acid (e.g., hydrochloric acid, dilute)

  • Aqueous base (e.g., sodium hydroxide, dilute)

  • Appropriate hazardous waste containers

Protocol:

  • Preparation: In a suitable container within a fume hood, dilute the 5-MeO-DALT waste with water if it is in a concentrated form.

  • Degradation: While stirring, slowly add an excess of sodium hypochlorite solution to the 5-MeO-DALT solution. The amount of bleach should be at least a 10-fold molar excess relative to the amount of 5-MeO-DALT to ensure complete degradation. Allow the reaction to proceed for at least one hour with occasional stirring.

  • Neutralization: Check the pH of the resulting solution. If it is highly basic, neutralize it to a pH between 6 and 9 by slowly adding a dilute acid.

  • Disposal: The resulting neutralized solution should be collected as hazardous liquid waste.

Decontamination of Laboratory Equipment

All glassware, stir bars, and other equipment that have come into contact with 5-MeO-DALT must be thoroughly decontaminated.

Procedure:

  • Initial Rinse: Rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsates as hazardous liquid waste.

  • Wash: Wash the equipment with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Final Disposal Through a Licensed Vendor

Regardless of whether a chemical degradation step has been performed, all waste generated from the handling and disposal of 5-MeO-DALT, including the treated solutions, contaminated solids, and rinsates, must be disposed of through your institution's environmental health and safety office and a licensed hazardous waste disposal company. Ensure all waste containers are properly labeled with the contents and associated hazards.

Given the potential for 5-MeO-DALT to be considered a controlled substance analogue, it is crucial to consult with your institution's environmental health and safety department and, if necessary, legal counsel to ensure compliance with all applicable federal, state, and local regulations, including those set forth by the Drug Enforcement Administration (DEA) for controlled substance disposal.

By adhering to these rigorous procedures, researchers can continue their vital work with novel compounds like 5-MeO-DALT while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Cayman Chemical. (2025). Safety Data Sheet: 5-methoxy DMT. Retrieved from a search for the SDS on the Cayman Chemical website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50878551, 5-MeO-DALT. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Controlled Substances Act.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Bare, C. B. (n.d.). Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. PubMed. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Drug Enforcement Administration, Diversion Control Division. (n.d.). Disposal Q&A.
  • Hill Brothers Chemical Company. (n.d.). Sodium Hypochlorite Stability. Retrieved from [Link]

  • Washington State University. (2015). Standard Operating Procedure: Potassium Permanganate.
  • Loba Chemie. (n.d.). Manganese Dioxide AR Safety Data Sheet.
  • U.S. Drug Enforcement Administration. (2014). Disposal of Controlled Substances. Federal Register, 79(174), 53520-53567.

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling N,N-Diallyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT). The core principle of this guide is to manage exposure risk through a comprehensive safety strategy, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Executive Safety Summary: Acknowledging the Unknowns

N,N-Diallyl-5-methoxytryptamine is a tryptamine derivative whose physiological, neurological, and toxicological properties have not been fully characterized.[1] It is known to be a psychoactive substance, and case reports have documented severe adverse effects from overdose, including loss of consciousness, delirium, and rhabdomyolysis.[2] Furthermore, a death has been reported in connection with behavioral intoxication under its influence.[2][3]

Given the limited toxicological data, 5-MeO-DALT must be handled as a potent compound with unknown long-term health risks. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][5] This guide serves as a component of that plan, focusing specifically on PPE and related safety procedures. The primary goal is to prevent all potential routes of exposure, including inhalation, dermal contact, ingestion, and ocular contact.[6]

The Hierarchy of Controls: A Multi-Layered Defense

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety plan relies on the hierarchy of controls, which prioritizes more effective, collective measures.

Hierarchy_of_Controls Diagram 1: Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Gown, Goggles)

Caption: The Hierarchy of Controls prioritizes strategies to protect workers.

For 5-MeO-DALT, elimination and substitution are not viable in a research context. Therefore, our strategy begins with robust engineering controls.

PPE and Engineering Control Protocols

The level of PPE required is dictated by the specific task and the potential for generating airborne particles or aerosols. The following table outlines the minimum requirements for common laboratory operations involving 5-MeO-DALT.

TaskRequired Engineering ControlMinimum PPERationale & Key Considerations
Weighing Solid Compound Certified Chemical Fume Hood or Glovebox/Containment Ventilated Enclosure (CVE)Disposable Gown, Double Nitrile Gloves, Safety Goggles, N95/FFP2 Respirator (if not in glovebox)The fine powder form presents a significant inhalation and contamination risk. Engineering controls are essential to contain airborne particles at the source. Double gloving prevents contamination during doffing.
Preparing Stock Solutions Certified Chemical Fume HoodDisposable Gown, Double Nitrile Gloves, Safety GogglesWhile the risk of aerosolization is lower with liquids, it is not zero. Handling within a fume hood contains any vapors or accidental splashes.[7]
Performing Reactions/Assays Certified Chemical Fume HoodDisposable Gown, Nitrile Gloves, Safety GogglesProtects against splashes and potential release of volatile reaction byproducts. Standard good laboratory practice for hazardous chemicals.
Cage Changing (Animal Studies) Ventilated Cage Changing StationDisposable Gown, Double Nitrile Gloves, Safety Goggles, N95/FFP2 RespiratorAnimal bedding may be contaminated with the parent compound or its metabolites. A ventilated station is critical to control exposure to contaminated dust and dander.[8]
Step-by-Step PPE Procedures

Correctly donning and doffing PPE is as critical as its selection to prevent cross-contamination.

This sequence ensures that gloves are placed over the gown cuffs for a complete seal.

PPE_Donning_Sequence Diagram 2: PPE Donning Sequence start Start: Clean Hands gown 1. Disposable Gown (Fasten securely) start->gown respirator 2. N95 Respirator (Perform seal check) gown->respirator goggles 3. Safety Goggles (Adjust for snug fit) respirator->goggles gloves1 4. First Pair of Gloves (Inner) goggles->gloves1 gloves2 5. Second Pair of Gloves (Outer, over gown cuff) gloves1->gloves2 end Enter Work Area gloves2->end

Caption: The correct order for putting on Personal Protective Equipment.

The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Decontaminate (if applicable): Wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if gross contamination is present.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated potent compound waste container.

  • Remove Gown: Unfasten the gown. Roll it away from your body, touching only the inside surfaces. Dispose of it.

  • Exit the Immediate Work Area: Step away from the potent compound handling area.

  • Remove Goggles: Handle by the strap. Place in a designated area for decontamination.

  • Remove Respirator: Handle by the straps. Do not touch the front. Dispose of it.

  • Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out. Dispose of them.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[8][9]

Emergency Procedures: Spills and Exposures

All personnel must be trained on these procedures before handling 5-MeO-DALT.

The immediate response depends on the scale and location of the spill.

Spill_Response_Flowchart Diagram 3: Spill Response Decision Tree action action start Spill Occurs! assess_location Is spill inside a fume hood? start->assess_location action_contain_hood Keep hood running. Proceed to cleanup. assess_location->action_contain_hood Yes action_alert_evacuate Alert others. Evacuate area. Restrict access. assess_location->action_alert_evacuate No assess_size Is spill minor? (<50 mg solid, <10 mL liquid) action_cleanup Don full PPE. Cover with absorbent material. Decontaminate area. Package waste. assess_size->action_cleanup Yes action_call_ehs Call EHS/Safety Officer. Do NOT attempt cleanup. assess_size->action_call_ehs No action_alert_evacuate->assess_size

Caption: A decision-making workflow for responding to a chemical spill.

Cleanup of a Minor Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a disposable gown, double nitrile gloves, and safety goggles. An N95 respirator is required for solid spills outside a fume hood.

  • Contain: For liquids, cover with an absorbent material. For solids, gently cover with damp paper towels to avoid raising dust.

  • Clean: Working from the outside in, clean the spill area.

  • Decontaminate: Wipe the area with an appropriate deactivating agent or soap and water.

  • Dispose: All cleanup materials are considered potent compound waste and must be disposed of accordingly.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[10] Hold eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

Waste Disposal Plan

All materials that have come into contact with 5-MeO-DALT are considered hazardous waste.

  • Segregation: A dedicated, clearly labeled, sealed waste container must be used for all 5-MeO-DALT contaminated waste. This includes gloves, gowns, pipette tips, absorbent pads, and empty vials.

  • Packaging: Solid waste should be double-bagged in durable plastic bags. Sharps must be placed in a puncture-proof sharps container.

  • Labeling: The waste container must be labeled "Hazardous Waste - Potent Compound" and include the chemical name: "N,N-Diallyl-5-methoxytryptamine".

  • Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[11][12] Do not dispose of this material down the drain or in regular trash.

References

  • Tryptamine Msds. Scribd. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • 5-MeO-DALT. Wikipedia. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. ResearchGate. [Link]

  • The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. PubMed. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Handling Highly Potent Actives and Controlled Substances Safely and Securely. Cambrex. [Link]

  • Handling Controlled Substances in the Lab. Lab Manager. [Link]

  • NIOSH Table 1,2 & 3. University of Rochester Medical Center. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs... Federal Register. [Link]

  • N,N-Dimethyltryptamine (DMT) Safety Data Sheet. Novachem. [Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Handling of high potency drugs: process and containment. WIT Press. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.